molecular formula C7H4N2O5S B1207237 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 22952-24-5

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B1207237
CAS No.: 22952-24-5
M. Wt: 228.18 g/mol
InChI Key: HZZFBUZSKAVIOV-UHFFFAOYSA-N
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Description

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O5S and its molecular weight is 228.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 358278. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-nitro-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5S/c10-7-5-2-1-4(9(11)12)3-6(5)15(13,14)8-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZFBUZSKAVIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177496
Record name 1,2-Benzisothiazol-3(2H)-one, 6-nitro-, 1,1-dioxide
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Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22952-24-5
Record name 6-Nitrosaccharin
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Record name 22952-24-5
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Record name 1,2-Benzisothiazol-3(2H)-one, 6-nitro-, 1,1-dioxide
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Record name 6-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Record name 6-NITROSACCHARIN
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, commonly known as 6-nitrosaccharin, is a derivative of the well-known artificial sweetener, saccharin.[1][2] This compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to its potential applications as a synthetic intermediate and a pharmacologically active agent. The introduction of a nitro group onto the benzisothiazole scaffold can significantly alter its electronic and steric properties, thereby influencing its biological activity and physicochemical characteristics.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended to be a valuable resource for researchers and professionals engaged in the development of novel therapeutics and functional materials, offering insights into its molecular structure, solubility, acidity, lipophilicity, and stability. The methodologies for determining these properties are also detailed, providing a practical framework for laboratory investigation.

Molecular Structure and Properties

The fundamental characteristics of a molecule are dictated by its structure. Understanding the molecular weight, formula, and key structural features of this compound is the first step in comprehending its behavior.

PropertyValueSource
Molecular Formula C₇H₄N₂O₅S[1]
Molecular Weight 228.18 g/mol [1]
IUPAC Name 6-nitro-1,1-dioxo-1,2-benzothiazol-3-one[1]
CAS Number 22952-24-5[1]
Canonical SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)NC2=O[1]

The structure of this compound is characterized by a benzisothiazole core, featuring a fused benzene and isothiazole ring system. The isothiazole ring contains a sulfonyl group (SO₂) and a carbonyl group (C=O). A nitro group (NO₂) is substituted at the 6-position of the benzene ring.

Experimental Determination of Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development. These properties influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following sections detail the key physicochemical parameters of this compound and the experimental protocols for their determination.

Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Reported Melting Point: 206-212 °C[2]

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Materials:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the finely powdered compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂.

Solubility

Solubility is a crucial parameter that affects a drug's bioavailability and formulation. The "like dissolves like" principle generally applies, with polar compounds being more soluble in polar solvents and nonpolar compounds in nonpolar solvents.

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are placed in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged to pellet the undissolved solid.

  • Sample Analysis: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. The sulfonamide proton in the isothiazole ring of this compound is acidic. The pKa value is critical for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding.

The pKa of this compound can be determined by monitoring the change in its UV-Vis absorbance as a function of pH. This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.

Materials:

  • This compound

  • A series of buffer solutions with known pH values spanning a range around the expected pKa

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are then added to a series of buffer solutions of varying pH to achieve the same final concentration of the compound in each buffer.

  • Spectral Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the largest difference in absorbance between the ionized and non-ionized forms is observed is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for a neutral compound between an organic phase (usually n-octanol) and an aqueous phase. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.

A calculated LogP value for this compound is available from PubChem as 0.7.[1] This value suggests that the compound is relatively hydrophilic.

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP and LogD.

Materials:

  • This compound

  • n-octanol (pre-saturated with water or buffer)

  • Water or buffer of a specific pH (pre-saturated with n-octanol)

  • Centrifuge

  • Analytical instrument (HPLC or UV-Vis spectrophotometer) for concentration determination

Procedure:

  • Equilibration of Phases: n-octanol and the aqueous phase are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a sealed container and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method.

  • Calculation:

    • LogP (for the neutral form) = log ([Concentration in octanol] / [Concentration in water])

    • LogD (at a specific pH) = log ([Total concentration in octanol] / [Total concentration in aqueous phase])

Stability

The chemical stability of a drug candidate is a critical factor for its development, storage, and formulation. While specific stability data for 6-nitrosaccharin is not extensively documented, a patent for the related N-nitrosaccharin suggests it is a shelf-stable solid at ambient temperature for at least two months.[3]

The presence of the nitro group and the strained isothiazole ring may render the molecule susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or reducing agents.

A preliminary assessment of the chemical stability of this compound can be performed by subjecting it to various stress conditions and monitoring its degradation over time.

Materials:

  • This compound

  • Solutions of varying pH (e.g., HCl, NaOH)

  • Oxidizing agent (e.g., H₂O₂)

  • Reducing agent (e.g., NaHSO₃)

  • Temperature-controlled chambers

  • Light exposure chamber

  • HPLC with a stability-indicating method

Procedure:

  • Stress Conditions: Solutions of the compound are prepared in various media (acidic, basic, neutral, oxidative, reductive) and stored under different conditions (e.g., elevated temperature, exposure to light).

  • Time Points: Aliquots are withdrawn at specified time intervals.

  • Analysis: The samples are analyzed by a stability-indicating HPLC method that can separate the parent compound from its degradation products.

  • Data Evaluation: The percentage of the remaining parent compound is plotted against time to determine the degradation kinetics.

Analytical Methods

Reliable analytical methods are essential for the quantification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of saccharin and its derivatives.[5][6][7]

A reverse-phase HPLC method with UV detection is generally suitable for the analysis of 6-nitrosaccharin.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.9) and an organic modifier (e.g., methanol or acetonitrile).[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV absorbance at a suitable wavelength (e.g., 230 nm).[8]

  • Column Temperature: 40 °C[8]

Method Validation: A full validation of the analytical method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Workflow for Physicochemical Property Determination

Physicochemical_Property_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Analytical Methods Synthesis Synthesis of 6-Nitrosaccharin Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Check Solubility Solubility Assessment (Shake-Flask) Purification->Solubility pKa pKa Determination (UV-Vis) Purification->pKa LogP LogP/LogD Determination (Shake-Flask) Purification->LogP Stability Stability Studies Purification->Stability HPLC HPLC Method Development & Validation Solubility->HPLC Concentration Analysis LogP->HPLC Concentration Analysis Stability->HPLC Degradation Monitoring

Caption: Workflow for the determination of key physicochemical properties.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. While some experimental data is available, further research is warranted to fully characterize this compound, particularly in the areas of quantitative solubility, experimental pKa, and comprehensive stability profiling. The provided experimental protocols offer a robust starting point for researchers to generate these critical data, which will undoubtedly facilitate the rational design and development of new chemical entities based on this promising scaffold.

References

A Technical Guide to the Synthesis and Characterization of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for the synthesis and characterization of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a key derivative of saccharin. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. We will explore the prevalent synthetic route via electrophilic nitration of saccharin, detailing the underlying mechanism, a step-by-step experimental protocol, and purification techniques. Furthermore, this guide outlines a systematic approach to the structural confirmation and purity assessment of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: Significance and Context

This compound, commonly known as 6-nitrosaccharin, is an important chemical intermediate.[1] While its parent compound, saccharin, is renowned as one of the first commercially available artificial sweeteners[2], the introduction of a nitro group (-NO₂) onto the aromatic ring at the 6-position drastically alters its electronic properties and reactivity. This modification opens avenues for further chemical transformations, making 6-nitrosaccharin a valuable building block in the synthesis of various heterocyclic compounds and potential pharmaceutical agents.[3][4] For instance, the nitro group can be reduced to an amine, providing a reactive handle for constructing more complex molecules.[5]

The synthesis of 6-nitrosaccharin is a classic example of an electrophilic aromatic substitution reaction, a fundamental concept in organic chemistry.[5] Understanding and mastering this synthesis provides a practical foundation for working with substituted aromatic systems. This guide focuses on the direct nitration of saccharin, a straightforward and commonly employed method.

Synthesis of 6-Nitrosaccharin

The most common laboratory-scale synthesis of 6-nitrosaccharin involves the direct nitration of commercially available saccharin using a mixture of strong acids.

Reaction Scheme and Mechanism

The overall reaction is depicted below:

Scheme 1: Nitration of Saccharin to form 6-Nitrosaccharin.

The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated nitric acid reacts with concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The benzene ring of the saccharin molecule, activated by the electron-donating character of the fused ring system but deactivated by the strongly electron-withdrawing sulfonyl group, acts as a nucleophile and attacks the nitronium ion. The sulfonyl group is a meta-director; however, the substitution occurs predominantly at the 6-position (para to the nitrogen atom of the five-membered ring), a phenomenon influenced by the overall electronic landscape of the bicyclic system.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed with strict adherence to safety guidelines.[5]

Reagents and Materials:

  • Saccharin (C₇H₅NO₃S)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

  • Isopropyl Alcohol or Water (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, beaker, funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, add 10.0 g of saccharin to a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Carefully and slowly add 25 mL of concentrated sulfuric acid to the flask while stirring. The saccharin should dissolve. Cool the mixture in an ice bath to 0-5 °C.

  • Nitration: While maintaining the low temperature, add a pre-cooled mixture of 8 mL of concentrated nitric acid and 12 mL of concentrated sulfuric acid dropwise over 30 minutes.

    • Causality Insight: This dropwise addition and low temperature are crucial to control the highly exothermic reaction, preventing dangerous temperature spikes and minimizing the formation of over-nitrated byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Precipitation: Carefully and slowly pour the reaction mixture over a beaker containing approximately 200 g of crushed ice. This step must be done cautiously as the quenching process is vigorous and generates heat.[5] A precipitate of crude 6-nitrosaccharin will form.

  • Isolation: Collect the solid product by vacuum filtration, washing it thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from either hot water or isopropyl alcohol.[5] Dissolve the solid in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature. The expected yield is typically in the range of 50-60%.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Saccharin Saccharin ReactionVessel Reaction Flask (0-5°C) Saccharin->ReactionVessel H2SO4 Conc. H₂SO₄ H2SO4->ReactionVessel NitratingMix Nitrating Mixture (HNO₃ + H₂SO₄) NitratingMix->ReactionVessel Dropwise Stirring Stirring at RT (1-2 hours) ReactionVessel->Stirring Quench Quench on Ice Stirring->Quench Pour slowly Filter1 Vacuum Filtration (Wash with H₂O) Quench->Filter1 Recrystallize Recrystallization (from H₂O or IPA) Filter1->Recrystallize Filter2 Final Filtration & Drying Recrystallize->Filter2 Product Pure 6-Nitrosaccharin Filter2->Product

Caption: Workflow for the synthesis of 6-nitrosaccharin.

Characterization of 6-Nitrosaccharin

Once synthesized, the identity and purity of the product must be rigorously confirmed. A combination of physical and spectroscopic methods is employed for this purpose.

Physical Properties
  • Appearance: A pale-yellow or white crystalline solid.[6]

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point for 6-nitrosaccharin is approximately 210-212 °C.[5]

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

  • N-H Stretch: A peak may be observed around 3100-3300 cm⁻¹, corresponding to the N-H bond in the five-membered ring.

  • C=O Stretch: A strong absorption band is expected around 1730 cm⁻¹ due to the carbonyl (C=O) group.[5]

  • S=O Stretches: Two strong bands for the symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group will be prominent, typically around 1350 cm⁻¹ and 1150 cm⁻¹.[5]

  • NO₂ Stretches: Characteristic strong peaks for the nitro group will appear at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The symmetric stretch often overlaps with the S=O stretch.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or Acetone-d₆.[5]

  • ¹H NMR: The proton NMR spectrum will show signals for the three aromatic protons and the N-H proton.

    • Aromatic Protons: Due to the substitution pattern, the three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 8.0-9.0 ppm). Their splitting patterns (doublets, doublet of doublets) will be consistent with their coupling to adjacent protons.

    • N-H Proton: A broad singlet corresponding to the acidic N-H proton will be observed, often at a high chemical shift (δ > 10 ppm), and its position can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon appearing at the lowest field (highest ppm value).

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity.

  • Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the spectrum will typically show a peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 227. The exact mass can be determined using high-resolution mass spectrometry (HRMS) to confirm the elemental composition (C₇H₃N₂O₅S⁻).[7][8]

Summary of Characterization Data
Technique Parameter Expected Result Reference
Melting Point Range210-212 °C[5]
IR (KBr) C=O Stretch~1730 cm⁻¹[5]
S=O Stretches~1350 & ~1150 cm⁻¹[5]
NO₂ Stretches~1530 & ~1350 cm⁻¹
¹H NMR (DMSO-d₆) Aromatic Protons3 signals in the δ 8.0-9.0 ppm range[5]
N-H ProtonBroad singlet, δ > 10 ppm[5]
Mass Spec (ESI-) [M-H]⁻m/z ≈ 227[7][8]
HRMS (ESI-) [M-H]⁻Calculated for C₇H₃N₂O₅S⁻: 226.9772[7][8]

Safety and Handling

The synthesis of 6-nitrosaccharin involves the use of highly corrosive and strong oxidizing agents.

  • Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Quenching: The process of pouring the acid mixture onto ice is highly exothermic and can cause splashing. This must be done slowly and carefully.

  • Product Handling: While the final product is generally stable, standard laboratory practices for handling chemical compounds should be followed.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via the electrophilic nitration of saccharin. The causality behind critical experimental steps has been explained to ensure both safety and success. Furthermore, a multi-technique approach to characterization, employing melting point analysis, IR, NMR, and mass spectrometry, provides a robust framework for verifying the structural integrity and purity of the synthesized compound. Adherence to these protocols will enable researchers to confidently prepare and validate this important chemical intermediate for its diverse applications in chemical and pharmaceutical research.

References

An In-depth Technical Guide to 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (6-Nitrosaccharin)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a key heterocyclic compound commonly known as 6-nitrosaccharin. This molecule is built upon the saccharin framework—a privileged scaffold in medicinal chemistry. The strategic placement of a nitro group on this scaffold imparts unique reactivity and makes it a valuable intermediate for the synthesis of diverse, biologically active molecules. We will explore its fundamental properties, detailed synthesis protocols, chemical reactivity, and significant applications in drug discovery and chemical research, with a focus on its role as a precursor to anti-inflammatory agents and advanced synthetic reagents.

The Significance of the Benzo[d]isothiazole 1,1-dioxide (Saccharin) Scaffold

The core structure, benzo[d]isothiazole-3(2H)-one 1,1-dioxide, known colloquially as saccharin, is more than just the first commercially successful artificial sweetener.[1] Its rigid, bicyclic framework has proven to be a highly versatile scaffold in medicinal chemistry. This structure can engage with a wide variety of biological targets through specific interactions.[1][2] The benzothiazole family, to which saccharin belongs, is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of substituents, such as the nitro group at the 6-position, functionalizes this core, opening pathways for the development of novel therapeutic agents and specialized chemical reagents.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are critical for any chemical entity used in research. 6-Nitrosaccharin is typically an off-white to pale yellow solid.[3] Its key identifiers and properties are summarized below.

PropertyValueReference
CAS Number 22952-24-5[4][5]
Molecular Formula C₇H₄N₂O₅S[4]
Molecular Weight 228.18 g/mol [4]
Synonyms 6-Nitrosaccharin, 6-Nitro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide[3]
Melting Point 205-207 °C[3]
Appearance Off-white solid[3]
Spectroscopic Data for Structural Validation

The following data is crucial for researchers to confirm the identity and purity of synthesized or procured 6-nitrosaccharin.

  • ¹H NMR (DMSO-d₆, 300 MHz) δ/ppm: 10.2 (1H, br, NH), 8.71 (1H, s), 8.56 (1H, d, J = 8.2 Hz), 8.02 (1H, d, J = 8.5 Hz).[3]

  • ¹³C NMR (DMSO-d₆, 75 MHz) δ/ppm: 162.2, 151.7, 143.0, 135.2, 129.8, 126.4, 117.2.[3]

  • Infrared (IR) (KBr) ν/cm⁻¹: 3103 (N-H), 1720 (C=O), 1608, 1541, 1354, 1340 (NO₂), 1184, 1128 (SO₂).[3]

Synthesis Methodology: Oxidation Pathway

The most established synthesis of 6-nitrosaccharin involves the oxidation of a substituted toluenesulfonamide. This method is robust and leverages common starting materials. The causality behind this pathway is the conversion of a methyl group to a carboxylic acid, which then facilitates intramolecular cyclization.

Experimental Protocol: Synthesis from 2-methyl-5-nitrobenzenesulfonamide

This procedure involves the strong oxidation of a methyl group followed by spontaneous cyclization.

G start 2-methyl-5-nitrobenzenesulfonamide reagents Chromium Trioxide (CrO₃) in Concentrated Sulfuric Acid (H₂SO₄) start->reagents Add conditions Ice Bath (initial), then Room Temperature, 24h reagents->conditions Maintain workup 1. Filter reaction mixture 2. Wash residue with water 3. Dissolve in NaHCO₃ solution 4. Filter again conditions->workup Proceed to product 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide workup->product Isolate

Caption: Workflow for the synthesis of 6-nitrosaccharin.

Step-by-Step Methodology: [3]

  • Prepare Oxidizing Agent: A solution of chromium trioxide (CrO₃) in water is added drop-wise to concentrated sulfuric acid under ice-bath conditions. This creates a potent oxidizing species (chromic acid) in situ. The cooling is critical to control the exothermic nature of the mixing.

  • Oxidation Reaction: 2-methyl-5-nitrobenzenesulfonamide is added to the prepared oxidizing mixture. The reaction is stirred at room temperature for approximately 24 hours. During this time, the benzylic methyl group is oxidized to a carboxylic acid.

  • Cyclization: The acidic environment and the proximity of the newly formed carboxylic acid and the sulfonamide nitrogen facilitate a spontaneous intramolecular condensation (cyclization), releasing a molecule of water to form the stable five-membered ring of the saccharin nucleus.

  • Isolation and Purification: The reaction mixture is filtered to remove chromium salts. The solid residue is washed with water, then dissolved in an aqueous sodium bicarbonate solution to form the sodium salt of 6-nitrosaccharin, which is more soluble. This solution is filtered again to remove insoluble impurities. The final product is precipitated by re-acidifying the solution and can be dried to yield a white or off-white powder.

Chemical Reactivity and Derivatization Potential

6-Nitrosaccharin is a valuable building block due to its three primary reactive sites: the acidic N-H proton of the sulfonamide, the electron-withdrawing nitro group, and the aromatic ring itself.

G cluster_0 Derivatization Pathways center 6-Nitrosaccharin N_Alkylation N-Alkylated Derivatives (e.g., for local anesthetics) center->N_Alkylation N-H Substitution (e.g., R-X, base) Reduction 6-Aminosaccharin (Key Amine Intermediate) center->Reduction NO₂ Reduction (e.g., SnCl₂, H₂/Pd) N_Nitration 6-Nitro-N-nitrosaccharin (Electrophilic Nitrating Agent) center->N_Nitration N-H Nitration (HNO₃, Ac₂O)

Caption: Key reactive pathways for derivatizing 6-nitrosaccharin.

  • N-H Substitution: The proton on the nitrogen is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, allowing for alkylation or acylation at the nitrogen position. This pathway has been used to prepare a variety of N-substituted saccharin derivatives for pharmacological screening.[6]

  • Reduction of the Nitro Group: The nitro group is a versatile functional handle. It can be selectively reduced to an amine (6-aminosaccharin) using standard conditions such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd). This amine can then be used in a vast array of subsequent reactions, including amide bond formation, diazotization, and reductive amination, to build more complex molecules.[6]

  • Conversion to a Nitrating Agent: In a particularly noteworthy transformation, 6-nitrosaccharin can be reacted with nitric acid and acetic anhydride to form 6-nitro-N-nitrosaccharin.[7] This N-nitro derivative is a bench-stable, solid electrophilic nitrating reagent. It serves as a controllable source of the nitronium ion (NO₂⁺) and can be used for the nitration of other aromatic and heteroaromatic compounds under much milder conditions than traditional mixed-acid (H₂SO₄/HNO₃) systems, offering superior functional group tolerance.[7][8]

Applications in Drug Discovery and Chemical Research

The utility of 6-nitrosaccharin stems from its role as a functionalized scaffold. While the compound itself is not typically the final active pharmaceutical ingredient (API), it is a critical intermediate in synthesizing molecules with significant biological activity.

Precursor to Dual 5-LOX and mPGES-1 Inhibitors

Inflammation is a complex biological process involving multiple enzymatic pathways. Two key enzymes are 5-lipoxygenase (5-LOX) and microsomal prostaglandin E₂ synthase-1 (mPGES-1), which are responsible for producing pro-inflammatory leukotrienes and prostaglandin E₂, respectively. A dual-inhibition strategy is highly sought after for developing potent anti-inflammatory drugs with a potentially improved side-effect profile.

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of a series of benzo[d]isothiazole 1,1-dioxide derivatives that act as dual inhibitors of these enzymes.[9] The synthesis started from 6-nitrosaccharin, which was first converted to a 3-chloro intermediate and then reacted with various anilines. One of the most potent compounds from this series, compound 3g , inhibited 5-LOX and mPGES-1 with IC₅₀ values of 0.6 μM and 2.1 μM, respectively.[9]

AA Arachidonic Acid LOX 5-LOX Enzyme AA->LOX PGES mPGES-1 Enzyme AA->PGES Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes PGE2 Pro-inflammatory Prostaglandin E₂ PGES->PGE2 Inhibitor 6-Nitrosaccharin Derivative Inhibitor->LOX inhibits Inhibitor->PGES inhibits

Caption: Dual inhibition of inflammatory pathways by a 6-nitrosaccharin derivative.

Safety and Handling

As with any laboratory chemical, proper handling of 6-nitrosaccharin is essential. It is classified as a hazardous substance, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Conclusion

This compound is a compound of significant strategic importance for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity make it an invaluable starting material. Its demonstrated utility as a precursor to potent dual-action anti-inflammatory agents and its transformation into a modern, mild nitrating reagent highlight its dual role as both a key biological scaffold and a tool for advanced chemical synthesis. Continued exploration of derivatives from this scaffold holds considerable promise for the development of novel therapeutics and chemical technologies.

References

A Technical Guide to the Putative Mechanism of Action of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Saccharin Derivative

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a nitro-derivative of the well-known artificial sweetener saccharin, is a compound of increasing interest within the medicinal chemistry landscape. Its core structure, the benzo[d]isothiazol-3(2H)-one scaffold, is a recurring motif in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antibacterial, antifungal, and antineoplastic properties.[1][2] The addition of a nitro group at the 6-position of the benzisothiazole ring is anticipated to significantly modulate the compound's electronic properties, and consequently, its interaction with biological targets.

This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon the established biological activities of structurally related saccharin derivatives. We will delve into its potential as an enzyme inhibitor in the contexts of oncology and inflammation, and as a modulator of key signaling pathways. Furthermore, this guide will furnish researchers and drug development professionals with detailed, field-proven experimental workflows to rigorously investigate these proposed mechanisms.

Putative Mechanisms of Action: From Cancer Metabolism to Inflammatory Cascades

While the specific molecular targets of this compound are yet to be definitively elucidated, compelling evidence from studies on analogous compounds points towards several promising avenues of investigation.

Inhibition of Carbonic Anhydrases: A Strategy Against Hypoxic Tumors

A highly plausible mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][4] These enzymes play a crucial role in maintaining the pH balance in solid tumors. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAs help cancer cells to survive in the acidic and hypoxic tumor microenvironment.[3][4]

Saccharin and its derivatives have been demonstrated to selectively bind to and inhibit CA IX and CA XII over the ubiquitously expressed CA I and II isoforms, suggesting a potential for targeted anti-cancer therapy with minimal side effects.[3][4] The sulfonamide moiety of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide core is a well-established zinc-binding group, which is essential for the catalytic activity of CAs. The nitro group on the benzene ring may further enhance the binding affinity and selectivity for the tumor-associated isoforms.

G cluster_tumor_cell Tumor Cell Glycolysis Glycolysis H+ H+ Glycolysis->H+ Increased production CA_IX Carbonic Anhydrase IX H+->CA_IX Exported Extracellular_Acidosis Extracellular Acidosis CA_IX->Extracellular_Acidosis Maintains CA_IX->Extracellular_Acidosis Intracellular_pH_up Intracellular_pH_up CA_IX->Intracellular_pH_up Maintains alkaline 6-Nitro 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide 6-Nitro->CA_IX Inhibits Apoptosis Tumor Cell Death 6-Nitro->Apoptosis Induces Tumor_Survival Tumor Survival & Proliferation Intracellular_pH_up->Tumor_Survival Promotes

Caption: Proposed mechanism of carbonic anhydrase IX inhibition.

Dual Inhibition of 5-Lipoxygenase and mPGES-1: Targeting Pro-Inflammatory Pathways

Derivatives of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[5] These two enzymes are key players in the biosynthesis of pro-inflammatory mediators, namely leukotrienes and prostaglandin E2 (PGE2). A dual inhibitor of these pathways would be a highly attractive therapeutic agent for inflammatory diseases. Given the structural similarity, it is reasonable to hypothesize that this compound may also exhibit inhibitory activity against these enzymes.

Modulation of the JAK/STAT1 Signaling Pathway

Saccharin derivatives have been shown to act as inhibitors of the interferon-mediated inflammatory response by targeting the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) pathway.[6] This pathway is central to the propagation of inflammatory signals in response to cytokines like interferon-gamma. Inhibition of this pathway by this compound could represent another avenue for its potential anti-inflammatory effects.

Electrophilic Interaction with Target Proteins

The isothiazolone ring system, a core component of the molecule , is known for its electrophilic nature. This allows it to react with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues. This covalent modification can lead to the inactivation of key enzymes and proteins, a mechanism that is responsible for the biocidal activity of many isothiazolone-containing compounds.[7] It is therefore plausible that this compound may exert some of its biological effects through this mechanism.

Experimental Workflows for Mechanistic Elucidation

To validate the putative mechanisms of action of this compound, a systematic experimental approach is required. The following protocols provide a robust framework for this investigation.

Workflow for Target Identification and Validation

G Start Start: Compound 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Biochemical_Screening Biochemical Screening (e.g., CA IX, 5-LOX, mPGES-1 assays) Start->Biochemical_Screening Cell_Based_Assays Cell-Based Assays (e.g., Cancer cell viability, NO production) Start->Cell_Based_Assays Hit_Identification Hit Identification Biochemical_Screening->Hit_Identification Cell_Based_Assays->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., Affinity chromatography, chemical proteomics) Hit_Identification->Target_Deconvolution Confirmed Activity Target_Validation Target Validation (e.g., siRNA/CRISPR, thermal shift assays) Target_Deconvolution->Target_Validation Mechanism_Elucidation Mechanism of Action Elucidation (e.g., Signaling pathway analysis, structural biology) Target_Validation->Mechanism_Elucidation End Validated Mechanism Mechanism_Elucidation->End

Caption: A generalized workflow for target identification and validation.

Detailed Experimental Protocols

1. Carbonic Anhydrase Inhibition Assay

  • Principle: This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 20 µL of various concentrations of the test compound.

    • Add 140 µL of assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).

    • Add 20 µL of a solution of purified recombinant human CA IX.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of NPA solution.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.

    • Calculate the rate of reaction and determine the IC50 value of the compound.

2. 5-LOX Inhibition Assay

  • Principle: This assay measures the ability of the compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes. The formation of the conjugated diene product is monitored by the increase in absorbance at 234 nm.

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO.

    • In a quartz cuvette, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), the test compound at various concentrations, and a solution of purified 5-LOX.

    • Pre-incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding a solution of arachidonic acid.

    • Immediately monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.

    • Calculate the initial reaction velocity and determine the IC50 value.

3. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of compounds structurally related to this compound. These values provide a benchmark for the expected potency of the title compound.

Compound ClassTarget EnzymeReported IC50 RangeReference
6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues5-LOX0.15 - 23.6 µM[5]
6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analoguesmPGES-10.15 - 23.6 µM[5]
Saccharin DerivativesCarbonic Anhydrase IXPotent Inhibition[3][4]
Saccharin DerivativesCarbonic Anhydrase XIIPotent Inhibition[3]

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its structural analogs, this compound is hypothesized to act as an inhibitor of key enzymes involved in cancer and inflammation, including carbonic anhydrases IX and XII, 5-lipoxygenase, and mPGES-1. The experimental workflows provided in this guide offer a clear path for the rigorous validation of these putative mechanisms. Future research should focus on target identification and validation, structure-activity relationship studies to optimize potency and selectivity, and in vivo studies to assess the therapeutic efficacy of this intriguing molecule.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Nitrated Saccharin Derivative

For decades, saccharin was primarily known as an artificial sweetener. However, a growing body of research has unveiled its potential as a versatile scaffold for developing novel therapeutics. This guide focuses on a specific derivative, 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as 6-nitrosaccharin. While direct biological data on this particular compound is emerging, its structural relationship to saccharin and other pharmacologically active derivatives provides a strong foundation for exploring its potential therapeutic targets. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of hypothesized targets, the scientific rationale behind them, and detailed experimental workflows for their validation.

Introduction to this compound

This compound is a derivative of saccharin, the oldest artificial sweetener.[1] The core structure is a benzo[d]isothiazol-3(2H)-one 1,1-dioxide, with a nitro group substituted at the 6th position of the benzene ring. While historically explored in the context of organic synthesis, particularly as a nitrating agent, recent discoveries regarding the biological activities of the broader saccharin family have cast 6-nitrosaccharin in a new light as a potential therapeutic agent.[2][3]

The addition of the nitro group at the 6-position is significant from a medicinal chemistry perspective. This electron-withdrawing group can modulate the compound's physicochemical properties, such as its acidity, lipophilicity, and electronic distribution. These modifications can, in turn, influence its binding affinity and selectivity for various biological targets, potentially leading to enhanced potency or a novel pharmacological profile compared to the parent saccharin molecule.

Inferred Mechanisms of Action and Potential Therapeutic Areas

Based on the established biological activities of saccharin and its derivatives, we can hypothesize several therapeutic areas where 6-nitrosaccharin may have a significant impact.

Oncology

Recent studies have demonstrated that saccharin and its derivatives can exhibit anticancer properties.[1][4] This activity is largely attributed to the inhibition of specific enzymes that are overexpressed in various tumors and contribute to their survival and proliferation. Given this precedent, oncology emerges as a primary area of investigation for 6-nitrosaccharin.

Inflammation and Autoimmune Diseases

The saccharin scaffold has also been identified as a promising starting point for the development of anti-inflammatory agents. Certain derivatives have been shown to modulate key signaling pathways involved in the inflammatory response, suggesting that 6-nitrosaccharin could be a candidate for treating a range of inflammatory and autoimmune disorders.[5]

Infectious Diseases

The antimicrobial and antibiofilm properties of saccharin have recently been uncovered, opening a new avenue for the development of novel anti-infective agents.[6] This is particularly relevant in the era of increasing antimicrobial resistance. The potential of 6-nitrosaccharin as an antimicrobial agent warrants thorough investigation.

Hypothesized Therapeutic Targets

This section details the specific molecular targets that 6-nitrosaccharin is likely to interact with, based on the evidence from related compounds.

Carbonic Anhydrases (CAs)

Background: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in a wide range of solid tumors.[1] By maintaining the pH balance in the acidic tumor microenvironment, these enzymes help cancer cells to survive and proliferate.[4]

Evidence for Interaction: Saccharin has been identified as a potent inhibitor of CA IX.[1][4] It is believed to bind to the active site of the enzyme, disrupting its catalytic activity. This disruption of pH regulation ultimately hinders cancer cell growth and metastasis.[4]

Hypothesis for 6-Nitrosaccharin: The presence of the electron-withdrawing nitro group on the benzene ring of 6-nitrosaccharin could enhance its binding affinity to the zinc ion in the active site of carbonic anhydrases. This could lead to more potent and potentially selective inhibition of tumor-associated CAs like CA IX and XII.

Signaling Pathway Diagram:

CA_Inhibition cluster_tumor_cell Tumor Cell Tumor_Microenvironment Acidic Tumor Microenvironment (Low pH) CA_IX Carbonic Anhydrase IX/XII Tumor_Microenvironment->CA_IX Upregulates Intracellular_pH Intracellular pH Regulation CA_IX->Intracellular_pH Maintains Cell_Survival Tumor Cell Survival & Proliferation Intracellular_pH->Cell_Survival Metastasis Metastasis Cell_Survival->Metastasis 6_Nitrosaccharin 6-Nitrosaccharin 6_Nitrosaccharin->CA_IX Inhibits

Caption: Inhibition of Carbonic Anhydrase IX/XII by 6-Nitrosaccharin.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

Background: The JAK/STAT signaling pathway is a critical regulator of the immune response. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Interferons, a class of cytokines, activate this pathway, leading to the transcription of pro-inflammatory genes.

Evidence for Interaction: A series of novel saccharin-based antagonists have been developed that potently inhibit the interferon signaling pathway. Mechanistic studies revealed that these compounds exert their anti-inflammatory effects by targeting the JAK/STAT1 pathway.[5]

Hypothesis for 6-Nitrosaccharin: 6-Nitrosaccharin, as a saccharin derivative, may also possess the ability to modulate the JAK/STAT pathway. The nitro group could influence its interaction with components of this signaling cascade, potentially leading to a potent anti-inflammatory agent.

Signaling Pathway Diagram:

JAK_STAT_Inhibition Interferon Interferon IFN_Receptor Interferon Receptor Interferon->IFN_Receptor JAK Janus Kinase (JAK) IFN_Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 Phosphorylated STAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription 6_Nitrosaccharin 6-Nitrosaccharin 6_Nitrosaccharin->JAK Inhibits

Caption: Potential Inhibition of the JAK/STAT Pathway by 6-Nitrosaccharin.

Bacterial Cell Envelope and Biofilm Formation

Background: The bacterial cell envelope is a crucial structure for bacterial survival and a key target for many antibiotics. Biofilms are communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances, which protect them from antibiotics and the host immune system, making biofilm-associated infections difficult to treat.

Evidence for Interaction: Saccharin has demonstrated potent antimicrobial effects, including the inhibition of growth of several multidrug-resistant pathogens and the prevention of biofilm formation.[6] It has been shown to disrupt the cell envelope, leading to bacterial cell lysis.[6]

Hypothesis for 6-Nitrosaccharin: The addition of the nitro group to the saccharin scaffold could enhance its antimicrobial properties. Nitroaromatic compounds are known to have antimicrobial activity, and this functional group in 6-nitrosaccharin may lead to a more potent disruption of the bacterial cell envelope or interference with key metabolic processes, as well as enhanced activity against biofilms.

Experimental Workflows for Target Validation

To validate the hypothesized therapeutic targets of 6-nitrosaccharin, a series of well-defined experimental workflows are necessary.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of 6-nitrosaccharin on the activity of purified enzymes.

Target Example: Carbonic Anhydrase IX

Protocol:

  • Reagents and Materials:

    • Recombinant human Carbonic Anhydrase IX

    • 4-Nitrophenyl acetate (NPA) as substrate

    • This compound (test compound)

    • Acetazolamide (positive control inhibitor)

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of 6-nitrosaccharin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted compounds or control.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate (NPA).

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 405 nm over time using a microplate reader.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)
6-NitrosaccharinCA IXTBD
AcetazolamideCA IXKnown Value
Cell-Based Assays

Objective: To assess the effect of 6-nitrosaccharin on cellular pathways and functions related to the hypothesized targets.

Target Pathway Example: JAK/STAT Signaling

Protocol:

  • Cell Line: A suitable cell line that shows a robust response to interferon, such as HeLa or A549 cells.

  • Reagents and Materials:

    • Cell culture medium and supplements

    • Interferon-γ (IFN-γ)

    • This compound

    • Lysis buffer

    • Antibodies for Western blotting (e.g., anti-phospho-STAT1, anti-total-STAT1, anti-GAPDH)

    • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, secondary antibodies, chemiluminescent substrate)

  • Procedure:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 6-nitrosaccharin for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with IFN-γ for a short period (e.g., 15-30 minutes).

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Perform Western blot analysis to detect the levels of phosphorylated STAT1 and total STAT1.

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the effect of 6-nitrosaccharin on IFN-γ-induced STAT1 phosphorylation.

Experimental Workflow Diagram:

Cell_Based_Assay_Workflow Cell_Seeding Seed Cells Pre_treatment Pre-treat with 6-Nitrosaccharin Cell_Seeding->Pre_treatment Stimulation Stimulate with IFN-γ Pre_treatment->Stimulation Cell_Lysis Lyse Cells and Collect Protein Stimulation->Cell_Lysis Western_Blot Western Blot for pSTAT1 and STAT1 Cell_Lysis->Western_Blot Data_Analysis Analyze Inhibition of STAT1 Phosphorylation Western_Blot->Data_Analysis

Caption: Workflow for Assessing JAK/STAT Pathway Inhibition.

Target Identification and Validation

Objective: To identify the direct binding partners of 6-nitrosaccharin in a cellular context.

Methodology: Affinity Chromatography coupled with Mass Spectrometry.

Protocol:

  • Synthesis of an Affinity Probe: Synthesize a derivative of 6-nitrosaccharin with a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group).

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., sepharose beads) to create an affinity matrix.

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.

  • Affinity Chromatography:

    • Incubate the cell lysate with the affinity matrix to allow for the binding of target proteins.

    • Wash the matrix extensively with a low-salt buffer to remove non-specific binders.

    • Elute the specifically bound proteins using a high-salt buffer, a change in pH, or by competing with an excess of free 6-nitrosaccharin.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

  • Validation: Validate the identified targets using orthogonal methods, such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), to confirm the direct interaction with 6-nitrosaccharin.

Future Perspectives and Drug Development Considerations

The exploration of this compound as a potential therapeutic agent is a promising endeavor. The initial focus should be on validating the hypothesized targets through the experimental workflows outlined above. Positive results from these studies would pave the way for further preclinical development.

Lead Optimization: Structure-activity relationship (SAR) studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of 6-nitrosaccharin. This will involve the synthesis and evaluation of a library of related analogs with modifications at various positions of the saccharin scaffold.

Pharmacokinetics and Toxicology: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be necessary to assess the drug-like properties of 6-nitrosaccharin and its derivatives.

In Vivo Efficacy: Ultimately, the therapeutic potential of promising candidates will need to be evaluated in relevant animal models of cancer, inflammation, and infectious diseases.

Conclusion

While direct research on the therapeutic targets of this compound is still in its early stages, the wealth of data on the biological activities of the parent saccharin molecule and its derivatives provides a strong rationale for its investigation. By systematically exploring its potential interactions with key targets in oncology, inflammation, and infectious diseases, the scientific community can unlock the therapeutic potential of this intriguing molecule. This guide provides a comprehensive framework for initiating and advancing these research efforts.

References

An In-Depth Technical Guide to 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (6-Nitrosaccharin): From Historical Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, commonly known as 6-nitrosaccharin. We trace its origins from the late 19th century, shortly after the discovery of its parent compound, saccharin, to its contemporary role as a valuable intermediate in the chemical and pharmaceutical industries. This document details the seminal discovery, key physicochemical properties, and robust synthetic methodologies. Authored for researchers, chemists, and drug development professionals, this guide explains the causality behind experimental choices and provides detailed, field-proven protocols for its synthesis, grounding all claims in authoritative references.

Introduction: The Saccharin Scaffolding and the Advent of a Nitro-Derivative

The benzo[d]isothiazole core is a privileged heterocyclic scaffold that has been a cornerstone of medicinal and industrial chemistry for over a century.[1] Its most famous derivative, benzo[d]isothiazol-3(2H)-one 1,1-dioxide, or saccharin, was first prepared in 1879 and has since become one of the most widely used artificial sweeteners.[2][3] The unique chemical properties of the saccharin structure—a cyclic sulfonamide (a sultam) fused to a benzene ring—impart significant stability and a versatile backbone for chemical modification.

The introduction of a nitro group (–NO2) onto an aromatic scaffold is a foundational strategy in organic synthesis. The powerful electron-withdrawing nature of the nitro group can drastically alter the electronic properties of the parent molecule, influencing its reactivity, acidity, and biological interactions.[4] In medicinal chemistry, nitroaromatic compounds serve as key intermediates and, in some cases, as active pharmacophores in antibacterial and antiprotozoal drugs.[4]

It is within this context that 6-nitrosaccharin emerged. As one of the earliest reported derivatives of saccharin, its history is intrinsically linked to the initial explosion of research into this novel class of compounds. This guide illuminates the discovery and evolution of 6-nitrosaccharin, a molecule that has transitioned from a historical curiosity to a key building block in modern chemical synthesis.

The Genesis: A Nineteenth-Century Discovery

Shortly after the discovery of saccharin itself, scientific exploration into its derivatives began. The first preparation of 6-nitrosaccharin is credited to the work of Noyes in 1886.[5][6][7] This early synthesis was achieved through the direct electrophilic nitration of the saccharin benzene ring.

The choice of nitration as an early derivatization strategy was logical. The existing sulfonyl group on the saccharin ring is a meta-director. However, the directing influence of the fused heterocyclic system and the reaction conditions employed led to the formation of the 6-nitro isomer. This pioneering work established the feasibility of functionalizing the carbocyclic portion of the saccharin molecule, opening an avenue for a new class of derivatives. For decades, this direct nitration remained a primary, albeit sometimes harsh, method for accessing nitro-substituted saccharins.

Physicochemical Characteristics

6-Nitrosaccharin is a stable crystalline solid at room temperature. Its key properties are summarized in the table below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

PropertyValueSource
IUPAC Name 6-Nitro-1,1-dioxo-1,2-benzothiazol-3-one[8]
Common Name 6-Nitrosaccharin[9]
CAS Number 22952-24-5[10]
Molecular Formula C₇H₄N₂O₅S[8]
Molecular Weight 228.18 g/mol [8]
Appearance Pale yellow crystalline solidN/A
Melting Point 210-212 °C[9]
Solubility Low solubility in water; soluble in organic solvents like isopropyl alcohol.[9]
Key Synthetic Methodologies

The synthesis of 6-nitrosaccharin can be approached via several routes. The chosen method often depends on the available starting materials, scale, and desired purity. We present two authoritative, validated protocols below.

This method is a modern adaptation of the classical approach, utilizing a mixture of nitric acid and acetic anhydride. This combination generates a potent electrophile, the acetyl nitrate intermediate, which effects the nitration under controlled conditions. This protocol is valued for its directness, starting from the readily available and inexpensive commodity chemical, saccharin.[6]

G cluster_0 Direct Nitration Workflow saccharin Saccharin reaction Reaction Vessel (0-5 °C) saccharin->reaction reagents Acetic Anhydride (Ac₂O) Concentrated Nitric Acid (HNO₃) reagents->reaction Dropwise addition quench Precipitation/ Workup reaction->quench Reaction completion product 6-Nitrosaccharin quench->product Isolation & Purification

Caption: High-level workflow for the direct nitration of saccharin.

Experimental Protocol: Direct Nitration

  • Trustworthiness: This protocol includes controlled temperature and dropwise addition to manage the exothermic reaction. The final recrystallization step is crucial for removing regioisomers and other impurities, ensuring a self-validating system where the melting point of the final product serves as a key purity check.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend saccharin (1.0 eq) in acetic anhydride (approx. 8-10 volumes).

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath. Efficient stirring is critical to maintain a homogenous temperature.

  • Nitration: Add concentrated nitric acid (approx. 8-10 volumes) dropwise via the dropping funnel to the cooled suspension over 30-45 minutes. The temperature must be strictly maintained below 10 °C to minimize the formation of over-nitrated side products.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 4-5 hours. The suspension will gradually dissolve as the reaction proceeds.[5]

  • Isolation: Pour the reaction mixture slowly over crushed ice with vigorous stirring. A precipitate will form.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from water or isopropyl alcohol to yield pure 6-nitrosaccharin.[9]

  • Characterization: The purified product should have a melting point of 210-212 °C.[9] Further confirmation can be obtained via IR and NMR spectroscopy. The IR spectrum will show a characteristic strong band around 1730 cm⁻¹ for the C=O group, in addition to bands for S=O and N-H stretching.[9]

This elegant route, often used in academic settings, builds the molecule from a different starting point, 4-nitrotoluene-2-sulfonamide.[9] This approach offers excellent regiochemical control, as the positions of the nitro and sulfamoyl groups are pre-defined on the starting material, avoiding the formation of isomers that can occur with direct nitration.

  • Causality Behind Experimental Choices: The choice of chromium (VI) oxide or potassium permanganate as the oxidizing agent is based on their proven ability to convert an aromatic methyl group into a carboxylic acid. The subsequent cyclization is an intramolecular condensation reaction, which readily occurs upon heating to form the thermodynamically stable five-membered sultam ring.[9]

G start 4-Nitrotoluene- 2-sulfonamide step1 Oxidation start->step1 intermediate 2-Sulfamoyl-5- nitrobenzoic acid step1->intermediate step2 Cyclization (Heat) intermediate->step2 product 6-Nitrosaccharin step2->product

Caption: Regiocontrolled synthesis of 6-nitrosaccharin.

Experimental Protocol: Oxidation and Cyclization

  • Trustworthiness: This protocol is self-validating through the isolation and characterization of the intermediate carboxylic acid before proceeding to the final cyclization step. Each step has a distinct chemical transformation that can be monitored (e.g., by TLC) and validated.

  • Oxidation: Dissolve 4-nitrotoluene-2-sulfonamide (1.0 eq) in a suitable solvent system (e.g., aqueous sulfuric acid). Add a strong oxidizing agent, such as potassium permanganate or chromium (VI) oxide, portion-wise while monitoring the temperature.[9]

  • Reaction Monitoring: Heat the mixture under reflux until the purple color of the permanganate disappears (if used) or until TLC analysis shows complete consumption of the starting material.

  • Intermediate Isolation: Cool the reaction mixture and perform a suitable workup to isolate the 2-sulfamoyl-5-nitrobenzoic acid intermediate. This typically involves filtration to remove manganese dioxide (if permanganate was used) followed by acidification to precipitate the carboxylic acid.

  • Cyclization: Heat the isolated and dried 2-sulfamoyl-5-nitrobenzoic acid. The cyclization can be performed by heating the solid directly or by refluxing in a high-boiling inert solvent. Water is eliminated as the five-membered ring forms.[9]

  • Purification: The resulting crude 6-nitrosaccharin can be purified by recrystallization as described in Method A.

Applications in Chemical Synthesis

While derivatives of the saccharin scaffold have been explored for direct biological activity, the primary modern value of 6-nitrosaccharin lies in its role as a versatile chemical intermediate.[2][11]

  • Agrochemicals: It is a documented key intermediate in the synthesis of certain herbicides, such as iodosulfuron-methyl-sodium and foramsulfuron.[12] The specific substitution pattern makes it an ideal precursor for constructing more complex molecules required in the agrochemical industry.

  • Precursor to Advanced Reagents: 6-Nitrosaccharin can be converted into 6-nitro-N-nitrosaccharin.[5][6] This N-nitro derivative serves as a bench-stable, crystalline source of the nitronium ion (NO₂⁺), enabling milder and more selective nitration of sensitive aromatic and heteroaromatic compounds compared to traditional mixed-acid conditions.[5][13] This application transforms a simple derivative into a sophisticated tool for modern organic synthesis.

  • Foundation for Drug Discovery Libraries: The saccharin core is a known zinc-binding group and has been used to target metalloenzymes.[2] The presence of the nitro group on 6-nitrosaccharin provides a chemical handle for further functionalization. For example, the nitro group can be readily reduced to an amine (6-aminosaccharin), which can then be used in a variety of coupling reactions (e.g., amide bond formation, diazotization) to generate diverse libraries of new chemical entities for screening in drug discovery programs.[2][9]

Conclusion and Future Outlook

From its initial synthesis by Noyes in 1886, this compound has evolved from a simple derivative of a famous sweetener into a sophisticated and valuable building block. Its history mirrors the progression of organic chemistry itself—from classical electrophilic substitutions to its use in creating highly specific reagents for modern synthesis. The regiochemical purity afforded by multi-step syntheses and its utility as a precursor for agrochemicals and advanced nitrating agents underscore its continued relevance. For researchers and drug development professionals, 6-nitrosaccharin represents not just a molecule with a rich history, but a versatile and economically important scaffold for future innovation.

References

A Technical Guide to the Safe Handling of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (6-Nitrosaccharin)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, commonly known in research settings as 6-Nitrosaccharin, is a heterocyclic organic intermediate used in the synthesis of various biologically active compounds and novel chemical probes.[1][2] Its molecular structure, featuring a nitro group and a stable sulfonamide moiety, makes it a valuable building block in pharmaceutical and agricultural chemistry research.[2] However, the same reactive potential that makes this compound synthetically useful also necessitates a thorough understanding of its associated hazards.

This guide provides a comprehensive overview of the critical safety and handling precautions for this compound (CAS No: 22952-24-5).[1][3][4] It is intended for researchers, chemists, and drug development professionals who may handle this substance. The protocols and recommendations outlined herein are designed to foster a self-validating system of safety, where understanding the causality behind each precaution leads to a more robust and secure laboratory environment.

Section 1: Hazard Identification and GHS Classification

The primary step in ensuring safe handling is a complete understanding of the compound's intrinsic hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. 6-Nitrosaccharin is classified as a hazardous substance, primarily due to its acute toxicity upon ingestion and its irritant properties.[3]

The signal word "Danger" is used to indicate the severity of the potential hazards. The following table summarizes the GHS classification for this compound.

GHS Classification Code Description Source(s)
Pictogram
alt text
alt text
Skull and Crossbones, Exclamation Mark[1]
Signal Word Danger
Hazard Statements H301Toxic if swallowed.
H315Causes skin irritation.[1][3]
H319Causes serious eye irritation.[1][3]
H335May cause respiratory irritation.[3][5]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5]
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ eye protection/ face protection.[3]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Section 2: Physicochemical and Toxicological Profile

Understanding the compound's physical properties is essential for proper storage and handling, while its toxicological profile explains the basis for the GHS classifications.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₄N₂O₅S[1][3]
Molecular Weight 228.18 g/mol [1]
Appearance Off-white to yellowish solid powder[1]
Melting Point 205-207 °C[1][2][6]
Recommended Storage 2 - 8 °C, under inert gas, protected from air and moisture.[6]
Toxicological Insights

The toxicological data drives the safety protocols. The "Toxic if swallowed" (H301) classification indicates a significant risk of acute toxicity through ingestion, requiring immediate medical intervention if exposure occurs. The irritant properties (H315, H319) are a direct result of the compound's chemical nature, which can cause inflammatory responses upon contact with skin and mucous membranes. The potential for respiratory irritation (H335) underscores the importance of handling this solid material in a way that avoids dust generation.[3][5]

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical, combining robust engineering controls with meticulous use of Personal Protective Equipment (PPE).

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All handling of 6-Nitrosaccharin powder must be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory for procedures that may generate dust, such as weighing or transferring the solid.

  • Closed Systems: For larger-scale operations, the use of closed systems for transfer and reaction is strongly advised to prevent any release into the work environment.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required at a minimum.[5] A full-face shield should be used in addition to safety glasses when there is a significant risk of splashes or dust generation.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[5][7] Gloves must be inspected for integrity before each use.[5] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[5]

    • Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

    • Clothing: Full-length trousers and closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, respiratory protection is necessary. A P95 (US) or P1 (EU) particle respirator is suitable for nuisance dust exposure.[5] For higher potential exposures, a respirator with ABEK-P2 (EU) or equivalent cartridges should be used.[5]

Diagram: PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection (Goggles/Face Shield) Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Wash1 Wash Hands Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2

Caption: Logical workflow for donning and doffing PPE to minimize exposure risk.

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is paramount for consistent safety.

Handling Solid Compound
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.

  • Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of 6-Nitrosaccharin using a clean spatula, minimizing any dust creation.

  • Transfer: Securely close the source container immediately after dispensing. To transfer the weighed powder to a reaction vessel, gently tap the weigh boat. Use a solvent to rinse the boat to ensure a complete quantitative transfer if making a solution.

  • Post-Handling: Decontaminate all surfaces and equipment used. Dispose of any contaminated consumables (e.g., weigh boats, wipes) as hazardous waste.

Storage

The stability of 6-Nitrosaccharin requires specific storage conditions to prevent degradation and maintain purity.

  • Temperature: Store in a refrigerator at 2 - 8 °C.[6]

  • Atmosphere: The compound is noted as being air-sensitive. It should be stored under an inert gas (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Security: Due to its acute toxicity, the compound must be stored in a locked cabinet or a secure, controlled-access area.

  • Container: Keep the container tightly sealed and dry.[1]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or release.

First Aid Measures

Immediate and appropriate first aid can be life-saving. Always show the Safety Data Sheet (SDS) to responding medical personnel.[5]

  • Ingestion: This is a medical emergency. If the substance is swallowed, rinse the mouth with water.[5] Immediately call a poison control center or physician. Do not induce vomiting. [8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][8] If breathing is difficult or stops, provide artificial respiration.[5] Seek immediate medical attention.

Accidental Release (Spill) Management

A calm and systematic response to a spill is essential to prevent further exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Control: Prevent the powder from spreading or entering drains.[5]

  • Clean-up:

    • Don the appropriate PPE as described in Section 3.2, including respiratory protection.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.[4]

    • Carefully sweep or scoop the mixture into a suitable, labeled, and sealed container for hazardous waste disposal.[5] Avoid creating dust.[5]

    • Decontaminate the spill area with an appropriate cleaning agent and wipe dry.

Diagram: Spill Response Decision Tree

Spill_Response start Spill Detected decision1 Is the spill large or unmanageable? start->decision1 action1 Evacuate Area Notify EHS/Emergency Services decision1->action1 Yes decision2 Is anyone exposed? decision1->decision2 No action2 Provide Immediate First Aid (See Section 5.1) decision2->action2 Yes action3 Restrict Access Don Full PPE decision2->action3 No action2->action3 action4 Contain Spill (Use inert absorbent) action3->action4 action5 Clean up spill without creating dust action4->action5 action6 Place waste in sealed, labeled container action5->action6 end_node Decontaminate Area & PPE Report Incident action6->end_node

Caption: A logical decision tree for responding to an accidental spill.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] There are no specific limitations on extinguishing agents.

  • Hazardous Combustion Products: In the event of a fire, toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) may be released.[8]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

Section 6: Waste Disposal

All waste materials contaminated with 6-Nitrosaccharin, including the compound itself, empty containers, and cleaning materials, must be treated as hazardous waste.

  • Containers: Do not mix with other waste.[9] Keep chemicals in their original or appropriately labeled containers.[9]

  • Disposal: Disposal must be carried out by a licensed waste disposal company in strict accordance with all applicable federal, state, and local environmental regulations.[9]

References

Methodological & Application

using 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in 5-lipoxygenase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Evaluating 5-Lipoxygenase Inhibition Using 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A Comprehensive Methodological Guide

Abstract: This guide provides a detailed framework for researchers, medicinal chemists, and drug development professionals on the utilization of this compound as a potential inhibitor in 5-Lipoxygenase (5-LOX) enzymatic assays. We delve into the foundational biochemistry of the 5-LOX pathway, the rationale for its therapeutic targeting, and present a robust, self-validating protocol for assessing inhibitory activity. This document is structured to provide both the theoretical underpinnings and the practical, step-by-step instructions necessary for reproducible and reliable results.

Scientific Foundation: The 5-Lipoxygenase Pathway in Inflammation

The arachidonic acid (AA) cascade is a pivotal metabolic pathway that produces a class of potent, lipid-derived signaling molecules known as eicosanoids. This cascade bifurcates into two primary branches: the cyclooxygenase (COX) pathway, which generates prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway.

The 5-lipoxygenase (5-LOX) enzyme is the central catalyst in the biosynthesis of leukotrienes, a family of inflammatory mediators implicated in a host of pathological conditions, including asthma, allergic rhinitis, and cardiovascular diseases.[1][2][3] In response to various stimuli, phospholipase A2 enzymes release AA from membrane phospholipids.[4][5][6] The 5-LOX enzyme, in concert with its necessary co-factor, the 5-lipoxygenase-activating protein (FLAP), then catalyzes the initial two steps in the leukotriene synthesis pathway.[1][5]

First, 5-LOX facilitates the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[3][7] Subsequently, the same enzyme catalyzes the dehydration of 5-HPETE to yield leukotriene A4 (LTA4).[3][7] LTA4 is an unstable epoxide that serves as the crucial branch point for the synthesis of other leukotrienes, such as the potent chemoattractant leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to increase vascular permeability and cause bronchoconstriction.[4][5][8] Given its rate-limiting role, 5-LOX is a prime therapeutic target for the development of novel anti-inflammatory agents.[1][2]

5-LOX_Pathway node_substrate node_substrate node_enzyme node_enzyme node_intermediate node_intermediate node_product node_product AA Arachidonic Acid (from Membrane Phospholipids) HPETE 5-HPETE AA->HPETE + O₂ LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) (Chemotaxis) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) (Bronchoconstriction, Vascular Permeability) LTD4->LTE4 PL cPLA₂ Membrane Phospholipids Membrane Phospholipids PL->Membrane Phospholipids LOX 5-Lipoxygenase (5-LOX) & FLAP LOX->AA LOX->HPETE LTA4H LTA4 Hydrolase LTA4H->LTA4 LTC4S LTC4 Synthase LTC4S->LTA4 GGT γ-GT GGT->LTC4 DP DP DP->LTD4 Membrane Phospholipids->AA Stimuli

Figure 1: The 5-Lipoxygenase (5-LOX) metabolic cascade.

Test Compound: this compound

The subject of this protocol, this compound, belongs to the benzisothiazolinone class of heterocyclic compounds.[9][10] While research on this specific molecule as a 5-LOX inhibitor is emerging, related benzo[d]isothiazole 1,1-dioxide derivatives have demonstrated dual inhibitory activity against both 5-LOX and microsomal prostaglandin E2 synthase-1 (mPGES-1).[11][12] Isothiazolinones are known to act as electrophilic agents that can react with thiol groups on proteins, suggesting a potential mechanism for enzyme inhibition through covalent modification of critical cysteine residues.[13]

This application note provides the methodology to quantitatively determine the inhibitory potential of this compound against purified 5-LOX.

Compound Property Value Reference
Chemical Name This compound[9]
Synonyms 6-Nitrosaccharin, 6-Nitro-1,2-benzisothiazol-3-one 1,1-Dioxide[9]
CAS Number 22952-24-5[9][14]
Molecular Formula C₇H₄N₂O₅S[9][14]
Molecular Weight 228.18 g/mol [9][14]
Appearance Off-white solid[9][14]
Melting Point 205-207 °C[9][14]
Storage Room temperature, sealed in dry conditions[9]

Assay Principle & Methodology

The protocol described here is a spectrophotometric assay that measures the enzymatic activity of 5-LOX by monitoring the formation of hydroperoxides.[15][16][17] The oxidation of polyunsaturated fatty acids like arachidonic acid by lipoxygenase leads to the formation of a conjugated diene system in the resulting hydroperoxide product. This conjugated diene exhibits a characteristic strong absorbance at a wavelength of 234 nm.

By measuring the rate of increase in absorbance at 234 nm, we can quantify the enzyme's catalytic activity. The potency of an inhibitor is determined by measuring the reduction in this rate in its presence.

Assay_Workflow node_prep node_prep node_step node_step node_data node_data node_decision node_decision prep 1. Reagent Preparation - Assay Buffer - 5-LOX Enzyme Stock - Substrate (AA) Solution - Inhibitor Stock & Dilutions setup 2. Assay Plate Setup - Add Buffer, Inhibitor/Vehicle, and Enzyme to appropriate wells prep->setup preincubate 3. Pre-incubation - Incubate enzyme with inhibitor (e.g., 10 min at 25°C) setup->preincubate initiate 4. Reaction Initiation - Add Substrate (Arachidonic Acid) to all wells preincubate->initiate measure 5. Kinetic Measurement - Immediately read absorbance at 234 nm in kinetic mode for 5-10 min initiate->measure analyze 6. Data Analysis - Calculate reaction rates (V₀) - Determine % Inhibition - Plot dose-response curve measure->analyze ic50 7. Calculate IC₅₀ Value analyze->ic50

References

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, commonly known as 6-nitrosaccharin, is a pivotal structural motif in medicinal chemistry. As a derivative of saccharin, this heterocyclic compound serves as a versatile platform for developing a wide array of biologically active agents, including potent enzyme inhibitors and novel therapeutic candidates.[1][2] Recent studies have highlighted the potential of saccharin analogs as anticancer and antibacterial agents, moving far beyond their original application as artificial sweeteners.[2][3] This guide provides an in-depth exploration of the synthetic protocols for 6-nitrosaccharin and its analogs, designed for researchers, medicinal chemists, and drug development professionals. We will dissect established synthetic routes, explain the causal logic behind experimental choices, and provide detailed, step-by-step protocols for laboratory application.

Introduction: The Significance of the 6-Nitrosaccharin Scaffold

The saccharin framework is considered a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets.[1] Its derivatives have shown remarkable activity as inhibitors of enzymes such as carbonic anhydrases (CAs), which are implicated in several diseases, including cancer.[2] The introduction of a nitro group at the 6-position of the benzisothiazole ring significantly influences the electronic properties of the molecule, offering a strategic handle for further functionalization and modulation of biological activity.[4] Analogs derived from this core structure have been investigated as dual functional inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), targets relevant to inflammation.[5] The development of robust and versatile synthetic methods is therefore critical to exploring the full therapeutic potential of this compound class. This document outlines two primary synthetic pathways to the 6-nitrosaccharin core and subsequently details protocols for generating diverse analogs.

Overview of Synthetic Strategies

The synthesis of the 6-nitrosaccharin core can be approached from different starting materials, primarily involving the construction of the sulfonamide-containing heterocyclic ring. The two most common strategies involve:

  • Oxidative Cyclization: This classic approach begins with a substituted toluene, proceeds through sulfonation and amidation, and concludes with an oxidation of the methyl group followed by intramolecular cyclization.[4]

  • Diazotization and Cyclization: An alternative route starts from an anthranilic acid derivative, utilizing a diazotization reaction to introduce the sulfonyl chloride moiety, which is then cyclized with an amine source.[6]

The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Synthetic_Strategies_Overview cluster_0 General Workflow START Commercially Available Starting Materials CORE Synthesis of 6-Nitrosaccharin Core START->CORE Method A or B ANALOGS Derivatization & Analog Synthesis CORE->ANALOGS Functionalization END Bioactive Compounds ANALOGS->END Method_A_Scheme cluster_0 Method A: Oxidative Cyclization 4-Nitrotoluene 4-Nitrotoluene Intermediate_1 4-Nitrotoluene->Intermediate_1 1. HSO₃Cl 2. NH₃(aq) 6-Nitrosaccharin Intermediate_1->6-Nitrosaccharin CrO₃, H₂SO₄ Analog_Synthesis cluster_1 Analog Synthesis Strategies Core 6-Nitrosaccharin Core N_Sub N-Substituted Analogs Core->N_Sub Base, R-X C3_Sub C3-Substituted Analogs Core->C3_Sub 1. PCl₅ 2. R₂NH Ring_Sub Benzene Ring Analogs Core->Ring_Sub Multi-step (e.g., Click Chemistry)

References

Technical Guide: Evaluating 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide as a Novel Probe for Cellular Imaging of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: Reactive oxygen species (ROS) are critical signaling molecules and mediators of oxidative stress, implicated in a vast array of physiological and pathological processes.[1][2] The development of novel fluorescent probes for their precise detection remains a key objective in redox biology. The benzo[d]isothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing diverse biological activities.[3][4] This document proposes a framework for the evaluation and application of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, hereafter designated as NBS-O2, as a potential reaction-based fluorescent probe for imaging cellular ROS. We provide a hypothetical mechanism of action, detailed protocols for probe validation and cellular imaging, and best practices for data acquisition and interpretation, grounded in established methodologies for ROS detection.[5][6]

Introduction: The Need for Advanced ROS Probes

Reactive oxygen species, including superoxide (•O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), are natural byproducts of aerobic metabolism.[2] While essential for signaling pathways such as immune responses and cellular proliferation, their overproduction leads to oxidative stress, a condition linked to cancer, neurodegeneration, and cardiovascular disease.[1] Consequently, tools that allow for the sensitive and specific detection of ROS in living cells are invaluable for both basic research and drug development.[7][8]

Fluorescent probes are among the most powerful tools for visualizing ROS with high spatiotemporal resolution.[7][9] Ideal probes should be cell-permeant, exhibit low basal fluorescence, and respond with a strong, specific signal upon reaction with a particular ROS. Many existing probes, while widely used, have limitations in specificity and can be prone to auto-oxidation.[10] The development of novel chemical scaffolds is therefore crucial. The benzo[d]isothiazole 1,1-dioxide core, a key component of saccharin and its derivatives, presents an interesting platform for probe design due to its chemical stability and synthetic tractability.[4][11]

This guide outlines a comprehensive approach to characterizing and utilizing this compound (NBS-O2) as a novel candidate probe for cellular ROS.

Proposed Mechanism of Action: A "Turn-On" Fluorescence Response

We hypothesize that NBS-O2 functions as a "turn-on" fluorescent probe based on a ROS-mediated chemical transformation. The core benzo[d]isothiazol-3(2H)-one 1,1-dioxide structure may possess intrinsic fluorescence that is effectively quenched by the strongly electron-withdrawing 6-nitro group via a photoinduced electron transfer (PeT) mechanism.

Upon reaction with a highly reactive oxygen species, such as superoxide (•O₂⁻), the nitro group could be reduced to an amino group (-NH₂). This conversion would eliminate the quenching effect, "turning on" the fluorescence of the molecule. This mechanism provides a direct and irreversible signal proportional to the amount of ROS encountered.

Mechanism Inactive NBS-O2 (Non-Fluorescent) Active Reduced NBS-O2 (Fluorescent) Inactive->Active Reduction of Nitro Group ROS Reactive Oxygen Species (e.g., •O₂⁻) ROS->Inactive

Caption: Proposed mechanism of NBS-O2 activation by ROS.

Probe Characteristics and Handling

Before cellular application, it is critical to characterize the probe's fundamental properties. The following table summarizes the hypothetical and key experimental parameters for NBS-O2.

ParameterProposed Value / RecommendationRationale & Notes
Molecular Formula C₇H₄N₂O₅S[12]Based on the chemical structure.
Molecular Weight 228.18 g/mol [12]For accurate preparation of stock solutions.
Purity >95%High purity is essential to avoid fluorescent artifacts.
Solvent for Stock Anhydrous Dimethyl Sulfoxide (DMSO)The probe is predicted to have good solubility in DMSO. Prepare a high-concentration stock (e.g., 10 mM) to minimize the final DMSO concentration in cell culture media (<0.1%).
Storage Store stock solution at -20°C, protected from light and moisture.[6]Aliquot to avoid repeated freeze-thaw cycles.
Excitation (λex) ~490 nm (Post-reaction)Hypothetical value, similar to other "green" fluorescent probes.[6] Must be determined experimentally.
Emission (λem) ~525 nm (Post-reaction)Hypothetical value. A significant Stokes shift is desirable to minimize spectral overlap.
Quantum Yield Low (Pre-reaction), Moderate (Post-reaction)The "turn-on" mechanism relies on a significant increase in quantum yield upon reaction with ROS.
Cytotoxicity Should be determined via MTT or similar assay.The probe should exhibit minimal toxicity at the working concentration.

Experimental Protocols

The following protocols are adapted from established methods for common ROS probes like DCFH-DA and provide a robust framework for validating and using NBS-O2.[6][13]

Protocol 1: Determination of Optimal Probe Concentration and Loading Time

Objective: To identify the concentration and incubation time that provide the best signal-to-noise ratio without inducing cytotoxicity.

Materials:

  • NBS-O2 stock solution (10 mM in DMSO)

  • Adherent cells (e.g., HeLa, NIH-3T3) cultured in a black, clear-bottom 96-well plate

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • ROS Inducer: Tert-Butyl Hydroperoxide (TBHP) or H₂O₂ (100 µM final concentration)[6]

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.[13]

  • Probe Concentration Gradient: Prepare a series of NBS-O2 working solutions in pre-warmed culture medium or PBS, ranging from 1 µM to 25 µM.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Wash cells once gently with 100 µL of warm PBS.

    • Add 100 µL of the various NBS-O2 working solutions to the wells.

  • Incubation: Incubate the plate at 37°C in the dark. Measure fluorescence at multiple time points (e.g., 15, 30, 45, 60 minutes) using a plate reader (Ex/Em ~490/525 nm).

  • Positive Control: After identifying a preliminary loading time, treat a separate set of wells (loaded with the optimal probe concentration) with an ROS inducer (e.g., 100 µM TBHP) for 30 minutes before reading the fluorescence.

  • Data Analysis: Plot fluorescence intensity against probe concentration and incubation time. The optimal condition is the one that yields low background fluorescence in untreated cells but a robust signal in ROS-induced cells.

Protocol 2: Cellular Imaging of Induced ROS by Fluorescence Microscopy

Objective: To visualize the intracellular generation of ROS in response to a chemical stimulus.

Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_acq Data Acquisition Seed 1. Seed Cells on Coverslips Grow 2. Culture to 80% Confluency Seed->Grow Induce 3. Induce ROS (e.g., with TBHP) Grow->Induce Load 4. Load with NBS-O2 (30 min @ 37°C) Induce->Load Wash 5. Wash with PBS (2 times) Load->Wash Image 6. Image Cells (Fluorescence Microscope) Wash->Image Analyze 7. Quantify Fluorescence (e.g., ImageJ) Image->Analyze

References

Application Note: Quantitative Analysis of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in various biological matrices, including plasma, urine, and tissue homogenates. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable detection of this compound. The protocols emphasize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.

Introduction: The Analytical Challenge

This compound, a nitroaromatic derivative of a saccharin-like scaffold, is a compound of interest in pharmaceutical and agrochemical research.[1][2] Its chemical properties, including a molecular weight of 228.18 g/mol and a melting point of 205-207°C, necessitate tailored analytical approaches for accurate quantification in complex biological environments.[1][2] The presence of a nitro group and a sulfonamide moiety suggests that the molecule will exhibit specific behaviors during extraction and ionization, which must be carefully considered for method development.[3]

The primary analytical challenge lies in achieving low detection limits while mitigating matrix effects from endogenous components in biological samples. This guide addresses these challenges by providing detailed protocols for sample preparation and optimized LC-MS/MS conditions.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for developing an effective analytical method.[4]

PropertyValueSource
Molecular Formula C₇H₄N₂O₅S[2]
Molecular Weight 228.18 g/mol [2]
Melting Point 205-207°C[2]
Appearance Off-white solid[2]
Predicted pKa ~0.30[2]

The low predicted pKa suggests the compound is acidic, a key factor for optimizing sample preparation, particularly for solid-phase extraction (SPE).

Experimental Workflow Overview

The overall analytical workflow is designed to ensure reproducibility and accuracy from sample collection to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Homogenize Homogenization (for tissue) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

References

A Robust HPLC-MS/MS Method for the Quantification of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (6-nitrosaccharin). As a potential process-related impurity in pharmaceutical manufacturing, rigorous control of this compound is essential to ensure drug safety and regulatory compliance.[1][2] The methodology presented herein is optimized for accuracy and robustness, providing researchers and quality control analysts with a comprehensive protocol covering sample preparation, chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM). The rationale behind key experimental parameters is explained to facilitate method implementation and adaptation.

Introduction: The Rationale for a Targeted Approach

This compound is a key chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] However, its presence in the final drug product, even at trace levels, is undesirable due to the potential toxicological risks associated with nitroaromatic compounds. Regulatory bodies worldwide mandate strict control over such genotoxic and process-related impurities.[5][6]

To meet these stringent requirements, an analytical method with exceptional sensitivity and selectivity is required. HPLC-MS/MS is the technique of choice for this challenge.[1][7] It combines the powerful separation capabilities of HPLC with the definitive identification and quantification provided by tandem mass spectrometry.[8][9] By monitoring a specific precursor-to-product ion fragmentation (a technique known as Multiple Reaction Monitoring or MRM), the method can effectively eliminate interference from the sample matrix, ensuring that only the analyte of interest is measured.[10]

This document serves as a practical guide, grounded in established analytical principles, for the reliable quantification of 6-nitrosaccharin.

Integrated Experimental Workflow

The analytical process is streamlined into three core stages: meticulous sample preparation, precise instrumental analysis, and accurate data processing. This workflow ensures reproducibility and minimizes sources of error.

workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC-MS/MS Analysis cluster_data 3. Data Processing & Reporting prep1 Accurate Weighing prep2 Solubilization prep1->prep2 prep3 Serial Dilution & Spiking prep2->prep3 prep4 Filtration (0.22 µm) prep3->prep4 hplc Reversed-Phase HPLC Separation prep4->hplc Injection ms ESI- MS/MS Detection (MRM) hplc->ms quant Peak Integration & Quantification ms->quant report Method Validation & Reporting quant->report

Figure 1: High-level workflow for the analysis of 6-nitrosaccharin.

Detailed Materials and Methods

  • Reference Standard: this compound (Purity ≥98%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, ~99%)

  • Vials and Filters: 2 mL amber autosampler vials with PTFE-lined caps; 0.22 µm PVDF or PTFE syringe filters.

Protocol 1: Standard Stock and Calibration Solutions

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of the 6-nitrosaccharin reference standard into a 100 mL Class A volumetric flask. Add approximately 50 mL of 50:50 (v/v) acetonitrile/water and sonicate for 5 minutes to dissolve. Dilute to the mark with the same solvent mixture. This solution should be stored at 2-8°C, protected from light.

  • Intermediate Stock Solution (1 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to the mark with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Calibration Curve Standards (0.5 - 200 ng/mL): Prepare a series of calibration standards by performing serial dilutions of the Intermediate Stock Solution into the initial mobile phase. A suggested range would cover the expected limit of quantification (LOQ) and the linear range of the instrument.

Protocol 2: Sample Preparation (from API Matrix)

  • Sample Weighing and Dissolution: Accurately weigh 50 mg of the API into a 50 mL volumetric flask. Add 25 mL of 50:50 (v/v) acetonitrile/water and sonicate for 10 minutes to ensure complete dissolution. Dilute to the mark with the same solvent. This yields a 1 mg/mL API solution.

  • Dilution: Further dilute the sample solution with the initial mobile phase to ensure the concentration of 6-nitrosaccharin falls within the calibrated linear range.

  • Filtration: Prior to injection, pass the final diluted sample solution through a 0.22 µm syringe filter directly into an autosampler vial. This step is critical to prevent clogging of the HPLC system.

The following tables outline the recommended starting parameters for the analysis. Optimization may be required based on the specific instrumentation used.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterRecommended ConditionExpertise & Experience: Causality Behind the Choice
Column Reversed-Phase C18, 100 mm x 2.1 mm, 2.6 µmA C18 column provides excellent retention and selectivity for moderately polar nitroaromatic compounds. The smaller particle size enhances peak efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that aids in protonation for positive mode, but also provides good peak shape for acidic analytes like saccharin derivatives in negative mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a preferred organic solvent for its low viscosity and UV transparency, providing good elution strength for the analyte.
Gradient Program 10% B to 90% B over 7 min; Hold at 90% B for 2 min; Re-equilibrate at 10% B for 3 minA gradient elution ensures the analyte is eluted as a sharp peak while effectively washing more hydrophobic matrix components from the column, preventing carryover.
Flow Rate 0.3 mL/minThis flow rate is optimal for a 2.1 mm internal diameter column, balancing analysis time with system pressure and ionization efficiency.
Column Temperature 40 °CMaintaining an elevated and consistent column temperature improves peak shape, reduces run-to-run retention time variability, and lowers mobile phase viscosity.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion and matrix effects while providing sufficient sensitivity.

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterRecommended SettingExpertise & Experience: Causality Behind the Choice
Ionization Mode Electrospray Ionization (ESI), NegativeThe acidic proton on the nitrogen of the saccharin ring is readily lost, making the molecule ideal for deprotonation and detection as the [M-H]⁻ ion. This is a common characteristic for saccharin and its derivatives.[11][12]
Precursor Ion (Q1) m/z 227.0This corresponds to the deprotonated molecular ion [M-H]⁻ of 6-nitrosaccharin (C₇H₄N₂O₅S, MW=228.18).
Product Ions (Q3) Quantifier: m/z 181.0 (Loss of NO₂) Qualifier: m/z 163.0 (Loss of SO₂)The fragmentation of nitroaromatic compounds often involves the neutral loss of NO or NO₂.[13][14] The loss of SO₂ is also a characteristic fragmentation for this structure. Monitoring two transitions provides high confidence in analyte identification.
Collision Energy (CE) Optimize for each transitionCE is a critical, instrument-dependent parameter that must be empirically determined by infusing a standard solution to maximize the signal of each product ion.
Source Temperature 500 °COptimized to ensure efficient desolvation of the electrospray droplets, leading to stable and robust ionization.
Gas Settings Instrument-dependentNebulizer, heater, and curtain gas flows must be optimized to achieve the best signal-to-noise ratio for the specific instrument and flow rate used.

Method Validation: A Trustworthy and Self-Validating System

For implementation in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18] This ensures the method is fit for its intended purpose.

validation Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Core parameters for analytical procedure validation according to ICH Q2(R1).[15][18]

  • Specificity: Demonstrated by analyzing a blank matrix (API without 6-nitrosaccharin) and showing no significant interfering peaks at the analyte's retention time for the selected MRM transitions.

  • Linearity and Range: Assessed by a calibration curve (e.g., 7 concentrations) analyzed in triplicate. A correlation coefficient (r²) of >0.995 is typically required.

  • Accuracy: Determined by performing spike-recovery experiments at three concentration levels (e.g., LOQ, 100%, and 150% of the target concentration) in the sample matrix.

  • Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically with a signal-to-noise ratio of ≥10. The LOD is typically determined at a signal-to-noise ratio of 3.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and observing the effect on the results.

Conclusion

The HPLC-MS/MS method presented provides a definitive and robust tool for the quantification of this compound. By leveraging the selectivity of reversed-phase chromatography and the specificity of tandem mass spectrometry, this protocol enables accurate measurement at the trace levels required for pharmaceutical impurity testing. The detailed explanation of parameters and adherence to validation principles ensures that this method can be confidently implemented in drug development and quality control laboratories to support the production of safe and effective medicines.

References

Application Notes & Protocols for Assessing the Cytotoxicity of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Saccharin Derivative

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a derivative of the benzisothiazole scaffold, belongs to a class of compounds that has garnered significant interest in medicinal chemistry.[1][2] Structurally related to saccharin, which itself has demonstrated unexpected anticancer properties, this compound presents a compelling candidate for investigation in oncology research.[3][4][5] Recent studies have highlighted that various saccharin derivatives can inhibit tumor-associated carbonic anhydrase enzymes, such as CA IX and CA XII, which are crucial for cancer cell survival in hypoxic and acidic tumor microenvironments.[3][4][6] Furthermore, related benzothiazole structures have been evaluated for their cytotoxic effects against various cancer cell lines, indicating the potential of this chemical family in developing novel therapeutics.[7][8][9]

This guide provides a comprehensive, multi-tiered framework for evaluating the cytotoxic potential of this compound against cancer cell lines. The experimental design progresses from broad-spectrum viability screening to more nuanced mechanistic assays, enabling researchers to build a robust and insightful pharmacological profile of the compound. We will detail the rationale behind each experimental choice, provide step-by-step protocols, and offer guidance on data interpretation, ensuring a scientifically rigorous evaluation.

Experimental Design: A Multi-Tiered Approach to Cytotoxicity Profiling

A thorough assessment of a novel compound's anticancer activity requires a logical progression of experiments. Simply observing a reduction in cell number is insufficient; it is critical to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (induction of cell death) and to elucidate the underlying mechanism.

Our recommended workflow is designed to systematically characterize the cellular response to this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism Differentiation cluster_2 Tier 3: Apoptosis Induction T1_Assay MTT Assay (Metabolic Activity) T1_Result Determine IC50 Value (Initial Potency) T1_Assay->T1_Result Quantifies Viable Cells T2_Assay LDH Release Assay (Membrane Integrity) T1_Result->T2_Assay Proceed if IC50 is promising T2_Result Confirm Cytotoxicity vs. Cytostatic Effect T2_Assay->T2_Result Measures Cell Lysis T3_Assay Caspase-3/7 Assay (Apoptotic Pathway) T2_Result->T3_Assay Proceed if cytotoxic T3_Result Quantify Apoptotic Cell Death T3_Assay->T3_Result Measures Effector Caspase Activity

Caption: A multi-tiered workflow for cytotoxicity assessment.

Tier 1: Primary Viability Screening Using the MTT Assay

Scientific Rationale

The initial step in evaluating a potential anticancer compound is to determine its effect on the overall viability of a cancer cell population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and high-throughput colorimetric method for this purpose.[10] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, i.e., living, cells. The amount of formazan produced is directly proportional to the number of viable cells.[10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Protocol: MTT Assay

This protocol is optimized for adherent cancer cells in a 96-well plate format.

Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Crucial Controls:

      • Untreated Control: Cells in fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This is critical to ensure the solvent itself is not causing cytotoxicity.

      • Blank: Wells with medium only (no cells) to measure background absorbance.[11]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. Visible purple formazan crystals should form in viable cells.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and Presentation
  • Correct Absorbance: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100

  • Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.

Compound Conc. (µM)Absorbance (570nm)Corrected Absorbance% Viability
0 (Vehicle)1.2541.200100.0%
11.1351.08190.1%
50.9620.90875.7%
100.6880.63452.8%
250.4110.35729.8%
500.2390.18515.4%
Blank0.054--
Calculated IC50 ~11.5 µM

Tier 2: Differentiating Cytotoxicity with the LDH Assay

Scientific Rationale

A reduction in MTT signal indicates a loss of metabolic activity, which could be due to cell death (cytotoxicity) or an arrest of cell proliferation (cytostatic effect). To distinguish between these outcomes, we employ the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[12][13] Measuring LDH activity in the supernatant provides a direct quantification of cell lysis.

LDH_Principle cluster_cell Damaged/Lysed Cell LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Membrane Rupture Reaction Enzymatic Reaction: Lactate + NAD+ -> Pyruvate + NADH LDH_out->Reaction Catalyzes Color Colorimetric Signal (Formazan) Reaction->Color Reduces Tetrazolium Salt Measurement Measure Absorbance (~490 nm) Color->Measurement

Caption: Principle of the LDH cytotoxicity assay.

Protocol: LDH Release Assay

This protocol is performed on the supernatant collected from cells treated in parallel with the MTT assay.

Materials and Reagents:

  • Supernatant from treated cells (from a parallel plate set up as in Tier 1)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Plate Setup and Treatment:

    • Prepare a 96-well plate with cells and compound dilutions exactly as described in the Tier 1 MTT protocol.

    • Crucial Controls: In addition to the untreated and vehicle controls, include:

      • Spontaneous LDH Release: Supernatant from untreated cells.[14]

      • Maximum LDH Release: Add lysis solution (e.g., Triton X-100) to a set of untreated wells 45 minutes before collecting the supernatant to achieve 100% cell lysis.[14][15]

      • Medium Background: Wells with culture medium only.

  • Supernatant Collection:

    • Following the incubation period, centrifuge the plate at ~600 x g for 10 minutes to pellet any detached cells.[14]

    • Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[15]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[12]

    • Add the specified volume of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[15]

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).

Data Analysis and Presentation
  • Correct Absorbance: Subtract the medium background absorbance from all other readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Compound Conc. (µM)Corrected Absorbance (490nm)% Cytotoxicity
Spontaneous Release0.1500.0%
10.1853.9%
50.35522.8%
100.61051.1%
250.89082.2%
500.99593.9%
Maximum Release1.050100.0%

Tier 3: Investigating Apoptosis with a Caspase-3/7 Assay

Scientific Rationale

If the LDH assay confirms a cytotoxic effect, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary "executioner" caspases that cleave essential cellular proteins, leading to the morphological and biochemical changes characteristic of apoptosis.[16][17] Assays that measure the activity of Caspase-3 and -7 use a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by these enzymes, releasing a fluorescent or luminescent signal.[18]

Caspase_Principle cluster_cell Apoptotic Cell Caspase Active Caspase-3/7 Signal Luminescent Signal Caspase->Signal Cleavage of DEVD Substrate Pro-Luminescent Substrate (DEVD) Substrate->Caspase Cell Lysis & Reagent Addition Measurement Measure Luminescence Signal->Measurement

Caption: Principle of a luminescent Caspase-3/7 assay.

Protocol: Homogeneous Caspase-3/7 Assay

This "add-mix-measure" protocol is designed for high-throughput screening in an opaque-walled 96-well plate format.[18]

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Commercially available homogeneous Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[18]

  • Opaque-walled 96-well plates (white plates are recommended for luminescent assays)[17]

  • A positive control for apoptosis (e.g., Staurosporine, Doxorubicin)[14][19]

Procedure:

  • Plate Setup and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat with the compound as described in Tier 1.

    • Crucial Controls:

      • Untreated and Vehicle Controls: As previously described.

      • Positive Control: Treat cells with a known apoptosis-inducing agent to confirm the assay is working correctly in your cell system.

  • Assay Reagent Addition:

    • After the desired treatment duration, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Reconstitute the Caspase-3/7 assay reagent according to the manufacturer's protocol.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). The reagent contains both the lysis buffer and the pro-luminescent substrate.[18]

  • Incubation and Data Acquisition:

    • Mix the contents by placing the plate on an orbital shaker for 1-2 minutes.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation
  • Calculate Fold Change in Activity:

    • Fold Change = (Luminescence of Treated Sample / Luminescence of Vehicle Control)

Compound Conc. (µM)Luminescence (RLU)Fold Change vs. Vehicle
0 (Vehicle)15,3401.0
122,1501.4
588,7605.8
10254,60016.6
25415,70027.1
50389,20025.4
Positive Control455,10029.7

Interpretation: A dose-dependent increase in caspase-3/7 activity strongly suggests that this compound induces apoptosis. The decrease in signal at the highest concentration (50 µM) may indicate widespread, rapid cell death and lysis, leading to a loss of the enzyme before it can be measured, or potential compound interference with the assay chemistry.

Conclusion

This structured, multi-tiered approach provides a robust framework for the initial cytotoxic characterization of this compound. By systematically progressing from broad viability screening (MTT) to specific assays for membrane integrity (LDH) and apoptosis (Caspase-3/7), researchers can efficiently determine the compound's potency, confirm its cytotoxic action, and identify its primary mechanism of cell death. These foundational data are essential for guiding further preclinical development and exploring the therapeutic potential of this promising compound class.

References

Application Notes and Protocols: 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide as a Tool for Studying Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Probe for Eicosanoid-Driven Inflammation

Inflammation is a complex biological response essential for host defense, but its dysregulation underlies a vast array of chronic diseases. A critical axis in the inflammatory cascade is the metabolism of arachidonic acid into potent lipid mediators known as eicosanoids, which include prostaglandins and leukotrienes. The enzymes that control this pathway, such as lipoxygenases (LOX) and prostaglandin synthases, represent key therapeutic targets.

This document provides a technical guide for researchers on the application of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS: 22952-24-5), a member of the benzo[d]isothiazole 1,1-dioxide class of compounds. While research on this specific molecule is emerging, its structural analogues have demonstrated potent inhibitory activity against key enzymes in the eicosanoid pathway. Specifically, derivatives of 6-nitro-benzo[d]isothiazole 1,1-dioxide have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). This dual-inhibition profile makes this compound a valuable chemical tool to dissect the roles of both leukotrienes and prostaglandin E2 (PGE2) in inflammatory signaling.

These application notes will guide researchers in utilizing this compound to investigate inflammatory mechanisms, with detailed protocols for validating its mechanism of action and quantifying its effects on downstream cellular events.

Proposed Mechanism of Action: Dual Inhibition of 5-LOX and mPGES-1

The primary hypothesis for the anti-inflammatory action of this compound is its ability to simultaneously block two distinct, yet crucial, enzymatic checkpoints in the arachidonic acid cascade.

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, such as Leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and a key mediator of acute inflammation.

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This is the terminal synthase that converts the cyclooxygenase (COX)-derived intermediate, PGH2, into PGE2. PGE2 is a principal mediator of fever, pain, and swelling and plays a complex, often pro-inflammatory, role in various pathologies.

By inhibiting both pathways, the compound can achieve a broader suppression of inflammatory mediators than selective COX or LOX inhibitors alone. This dual action allows for the investigation of synergistic or interdependent roles of the leukotriene and prostaglandin pathways in specific disease models.

Arachidonic_Acid_Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation_PG Inflammation (Pain, Fever, Edema) PGE2->Inflammation_PG LTs Leukotrienes (e.g., LTB4) FiveLOX->LTs Inflammation_LT Inflammation (Chemotaxis, Vascular Permeability) LTs->Inflammation_LT Inhibitor 6-Nitrobenzo[d]isothiazol- 3(2H)-one 1,1-dioxide Inhibitor->mPGES1 Inhibition Inhibitor->FiveLOX Inhibition

Figure 1. Proposed dual inhibitory mechanism on the arachidonic acid cascade.

Quantitative Data Summary

Effective concentrations must be determined empirically for each cell type and assay. Based on literature for analogous compounds, initial dose-response studies are recommended within the range specified below.

ParameterValue RangeTarget AssayReference Compound Class
IC₅₀ (Enzymatic) 0.1 µM - 25 µM5-LOX, mPGES-1Benzo[d]isothiazole 1,1-dioxide derivatives
Effective Dose (Cell) 1 µM - 50 µMInhibition of PGE2/LTB4 releaseBenzo[d]isothiazole 1,1-dioxide derivatives
Cytotoxicity (CC₅₀) > 100 µM (Expected)Cell Viability (e.g., MTT, Resazurin)Important to establish non-toxic working concentrations

Experimental Protocols

Protocol 1: General Preparation and Handling

Causality: The compound's solubility and stability are critical for reproducible results. Dimethyl sulfoxide (DMSO) is a standard solvent for hydrophobic small molecules in cell culture, but high concentrations can be toxic. Preparing a high-concentration stock allows for minimal final DMSO concentration in experiments.

  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile, cell-culture grade DMSO. The molecular weight is 228.18 g/mol .

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all conditions (including vehicle control) and is typically ≤ 0.5%.

Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity

Causality: This protocol establishes a robust system to measure the compound's effect on inflammation in a cellular context. Using an inflammatory stimulus like Lipopolysaccharide (LPS) triggers Toll-like receptor 4 (TLR4) signaling, which robustly induces the production of the target mediators (PGE2, LTB4) and pro-inflammatory cytokines. A pre-treatment strategy is employed to ensure the inhibitor is present and active before the inflammatory cascade is initiated.

Workflow_Cell_Assay Start 1. Seed Cells (e.g., RAW 264.7 Macrophages) Incubate1 2. Incubate 24h (Allow adherence) Start->Incubate1 Pretreat 3. Pre-treat with Compound (Varying concentrations + Vehicle) Incubate1->Pretreat Incubate2 4. Incubate 1-2h Pretreat->Incubate2 Stimulate 5. Stimulate with LPS (e.g., 100 ng/mL) Incubate2->Stimulate Incubate3 6. Incubate 18-24h Stimulate->Incubate3 Harvest 7. Harvest Supernatant & Lysates Incubate3->Harvest Supernatant Supernatant Harvest->Supernatant Lysate Cell Lysate Harvest->Lysate Analysis3 Cell Viability Assay (MTT / Resazurin) Harvest->Analysis3 Analysis1 ELISA / Multiplex (PGE2, LTB4, TNF-α, IL-6) Supernatant->Analysis1 Analysis2 Western Blot (p-p65, COX-2, etc.) Lysate->Analysis2

Figure 2. Experimental workflow for assessing anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1, differentiated with PMA) in 24-well or 96-well plates at a density that will result in 80-90% confluency after 24 hours.

  • Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for firm attachment and recovery.

  • Pre-treatment: Carefully remove the culture medium. Add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50 µM). Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.

  • Inhibitor Incubation: Incubate for 1-2 hours to allow for cell uptake of the compound.

  • Inflammatory Stimulation: Add LPS (from E. coli O111:B4) directly to the wells to a final concentration of 100 ng/mL. Do not add LPS to the "unstimulated" control wells.

  • Incubation: Return the plates to the incubator for an appropriate duration.

    • For cytokine analysis (TNF-α, IL-6), 18-24 hours is typical.

    • For eicosanoid analysis (PGE2, LTB4), 18-24 hours is also suitable.

  • Harvesting:

    • Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until analysis.

    • Cell Lysate: Wash the remaining cells in the wells once with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Store the supernatant at -80°C.

Protocol 3: Measurement of Inflammatory Mediators (ELISA)

Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of secreted proteins (cytokines) and lipids (eicosanoids) in the culture supernatant. This directly measures the functional output of the inflammatory response and the efficacy of the inhibitor.

  • Assay Selection: Use commercially available ELISA kits for mouse or human Prostaglandin E2, Leukotriene B4, TNF-α, and IL-6.

  • Procedure: Follow the manufacturer's instructions precisely. This typically involves:

    • Preparing standard curves with the provided recombinant protein or lipid standards.

    • Adding standards, controls, and experimental samples (the harvested supernatant) to the antibody-coated plate.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric or chemiluminescent signal.

    • Reading the absorbance or luminescence on a plate reader.

  • Data Analysis: Calculate the concentration of each mediator in your samples by interpolating from the standard curve. Express the data as a percentage of the LPS-stimulated vehicle control.

Protocol 4: Western Blot Analysis of Downstream Signaling

Causality: While the compound is hypothesized to target eicosanoid synthesis, these mediators can, in turn, influence other signaling pathways like NF-κB. NF-κB is a master transcriptional regulator of inflammation. Measuring the phosphorylation of the p65 subunit of NF-κB provides a snapshot of its activation state. This protocol helps determine if the compound's primary effect on eicosanoids has secondary consequences on downstream signaling cascades.

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB P (Degradation) NFkB_cyto p65/p50 (Inactive) IkB->NFkB_cyto NFkB_nuc p65/p50 (Active) NFkB_cyto->NFkB_nuc Translocation Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Inhibitor Compound's Effect (Indirect Modulation) Genes->Inhibitor reduces expression of

Figure 3. Overview of TLR4-to-NF-κB signaling, a pathway modulated by inflammatory mediators.
  • Protein Quantification: Determine the protein concentration of the cell lysates (from Protocol 2) using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load 15-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

    • Rabbit anti-Phospho-NF-κB p65 (Ser536)

    • Rabbit anti-NF-κB p65 (for total protein control)

    • Rabbit anti-COX-2 (as its expression is NF-κB dependent)

    • Mouse anti-β-Actin or anti-GAPDH (as a loading control)

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated p65 signal to the total p65 signal, and normalize other proteins to the loading control.

Protocol 5: Cell Viability Assay

Causality: This is a mandatory control experiment. It is crucial to confirm that the observed reduction in inflammatory mediators is due to specific inhibition of inflammatory pathways and not simply because the compound is killing the cells.

  • Assay Setup: Set up a parallel plate of cells identical to the one used for the main experiment (Protocol 2), including all treatments.

  • Procedure (MTT Example):

    • After the final 18-24 hour incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

    • Read the absorbance at ~570 nm.

  • Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells. A compound is generally considered non-cytotoxic if cell viability remains >90%.

Application Note & Protocol: Synthesis of a Protease-Activatable Probe Based on Spatially Modulated Photoinduced Electron Transfer

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SPET-2026-01

Introduction

Fluorescent probes are indispensable tools in life sciences, enabling the real-time visualization of biological processes with high sensitivity and specificity. A sophisticated class of these probes operates on the principle of spatially modulated quenching, where the fluorescence of a reporter dye is controlled by its proximity to a quencher molecule.[1][2] This guide details the synthesis, purification, and validation of a novel protease-activatable probe built upon this principle.

The probe consists of a Cy3 fluorophore and a Black Hole Quencher®-2 (BHQ®-2) molecule tethered by a short peptide sequence. This peptide linker is specifically designed to be a substrate for a target protease. In its intact, uncleaved state, the close proximity of Cy3 and BHQ-2 leads to highly efficient fluorescence quenching. Upon enzymatic cleavage of the peptide linker, the fluorophore and quencher diffuse apart, disrupting the quenching mechanism and leading to a significant, measurable increase in fluorescence.[2][3] This "turn-on" response allows for the sensitive detection of protease activity.[4][5]

The primary quenching mechanism in such probes is often a combination of Förster Resonance Energy Transfer (FRET) and static quenching.[1][][7] More broadly, this can be categorized under Photoinduced Electron Transfer (PeT) phenomena, where spatial proximity allows for electron transfer from an excited fluorophore to a suitable acceptor (the quencher), resulting in non-radiative decay.[8][9][10][11] The design principles for such biosensors focus on maximizing this effect in the "off" state and ensuring complete separation in the "on" state.[12][13][14]

This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to synthesize and validate this class of activatable probes using standard laboratory techniques.

Mechanism of Action

The functionality of the Cy3-peptide-BHQ-2 probe is governed by its conformation, which is directly linked to the integrity of the peptide backbone.

  • "OFF" State (Quenched): In the intact probe, the peptide linker holds the Cy3 fluorophore and the BHQ-2 quencher in close proximity (typically within 1-10 nm). When the Cy3 molecule is excited by light, its energy is efficiently transferred to the nearby BHQ-2 molecule, which dissipates the energy as heat without emitting light.[][7] This results in a very low fluorescence signal.

  • "ON" State (Fluorescent): In the presence of the target protease, the enzyme recognizes and cleaves the specific peptide sequence. This cleavage event breaks the covalent link between the fluorophore and the quencher. The two components are no longer constrained in close proximity and can diffuse freely in the solution. With the quencher removed from its vicinity, the excited Cy3 fluorophore now decays via its natural radiative pathway, emitting bright fluorescence.

The intensity of the resulting fluorescence is directly proportional to the rate of enzymatic cleavage, allowing for quantitative measurement of protease activity.[3]

G cluster_off cluster_on OFF OFF State (Intact Probe) State (Intact Probe) F_off Cy3 Q_off BHQ-2 F_off->Q_off Quenching (PeT / FRET) No_Emission_off No Fluorescence Protease Target Protease Excitation_off Excitation (~550 nm) Excitation_off->F_off ON ON State (Cleaved Probe) State (Cleaved Probe) F_on Cy3 Emission_on Fluorescence (~570 nm) F_on->Emission_on Q_on BHQ-2 Excitation_on Excitation (~550 nm) Excitation_on->F_on

Caption: Mechanism of the protease-activatable fluorescent probe.

Synthesis of the Probe

The synthesis is performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential addition of amino acids to a solid resin support.[15][16][17] The fluorophore and quencher are incorporated on-resin at the N-terminus and a lysine side chain, respectively.

Materials and Reagents
Reagent / Material Supplier Grade Purpose
Rink Amide MBHA ResinVarious100-200 mesh, ~0.6 mmol/gSolid support for peptide synthesis
Fmoc-protected Amino AcidsVariousSynthesis GradePeptide building blocks
HBTU / HOBtVariousSynthesis GradeCoupling reagents for amide bond formation
N,N-Diisopropylethylamine (DIPEA)VariousSynthesis GradeActivation base
PiperidineVariousSynthesis GradeFmoc deprotection agent
N,N-Dimethylformamide (DMF)VariousAnhydrous, Synthesis GradePrimary solvent for SPPS
Dichloromethane (DCM)VariousAnhydrous, Synthesis GradeSolvent for washing and resin swelling
Cy3-NHS EsterVariousLabeling GradeFluorophore for N-terminal labeling
Fmoc-Lys(Dde)-OHVariousSynthesis GradeLysine with orthogonal side-chain protection
BHQ-2-NHS EsterVariousLabeling GradeQuencher for lysine side-chain labeling
Hydrazine (2% in DMF)Prepared Fresh-Dde group removal
Trifluoroacetic Acid (TFA)VariousReagent GradeCleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)VariousReagent GradeScavenger during cleavage
HPLC Grade Acetonitrile & WaterVariousHPLC GradeSolvents for purification

Synthesis Workflow Diagram

G start Start: Rink Amide Resin spps 1. Fmoc-SPPS (Chain Elongation) start->spps dde_lys 2. Couple Fmoc-Lys(Dde)-OH spps->dde_lys spps2 3. Continue SPPS dde_lys->spps2 n_term_deprotect 4. N-terminal Fmoc Deprotection spps2->n_term_deprotect cy3_label 5. Label with Cy3-NHS Ester n_term_deprotect->cy3_label dde_deprotect 6. Dde Deprotection (2% Hydrazine/DMF) cy3_label->dde_deprotect bhq2_label 7. Label with BHQ-2-NHS Ester dde_deprotect->bhq2_label cleavage 8. Cleavage & Deprotection (TFA/TIS/H2O) bhq2_label->cleavage purify 9. RP-HPLC Purification cleavage->purify characterize 10. LC-MS & UV-Vis Analysis purify->characterize end_node Final Probe characterize->end_node

Caption: Overall workflow for the synthesis of the dual-labeled probe.

Detailed Synthesis Protocol

Note: All steps are performed in a standard SPPS reaction vessel.[15][18]

  • Resin Swelling: Swell Rink Amide resin (~0.1 mmol scale) in DMF for 30 minutes, then wash with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated mixture to the resin and react for 1-2 hours.

    • Wash thoroughly with DMF and DCM. Confirm coupling completion with a Kaiser test.

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. The orthogonal Fmoc-Lys(Dde)-OH is incorporated at the desired position for quencher labeling.

  • N-terminal Cy3 Labeling:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

    • Dissolve Cy3-NHS ester (1.5 eq.) and DIPEA (3 eq.) in minimal DMF.

    • Add to the resin and react overnight in the dark.

    • Wash thoroughly with DMF and DCM until the filtrate is colorless.[]

  • Side-Chain Dde Deprotection:

    • Treat the resin with 2% hydrazine in DMF (3 x 10 min). Causality: Hydrazine selectively removes the Dde group without affecting other protecting groups like Boc or the acid-labile resin linkage.

    • Wash thoroughly with DMF and DCM.

  • Side-Chain BHQ-2 Labeling:

    • Dissolve BHQ-2-NHS ester (1.5 eq.) and DIPEA (3 eq.) in minimal DMF.

    • Add to the resin and react overnight in the dark.

    • Wash thoroughly with DMF, DCM, and Methanol. Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent side reactions.

    • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

RP-HPLC Purification

Purification of the crude peptide is essential to remove truncated sequences and unreacted reagents.[20][21][22][23]

  • System: Preparative Reverse-Phase HPLC with a C18 column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Protocol:

    • Dissolve the crude peptide in a minimal volume of 50% Acetonitrile/Water.

    • Inject the sample onto the column.

    • Elute with a linear gradient, e.g., 10-60% B over 40 minutes.

    • Monitor the elution profile at two wavelengths: 220 nm (peptide backbone) and 550 nm (Cy3 absorbance).

    • Collect fractions corresponding to the major peak that absorbs at both wavelengths.

    • Analyze fractions by mass spectrometry to identify the correct product.

    • Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.

Characterization

The identity and purity of the final probe must be confirmed.[24][25][26]

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Purpose: To confirm the molecular weight of the synthesized probe.

    • Method: Inject a small amount of the purified product into an LC-MS system.

    • Expected Result: A major peak in the chromatogram with a corresponding mass spectrum showing the expected m/z value for the dual-labeled peptide.

  • UV-Vis Spectroscopy:

    • Purpose: To confirm the presence of both Cy3 and BHQ-2 and to determine the probe concentration.

    • Method: Dissolve the lyophilized probe in a suitable buffer (e.g., PBS) and record the absorbance spectrum.

    • Expected Result: Two distinct absorbance maxima should be observed, one for Cy3 (~550 nm) and one for BHQ-2 (~579 nm).[27][28] The ratio of these absorbances can confirm successful dual labeling.

Parameter Expected Value Method
Purity>95%Analytical RP-HPLC
Molecular Weight[Calculated MW] ± 1 DaESI-MS
Cy3 Absorbance Max (λmax)~550 nmUV-Vis Spectroscopy
BHQ-2 Absorbance Max (λmax)~579 nmUV-Vis Spectroscopy
Cy3 Emission Max (λem)~570 nmFluorescence Spectroscopy

Functional Validation Protocol

This protocol validates that the probe's fluorescence is dependent on enzymatic cleavage.[3][29]

Experimental Workflow

G prep_probe 1. Prepare Probe Stock Solution (e.g., 1 mM in DMSO) setup_plate 3. Set up 96-well Plate (Black, clear bottom) prep_probe->setup_plate prep_enzyme 2. Prepare Enzyme & Buffer (e.g., Trypsin in Tris Buffer) prep_enzyme->setup_plate add_reagents 4. Add Buffer and Probe to Test and Control Wells setup_plate->add_reagents add_enzyme 5. Add Enzyme to Test Wells Add Buffer to Control Wells add_reagents->add_enzyme incubate 6. Incubate at 37°C (in Fluorescence Plate Reader) add_enzyme->incubate measure 7. Monitor Fluorescence (Ex: 550 nm, Em: 570 nm) over time incubate->measure analyze 8. Analyze Data (Plot Fluorescence vs. Time) measure->analyze

Caption: Workflow for the in vitro functional validation assay.

Step-by-Step Assay Protocol
  • Prepare Reagents:

    • Prepare a 1 mM stock solution of the purified probe in DMSO.

    • Prepare the appropriate assay buffer for your target protease.

    • Prepare a stock solution of the target protease.

  • Set up the Assay:

    • In a black 96-well plate, add assay buffer to bring the final volume in each well to 100 µL.

    • Add the probe to each well to a final concentration of 1-5 µM.

    • Designate "Test" wells and "Control" wells.

  • Initiate the Reaction:

    • To the "Test" wells, add the protease to its desired final concentration.

    • To the "Control" wells, add an equivalent volume of assay buffer.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: ~550 nm, Emission: ~570 nm) every 1-2 minutes for 60-90 minutes.

  • Data Analysis:

    • Subtract the average fluorescence of the control wells from the test wells at each time point.

    • Plot the background-subtracted fluorescence intensity versus time. A steep increase in fluorescence in the test wells compared to the flat line of the control wells confirms successful probe activation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a key intermediate in the development of various pharmacologically active compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, ensuring higher yields and purity. My insights are drawn from established literature and extensive hands-on experience in synthetic organic chemistry.

Introduction to the Synthesis

The preparation of this compound, also known as 6-nitrosaccharin, is most commonly achieved through the electrophilic aromatic substitution (EAS) of saccharin. This reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the benzene ring of the saccharin molecule. The electron-withdrawing nature of the sulfonyl group in the saccharin ring directs the incoming nitro group primarily to the meta position, resulting in the desired 6-nitro derivative. However, as with many electrophilic aromatic substitutions, the reaction is sensitive to various parameters, and deviations can lead to low yields and the formation of undesired byproducts.

This guide provides a structured approach to troubleshooting common issues, ensuring a more efficient and reproducible synthesis.

Troubleshooting Guide: Low Yield and Purity Issues

Low yields in the synthesis of 6-nitrosaccharin are a frequent challenge. The following sections are organized in a question-and-answer format to directly address specific problems you may encounter.

I. Low or No Product Yield

Question 1: I have a very low yield (or no product at all). What are the most likely causes?

Several factors can contribute to a low or nonexistent yield. Let's break them down:

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. While various nitrating agents can be used, a common and effective method involves a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Insufficient sulfuric acid or dilute nitric acid will result in a low concentration of the nitronium ion and, consequently, a poor yield. Some newer methods utilize bench-stable nitrating reagents like N-nitrosaccharin, which can offer milder reaction conditions and improved yields.[1][2]

  • Incorrect Reaction Temperature: Electrophilic aromatic nitration is an exothermic reaction.[3] The temperature must be carefully controlled. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the formation of undesired side products, including dinitrated compounds and oxidation products, which will lower the yield of the desired 6-nitrosaccharin. A temperature range of 0-10 °C is often recommended for the initial addition of the nitrating agent.

  • Insufficient Reaction Time: While high temperatures can be detrimental, it is also important to allow the reaction to proceed to completion. The reaction should be monitored by thin-layer chromatography (TLC) to ensure all the starting material has been consumed.

  • Moisture in the Reaction: The presence of water in the reaction mixture can deactivate the nitrating agent by converting the nitronium ion to nitric acid. It is crucial to use anhydrous reagents and glassware.

Question 2: How can I optimize my reaction conditions to improve the yield?

To improve your yield, consider the following optimization steps:

ParameterRecommendationRationale
Nitrating Agent Use a freshly prepared mixture of concentrated nitric acid and concentrated sulfuric acid.Ensures a high concentration of the active nitronium ion.
Temperature Maintain a low temperature (0-10 °C) during the addition of the nitrating agent.Minimizes the formation of side products from overheating.
Reaction Time Monitor the reaction by TLC until the starting material is consumed.Ensures the reaction goes to completion without unnecessary heating.
Reagent Purity Use high-purity, anhydrous reagents and solvents.Prevents deactivation of the nitrating agent by moisture.
II. Presence of Impurities

Question 3: My final product is impure. What are the common byproducts and how can I avoid them?

The most common impurities in this synthesis are regioisomers and over-nitrated products.

  • Regioisomers: While the sulfonyl group in saccharin is a meta-director, small amounts of the ortho- and para-nitro isomers can still form. The formation of these isomers is often favored at higher temperatures. Careful control of the reaction temperature is the best way to minimize the formation of these byproducts.

  • Over-nitration: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration of the aromatic ring can occur. To avoid this, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.

Question 4: How can I effectively purify my 6-nitrosaccharin?

Recrystallization is the most common and effective method for purifying 6-nitrosaccharin.

  • Solvent Selection: Water and isopropyl alcohol are commonly used solvents for recrystallization.[4] The choice of solvent will depend on the impurity profile. Experiment with both to see which gives the best results. The low solubility of the product in water may require a large volume for recrystallization.[4]

  • Recrystallization Technique: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.

III. Reaction Monitoring and Characterization

Question 5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is an excellent tool for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any byproducts. The reaction is complete when the spot corresponding to the starting material has disappeared.

Question 6: What are the key analytical techniques for characterizing the final product?

To confirm the identity and purity of your 6-nitrosaccharin, the following analytical techniques are recommended:

  • Melting Point: The melting point of pure 6-nitrosaccharin is reported to be around 210-212 °C.[4] A broad or depressed melting point indicates the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), the carbonyl group (around 1730 cm⁻¹), and the sulfonyl group (around 1350 and 1150 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the final product. The aromatic region of the ¹H NMR spectrum will be particularly informative for confirming the position of the nitro group.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a flask equipped with a magnetic stirrer and a dropping funnel, add saccharin to concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the saccharin solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from water or isopropyl alcohol to obtain pure this compound.

Visualizing the Process

Reaction Mechanism

Electrophilic Aromatic Substitution Saccharin Saccharin Sigma Complex (Intermediate) Sigma Complex (Intermediate) Saccharin->Sigma Complex (Intermediate) Electrophilic Attack Nitronium Ion (NO2+) Nitronium Ion (NO2+) Nitronium Ion (NO2+)->Sigma Complex (Intermediate) 6-Nitrosaccharin 6-Nitrosaccharin Sigma Complex (Intermediate)->6-Nitrosaccharin Deprotonation

Caption: Electrophilic Aromatic Substitution Mechanism for the Nitration of Saccharin.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction_conditions Review Reaction Conditions (Temp, Time, Reagents) start->check_reaction_conditions check_impurities Analyze Impurities (TLC, NMR) check_reaction_conditions->check_impurities If conditions seem optimal optimize_purification Optimize Purification (Recrystallization Solvent) check_reaction_conditions->optimize_purification If impurities are present successful_synthesis High Yield & Purity check_reaction_conditions->successful_synthesis After Optimization check_impurities->optimize_purification optimize_purification->successful_synthesis Successful

Caption: A systematic approach to troubleshooting low yield and purity issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a different nitrating agent? A: Yes, other nitrating agents can be used, such as N-nitrosaccharin.[1] These reagents can sometimes offer milder reaction conditions and may be advantageous for substrates with sensitive functional groups. However, the traditional mixed acid approach is well-established and cost-effective.

Q2: My yield is consistently around 50-60%. Is this normal? A: A yield in the range of 50-60% is considered average for this reaction.[4] While higher yields are achievable with careful optimization, this is a respectable outcome.

Q3: Is the reaction sensitive to air? A: While the reaction is not particularly air-sensitive, it is highly sensitive to moisture. It is good practice to conduct the reaction under a dry atmosphere (e.g., using a drying tube) to prevent the ingress of atmospheric moisture.

Q4: What is the role of pouring the reaction mixture into ice? A: Pouring the acidic reaction mixture into ice serves two purposes. First, it quenches the reaction by diluting the acid and lowering the temperature. Second, it causes the product, which is sparingly soluble in water, to precipitate out of the solution, allowing for its isolation by filtration.

References

Technical Support Center: Synthesis of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (6-Nitrosaccharin)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a key intermediate in pharmaceutical and agrochemical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction: The Synthetic Pathway and its Challenges

The most common and cost-effective laboratory synthesis of 6-nitrosaccharin begins with p-nitrotoluene. The pathway involves three principal stages: chlorosulfonation, amidation, and oxidative cyclization. While seemingly straightforward, each step is prone to the formation of specific side products that can complicate purification and significantly reduce the yield of the desired product. This guide will address these challenges in a question-and-answer format, offering detailed troubleshooting advice and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the chlorosulfonation of p-nitrotoluene?

A1: Temperature control is paramount. The chlorosulfonation of p-nitrotoluene is a highly exothermic electrophilic aromatic substitution. Allowing the temperature to rise uncontrollably can lead to the formation of undesired sulfones and potentially colored byproducts, which are difficult to remove.[1][2] Maintaining a low temperature, typically between 0-5°C, favors the formation of the kinetic product, 4-nitrotoluene-2-sulfonyl chloride, which is the desired intermediate.[3]

Q2: Why is the formation of a para-substituted sulfonyl chloride minimized during the chlorosulfonation of p-nitrotoluene?

A2: The directing effects of the substituents on the aromatic ring govern the regioselectivity of the reaction. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. Both groups direct the incoming chlorosulfonyl group to the position ortho to the methyl group (and meta to the nitro group). This synergistic directing effect strongly favors the formation of 4-nitrotoluene-2-sulfonyl chloride over other isomers.[4]

Q3: I observe a low yield in the oxidation step using potassium permanganate. What are the likely causes?

A3: The oxidation of 4-nitrotoluene-2-sulfonamide with alkaline potassium permanganate is known to result in low yields.[4] Several factors can contribute to this:

  • Incomplete reaction: Insufficient heating or reaction time can lead to the recovery of unreacted starting material.

  • Side reactions: The strong oxidizing conditions can sometimes lead to the formation of 4-nitro-2-sulfobenzoic acid if the cyclization to form the five-membered ring is not efficient.[5]

  • Decomposition: Adding the permanganate too quickly can cause localized overheating, leading to decomposition of the starting material or product.[6]

For these reasons, many protocols prefer the use of chromium(VI) oxide in sulfuric acid for a more controlled and higher-yielding reaction.[4]

Troubleshooting Guide

Problem 1: Chlorosulfonation of p-Nitrotoluene

Symptom: The crude product from the chlorosulfonation step is a dark, oily mixture, and the yield of the desired 4-nitrotoluene-2-sulfonyl chloride is low.

Possible Cause:

  • Formation of Sulfones: The primary cause of low yields and difficult purification is often the formation of diphenyl sulfone byproducts. This occurs when an already formed sulfonyl chloride or sulfonic acid reacts with another molecule of p-nitrotoluene. This side reaction is favored at higher temperatures.

  • Formation of Isomeric Sulfonyl Chlorides: While the 2-sulfonyl chloride is the major product, small amounts of the 3-sulfonyl chloride isomer can form.

  • Decomposition: Uncontrolled exotherms can lead to the decomposition of starting materials and products, resulting in a dark, tarry reaction mixture.[1]

Troubleshooting Steps:

  • Verify Temperature Control: Ensure the reaction is maintained at a low temperature (0-5°C) throughout the addition of chlorosulfonic acid. Use an efficient cooling bath (ice-salt or a cryocooler).

  • Slow Addition: Add the chlorosulfonic acid dropwise to the solution of p-nitrotoluene to prevent localized heating.

  • Purification: The sulfone byproduct is typically less soluble than the desired sulfonyl chloride in non-polar solvents. Attempt to purify the product by careful recrystallization from a solvent system like hexane/ethyl acetate.

Side Product Formation Conditions Identification Mitigation
4,4'-Dinitrodiphenyl sulfoneHigh reaction temperature, excess p-nitrotolueneHigher melting point, lower solubility in non-polar solvents compared to the product.Maintain low reaction temperature (0-5°C), use a slight excess of chlorosulfonic acid.
4-Nitrotoluene-3-sulfonyl chlorideKinetically disfavored, but can form in small amounts.Difficult to separate from the desired isomer by simple recrystallization.The directing groups of p-nitrotoluene strongly favor the desired isomer, so this is usually a minor issue.
Dark, tarry decomposition productsUncontrolled exothermic reaction.Insoluble, amorphous material.Strict temperature control and slow addition of reagents.
Problem 2: Amidation of 4-Nitrotoluene-2-sulfonyl chloride

Symptom: The crude 4-nitrotoluene-2-sulfonamide has a broad melting point range and TLC analysis shows a spot corresponding to the starting sulfonyl chloride.

Possible Cause:

  • Incomplete Reaction: The amidation reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or loss of ammonia from the reaction mixture.

  • Hydrolysis of Sulfonyl Chloride: If the reaction is quenched with water before all the sulfonyl chloride has reacted, it can hydrolyze back to the corresponding sulfonic acid, 4-nitrotoluene-2-sulfonic acid.

Troubleshooting Steps:

  • Ensure Excess Ammonia: Use a sufficient excess of aqueous ammonia to drive the reaction to completion. The heat of the reaction can cause the diethyl ether to boil, so the addition should be done slowly and with efficient cooling.[4]

  • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting sulfonyl chloride.

  • Purification: The unreacted sulfonyl chloride and the sulfonic acid byproduct can be removed by recrystallizing the crude sulfonamide from a large volume of hot water.[4]

Problem 3: Oxidation and Cyclization to 6-Nitrosaccharin

Symptom: The final product is obtained in low yield and is contaminated with a water-soluble impurity.

Possible Cause:

  • Incomplete Oxidation/Cyclization: The oxidation of the methyl group to a carboxylic acid may be incomplete, or the subsequent intramolecular cyclization to form the five-membered ring may not be efficient. This can lead to the formation of 4-nitro-2-sulfamoylbenzoic acid as a major byproduct.

  • Over-oxidation/Decomposition: Harsh oxidation conditions can lead to the degradation of the aromatic ring or the nitro group, resulting in a complex mixture of byproducts.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: While potassium permanganate can be used, chromium(VI) oxide in sulfuric acid often provides a cleaner and higher-yielding reaction.[4]

  • Reaction Conditions: Ensure the reaction is heated sufficiently to promote both oxidation and cyclization. If using permanganate, the addition of hydrochloric acid and heat may be required for cyclization.[4]

  • Purification: The desired 6-nitrosaccharin can be purified by recrystallization from water or isopropyl alcohol.[4] The acidic byproduct, 4-nitro-2-sulfamoylbenzoic acid, can be removed by washing the crude product with a dilute sodium bicarbonate solution, in which the acidic byproduct is soluble.

Experimental Protocols & Workflows

Workflow for the Synthesis of 6-Nitrosaccharin

SynthesisWorkflow pNT p-Nitrotoluene Chlorosulfonation Chlorosulfonation (ClSO3H, 0-5°C) pNT->Chlorosulfonation NTSCl 4-Nitrotoluene-2- sulfonyl chloride Chlorosulfonation->NTSCl Amidation Amidation (aq. NH3) NTSCl->Amidation NTSA 4-Nitrotoluene-2- sulfonamide Amidation->NTSA Oxidation Oxidative Cyclization (CrO3/H2SO4 or KMnO4) NTSA->Oxidation Product 6-Nitrosaccharin Oxidation->Product

Caption: Overall synthetic workflow for 6-Nitrosaccharin.

Protocol 1: Minimized Side Product Chlorosulfonation
  • Cool 2.5 equivalents of chlorosulfonic acid in a round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube to 0°C in an ice-salt bath.

  • Slowly add 1 equivalent of powdered p-nitrotoluene in portions over 30-45 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for one hour, then at room temperature for another hour.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude 4-nitrotoluene-2-sulfonyl chloride from a minimal amount of a hexane/ethyl acetate mixture to remove sulfone impurities.

Logical Relationship of Side Product Formation

SideProducts cluster_0 Chlorosulfonation cluster_1 Oxidation/Cyclization pNT p-Nitrotoluene HighTemp High Temperature pNT->HighTemp Exotherm Sulfone Sulfone Byproduct HighTemp->Sulfone NTSA 4-Nitrotoluene-2-sulfonamide IncompleteCyclization Incomplete Cyclization NTSA->IncompleteCyclization Inefficient Conditions AcidByproduct 4-Nitro-2-sulfamoylbenzoic acid IncompleteCyclization->AcidByproduct

References

Technical Support Center: Stability of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (also known as 6-nitrosaccharin). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights into the stability of this compound in aqueous solutions. Given the limited direct literature on the hydrolysis kinetics of this specific derivative, this document combines data from the parent compound, saccharin, with fundamental chemical principles and provides robust protocols for you to determine its stability in your own experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: Understanding the basic properties of the molecule is the first step in designing stable formulations and experiments. Key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 22952-24-5[1]
Molecular Formula C₇H₄N₂O₅S[1]
Molecular Weight 228.18 g/mol [1]
Melting Point 205-209 °C[1][2][3]
Appearance Off-white to pale-yellow solid/powder[1]
pKa ~0.30 (Predicted)[1]
Q2: How stable is 6-nitrosaccharin in aqueous solutions, and what factors influence its degradation?

Saccharin itself is known to be very stable, especially in the pH range of 3.3 to 8.0, even at elevated temperatures up to 150°C for short periods.[4] Significant degradation of saccharin is primarily observed under strongly acidic conditions (e.g., pH 3.3) combined with high temperatures (120°C) over extended periods (e.g., 9 days).

The presence of the electron-withdrawing nitro (-NO₂) group at the 6-position of the benzene ring is expected to influence the electronic properties of the entire molecule.[5] This group makes the N-H proton more acidic (as reflected in the low predicted pKa) and can impact the stability of the heterocyclic ring.[6] Hydrolysis, the primary degradation pathway in aqueous solutions, involves the cleavage of the C-N or S-N bonds in the isothiazole ring. It is plausible that extreme pH conditions (both highly acidic and highly alkaline) could accelerate this process.

Q3: What are the recommended storage conditions for aqueous stock solutions?

A3: Based on general best practices for heterocyclic compounds and data from saccharin, we recommend the following:

  • pH: Prepare stock solutions in a neutral or slightly acidic buffer (pH 5-7). Avoid highly acidic or alkaline conditions for long-term storage.

  • Temperature: Store stock solutions at 2-8°C for short-term use (days to weeks) and at -20°C or -80°C for long-term storage (months).

  • Light: Store solutions in amber vials or protected from light to prevent potential photodegradation.

  • Solvent: For initial solubilization, a small amount of an organic solvent like DMSO may be used before dilution in an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your downstream application.

Troubleshooting Guide

This section addresses common problems encountered during experiments that may be related to the instability of 6-nitrosaccharin.

Problem 1: My experimental results are inconsistent, or I am observing a loss of compound activity over time.
  • Potential Cause: Degradation of 6-nitrosaccharin in your aqueous experimental buffer. The rate of degradation can be highly dependent on the pH and temperature of your assay.

  • Causality Explained: The isothiazole ring in the 6-nitrosaccharin structure can be susceptible to hydrolysis, especially under non-optimal pH conditions or at elevated temperatures (e.g., 37°C for cell-based assays). This chemical degradation reduces the concentration of the active compound, leading to variable or lower-than-expected results.

  • Solution:

    • Verify Stock Solution Integrity: First, ensure your stock solution is not degraded. Use a fresh stock or analyze the current one by HPLC.

    • Conduct a Stability Pre-test: Before running a large-scale experiment, incubate 6-nitrosaccharin in your final assay buffer under the exact experimental conditions (temperature, time) and measure its concentration at the beginning and end of the incubation period using HPLC.

    • Adjust Buffer Conditions: If degradation is confirmed, consider adjusting the pH of your buffer to be closer to neutral, if your experiment allows.

    • Prepare Fresh: Prepare the final dilution of the compound in the assay buffer immediately before use rather than letting it sit for extended periods.

Problem 2: I see a new, unknown peak appearing in my HPLC chromatogram over time.
  • Potential Cause: The appearance of a degradation product resulting from the hydrolysis of 6-nitrosaccharin.

  • Causality Explained: Hydrolysis typically involves the cleavage of the heterocyclic ring. The primary degradation product is likely to be a more polar compound, such as 2-sulfo-5-nitrobenzoic acid or a related amide, which would elute at a different retention time (usually earlier in reversed-phase HPLC) than the parent compound.

  • Solution:

    • Characterize the Degradant: If possible, use mass spectrometry (LC-MS) to determine the mass of the unknown peak. This can help confirm its identity as a hydrolysis product.

    • Perform a Forced Degradation Study: To confirm the origin of the peak, intentionally degrade a sample of 6-nitrosaccharin (e.g., by heating in strongly acidic or basic solution) and inject it into the HPLC. If the retention time of the resulting peak matches your unknown peak, it confirms it is a degradant.

    • Optimize Storage/Experimental Conditions: Follow the steps outlined in "Problem 1" to minimize the formation of this degradation product.

Diagrams: Predicted Degradation & Experimental Workflow

To aid in your experimental design, the following diagrams illustrate the predicted hydrolytic pathway and a typical workflow for assessing stability.

Predicted_Hydrolysis_Pathway parent This compound (6-Nitrosaccharin) hydrolysis_conditions Aqueous Solution (Acidic or Alkaline pH, Heat) parent->hydrolysis_conditions product 2-Carbamoyl-5-nitrobenzenesulfonic acid (and subsequent products) hydrolysis_conditions->product Ring Cleavage

Caption: Predicted hydrolytic degradation of 6-nitrosaccharin.

Stability_Study_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis & Data Processing prep_stock Prepare concentrated stock solution (e.g., in DMSO) prep_samples Dilute stock into each buffer to final concentration prep_stock->prep_samples prep_buffers Prepare aqueous buffers at desired pH values prep_buffers->prep_samples incubate Incubate samples at controlled temperature(s) prep_samples->incubate sampling Withdraw aliquots at pre-defined time points (e.g., 0, 2, 4, 8, 24, 48h) incubate->sampling quench Quench reaction if necessary (e.g., neutralize pH, freeze) sampling->quench hplc Analyze all samples by a validated stability-indicating HPLC method quench->hplc quantify Quantify peak area of the parent compound hplc->quantify plot Plot % Remaining vs. Time for each condition quantify->plot kinetics Calculate degradation rate constant (k) and half-life (t½) plot->kinetics

References

Technical Support Center: Stability and Storage of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (also known as 6-nitrosaccharin). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Proper storage is paramount to obtaining reliable and reproducible experimental results. This guide provides in-depth answers to frequently asked questions and a systematic approach to troubleshooting potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions to mitigate potential degradation. A chemical supplier suggests long-term storage at 2°C - 8°C in a well-closed container[1]. For routine short-term use, storage at room temperature in a dry, dark environment is generally acceptable. The key is to protect the compound from heat, light, and moisture.

Q2: How sensitive is this compound to light?

A2: As a nitroaromatic compound, this compound is potentially susceptible to photolytic degradation. The nitro group can absorb UV-visible light, which may lead to the formation of reactive species and subsequent degradation products[2][3][4]. Therefore, it is crucial to store the compound in an amber or opaque container to minimize light exposure.

Q3: What is the impact of pH on the stability of the saccharin ring in this molecule?

A3: The saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide) core is generally stable to hydrolysis under neutral and moderately acidic conditions. However, prolonged exposure to strongly acidic (pH < 2) or alkaline conditions, especially at elevated temperatures, can lead to the hydrolysis of the five-membered ring, yielding products like 2-sulfamoyl-5-nitrobenzoic acid and 2-sulfo-5-nitrobenzoic acid.

Q4: Can I store this compound in a standard laboratory freezer?

A4: Storing the solid compound in a freezer is a good option for long-term preservation, as it minimizes the risk of thermal degradation. A patent for a related compound, 6-nitro-N-nitrosaccharin, suggests that storage in a freezer for at least 6 months showed no substantial decomposition[5]. Ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer.

Q5: What are the initial signs of degradation I should look for?

A5: Visual inspection can be the first line of defense. Any change in the physical appearance of the compound, such as a change in color (e.g., from off-white/pale yellow to a darker shade), clumping (indicating moisture absorption), or a change in melting point, could be an indicator of degradation. For a more definitive assessment, analytical techniques such as HPLC should be employed to check for the appearance of new peaks or a decrease in the main peak's purity.

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a systematic approach to identifying and resolving potential degradation of this compound.

Issue 1: Inconsistent Experimental Results or Loss of Potency

If you are observing a decrease in the expected activity of the compound or variability in your experimental outcomes, it may be due to the degradation of your stock.

Potential Causes and Solutions:

  • Improper Storage: Review your storage conditions against the recommended guidelines.

    • Temperature: Has the compound been exposed to high temperatures? Store at 2-8°C for long-term stability[1].

    • Light: Is the container transparent? Transfer to an amber vial or store in a dark place to prevent photodegradation[2][3][4].

    • Moisture: Is the container properly sealed? Use a desiccator for storage, especially in humid environments.

  • Contamination: Cross-contamination of the stock can lead to degradation. Use clean spatulas and weighing papers for each use.

  • Solution Instability: If you are using a stock solution, the solvent and pH can impact stability. Prepare fresh solutions for critical experiments and perform a stability study of the solution if it needs to be stored.

Issue 2: Visible Changes in the Solid Compound

If you notice a change in the color or texture of your solid this compound, it is a strong indicator of degradation.

Summary of Potential Degradation Pathways and Indicators

Degradation PathwayStress ConditionPotential Degradation ProductsPhysical/Chemical Indicators
Hydrolysis Extreme pH (acidic or basic), high temperature2-sulfamoyl-5-nitrobenzoic acid, 2-sulfo-5-nitrobenzoic acidAppearance of new peaks in HPLC, change in solubility
Photodegradation Exposure to UV or visible lightNitrophenolic compounds, reduction of nitro groupColor change (darkening), appearance of new peaks in HPLC/UV-Vis
Thermal Decomposition High temperaturesRing-opened structures, products of nitro group reductionColor change, melting point depression, gas evolution (at high temps)
Reduction Presence of reducing agents6-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxideColor change, appearance of new peaks in HPLC, changes in IR spectrum
Experimental Protocol: Purity Check by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of your this compound sample.

Materials:

  • This compound sample (and a reference standard, if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your this compound sample.

    • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example Method):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B), and run a linear gradient to increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30°C

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze the chromatogram for the presence of the main peak corresponding to this compound.

    • Look for any additional peaks, which may indicate impurities or degradation products.

    • Calculate the purity of your sample by determining the area percentage of the main peak relative to the total peak area. A significant decrease in purity compared to a reference standard or the certificate of analysis indicates degradation.

Troubleshooting Logic Diagram

G cluster_0 Start: Suspected Degradation cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Outcome & Action start Inconsistent results or visible changes in compound visual_check Visual Inspection: - Color change? - Clumping? start->visual_check storage_check Review Storage Conditions: - Temperature (2-8°C?) - Light (Amber vial?) - Moisture (Sealed? Desiccator?) hplc_analysis Perform HPLC Purity Check storage_check->hplc_analysis visual_check->storage_check compare_results Compare purity to reference standard or CoA hplc_analysis->compare_results degradation_confirmed Degradation Confirmed (Purity < specification) compare_results->degradation_confirmed no_degradation No Significant Degradation (Purity within specification) compare_results->no_degradation discard_sample Discard compromised sample. Procure new batch. degradation_confirmed->discard_sample Yes review_protocol Investigate other experimental parameters (e.g., protocol errors, instrumentation). no_degradation->review_protocol No implement_changes Implement corrective storage and handling procedures. discard_sample->implement_changes

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Addressing Assay Interference with 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers encountering assay interference challenges with 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (NBT). This resource is designed for drug development professionals and scientists who are observing unexpected or inconsistent results when using this compound. Here, we provide in-depth troubleshooting guides, mechanistic explanations, and validated protocols to identify, understand, and mitigate NBT-related assay artifacts.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding NBT and its behavior in biological assays.

Q1: What is this compound and why is it problematic in assays?

A: this compound, a derivative of benzo[d]isothiazole 1,1-dioxide, belongs to a class of compounds often flagged as Pan-Assay Interference Compounds (PAINs).[1][2] These molecules are known to exhibit non-specific activity in a wide range of assays, which can be mistaken for genuine biological activity. The core issue with NBT stems from its chemical structure, which renders it an electrophilic species. This reactivity allows it to form covalent bonds with nucleophilic residues in proteins, such as cysteine, leading to irreversible inhibition or modulation of protein function that is not related to specific, targeted binding.[3]

Q2: My assay signal is behaving unexpectedly with NBT. What are the typical signs of interference?

A: Assay interference from reactive compounds like NBT can manifest in several ways:

  • Irreproducible Dose-Response Curves: You may observe poor curve fitting (e.g., steep or shallow slopes) and IC50 values that shift significantly between experiments.

  • Time-Dependent Inhibition: The apparent potency of NBT may increase with longer pre-incubation times. This suggests a covalent modification mechanism, as the reaction between the compound and the target protein progresses over time.[4]

  • Sensitivity to Reducing Agents: The inhibitory effect of NBT may be significantly diminished or completely abolished in the presence of strong nucleophiles or reducing agents like Dithiothreitol (DTT) or Glutathione (GSH).[3]

  • Signal Interference: The compound itself might absorb light or fluoresce at the wavelengths used for detection, directly interfering with the assay readout.[4]

Q3: What is the primary mechanism of NBT interference?

A: The primary mechanism is believed to be covalent modification via nucleophilic aromatic substitution. The benzo[d]isothiazole 1,1-dioxide core is an electrophilic scaffold. Nucleophilic side chains of amino acids on proteins, particularly the thiol group of cysteine, can attack the compound, leading to the formation of a stable, covalent bond.[3][5] This permanently alters the protein's structure and function, leading to assay signals that are artifacts of chemical reactivity rather than specific binding.

Q4: What is a simple, initial experiment to test for NBT interference?

A: A straightforward and effective initial test is to run your assay with and without a high concentration of a nucleophilic scavenging agent.[3] The most commonly used agent is Dithiothreitol (DTT).

  • Protocol: Prepare your standard assay buffer and a second buffer containing 1-5 mM DTT. Run the NBT dose-response experiment in parallel using both buffers.

  • Interpretation: If the IC50 value of NBT increases dramatically (>10-fold) or inhibition is completely lost in the presence of DTT, it strongly suggests that the compound's activity is mediated by reaction with thiols.[3] This indicates a high likelihood of non-specific, covalent-based assay interference.

Part 2: In-Depth Troubleshooting Guides

For a more rigorous investigation, follow these structured guides to confirm, characterize, and mitigate NBT interference.

Guide 1: Systematic Workflow for Diagnosing Interference

This guide provides a logical flow of experiments to definitively identify covalent inhibition as the source of assay interference.

G start Start: Suspected NBT Interference check_dtt Assay with/without 1 mM DTT start->check_dtt dtt_shift Significant IC50 Shift (>10-fold)? check_dtt->dtt_shift jump_dilution Perform Jump-Dilution Experiment dtt_shift->jump_dilution Yes low_risk Conclusion: Low Risk of Thiol Reactivity (Consider other mechanisms) dtt_shift->low_risk No jump_result Is inhibition irreversible? jump_dilution->jump_result covalent_mod Conclusion: Covalent Modifier (High Interference Risk) jump_result->covalent_mod Yes jump_result->low_risk No mitigate Proceed to Mitigation Strategies covalent_mod->mitigate other_mech Investigate Other Interference Types (e.g., Aggregation, Spectroscopic) low_risk->other_mech

Caption: Workflow for diagnosing NBT interference.

Experimental Protocol 1: Jump-Dilution for Reversibility Assessment

Principle of the Method: This experiment distinguishes between reversible and irreversible (often covalent) inhibitors. A high concentration of the target protein and inhibitor are pre-incubated to allow binding. This mixture is then rapidly diluted. If the inhibitor is reversible, it will quickly dissociate, and enzymatic activity will be restored. If it is an irreversible, covalent modifier, it will remain bound, and inhibition will persist despite the dilution.[4]

Step-by-Step Protocol:

  • Preparation:

    • Determine the IC50 of NBT in your standard assay conditions.

    • Prepare a concentrated stock of your target protein (e.g., 100x the final assay concentration).

    • Prepare a stock of NBT at 100x its IC50 value.

  • Pre-incubation:

    • In a microtube, mix the target protein (at 100x final concentration) with NBT (at 100x IC50).

    • Include a control tube with the target protein and vehicle (e.g., DMSO).

    • Incubate for a set period (e.g., 30-60 minutes) to allow for the potential covalent reaction to occur.

  • Dilution and Assay:

    • Rapidly dilute the pre-incubation mixture 100-fold into the final assay buffer containing all other necessary substrates and reagents.

    • Immediately initiate the reaction and measure the activity.

  • Data Analysis:

    • Expected Result for Reversible Inhibitor: Upon dilution, the inhibition should be significantly reduced or eliminated. The measured activity should be close to that of the diluted vehicle control.

    • Expected Result for Irreversible Inhibitor (NBT): Inhibition should largely persist even after the 100-fold dilution. The measured activity will remain low, confirming an irreversible mechanism of action.[4]

Guide 2: Mechanistic Deconvolution

Understanding the chemical mechanism of interference is key to developing a robust mitigation strategy. For NBT, the primary mechanism is covalent modification of protein nucleophiles.

G protein Protein Target (with Cysteine residue) cys Nucleophilic Attack by Cysteine Thiol (R-S⁻) adduct Irreversible Protein-NBT Adduct (Loss of Function) protein->adduct Modification nbt NBT (Electrophilic Core) cys->nbt nbt->adduct Covalent Bond Formation

Caption: Mechanism of covalent modification by NBT.

Guide 3: Mitigation Strategies

Once NBT interference is confirmed, the following strategies can be employed to obtain reliable data.

Strategy A: Assay Buffer Optimization with Nucleophilic Scavengers

Principle: This is the most direct method to counteract thiol-reactive compounds. By adding a high concentration of a small-molecule nucleophile to the assay buffer, the reactive NBT is "scavenged" or quenched before it can react with the target protein.[3]

Recommended Agents and Concentrations:

Scavenging AgentTypical ConcentrationMechanism of ActionNotes
Dithiothreitol (DTT)1 - 5 mMStrong reducing agent; potent nucleophile that reacts with electrophiles.Gold standard for identifying thiol reactivity. May interfere with some assay readouts.[3]
Glutathione (GSH)5 - 10 mMBiologically relevant thiol; scavenges electrophiles.A good physiological alternative to DTT.
Cysteamine1 - 5 mMSimple aminothiol that can act as a scavenger.Can be used as an alternative to DTT or GSH.
Bovine Serum Albumin (BSA)0.1 - 1 mg/mL"Protein sponge" with surface-exposed nucleophilic residues that can sequester reactive compounds.Also helps prevent non-specific binding to plasticware.

Step-by-Step Protocol:

  • Select a scavenger from the table above.

  • Prepare your assay buffer containing the chosen scavenger at the recommended starting concentration.

  • Re-run the NBT dose-response curve in the scavenger-containing buffer.

  • Compare the IC50 value to the one obtained without the scavenger. A significant loss of potency confirms the reactivity-based mechanism and validates this mitigation approach.

Strategy B: Employing Orthogonal Assays

Principle: No single assay is perfect. Confirming a compound's activity in a mechanistically distinct, "orthogonal" assay provides strong evidence that the observed effect is genuine and not an artifact of a specific assay technology.

Recommendations:

  • Biophysical Methods: If your primary assay is enzymatic, consider using a biophysical method that measures direct binding, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Covalent modifiers often exhibit unusual binding kinetics in these systems.

  • Cell-Based Assays: If the primary screen was biochemical, transitioning to a relevant cell-based assay can provide a more physiological context. The presence of endogenous nucleophiles like glutathione in cells can naturally quench the reactivity of compounds like NBT, meaning only genuinely potent compounds will show activity.[4]

References

Technical Support Center: Purification of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (also known as 6-nitrosaccharin). This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust purification strategies. Here, we will address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your specific application.

I. Understanding the Compound

This compound is a derivative of saccharin and serves as a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and for ensuring the validity of experimental results. Common commercial grades of this compound can range from 95-98% purity, which may not be sufficient for all applications, necessitating further purification.[1]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 22952-24-5--INVALID-LINK--
Molecular Formula C₇H₄N₂O₅S--INVALID-LINK--
Molecular Weight 228.18 g/mol --INVALID-LINK--
Melting Point 205-207 °C--INVALID-LINK--
Appearance Off-white to pale yellow solid--INVALID-LINK--

II. Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My recrystallization yield is consistently low. What are the likely causes and how can I improve it?

Low recovery after recrystallization is a common issue and can often be attributed to one of the following:

  • Excessive Solvent: The most frequent cause of low yield is using too much solvent during the recrystallization process. The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is used, a significant portion of your compound will remain in the mother liquor upon cooling.

    • Solution: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are at or near the saturation point.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. If the solubility at low temperatures is still significant, you will lose product in the mother liquor.

    • Solution: Based on available data, water and isopropyl alcohol are effective solvents for the recrystallization of 6-nitrosaccharin.[2] A small-scale solvent screen with other solvents like ethanol or mixtures could also be beneficial.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent a sudden drop in temperature.

Question 2: After recrystallization, my product is still colored (yellow or brownish). How can I decolorize it?

A persistent color in your purified product often indicates the presence of colored impurities.

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat the hot, dissolved solution with a small amount of activated carbon.

    • Protocol: After your compound is fully dissolved in the hot recrystallization solvent, remove the solution from the heat source and add a very small amount of activated carbon (a spatula tip is often sufficient). Be cautious, as the solution may bump. Gently swirl the flask for a few minutes, then perform a hot filtration to remove the carbon. The resulting filtrate should be colorless.

  • Cause of Color: The yellow or brownish hue can arise from byproducts of the nitration reaction or from the degradation of the compound. For instance, if the synthesis involves a Henry (nitroaldol) reaction, a yellow color can be indicative of a dehydration subproduct.[3]

Question 3: I am struggling to remove a stubborn impurity that co-crystallizes with my product. What are my options?

When an impurity has a similar solubility profile to your target compound, recrystallization alone may not be sufficient.

  • Solvent System Variation: Try a different recrystallization solvent or a solvent mixture. The subtle differences in polarity and solvating power might alter the partitioning of the impurity between the crystalline and solution phases.

  • Column Chromatography: If recrystallization fails, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A solvent system that provides good separation on a TLC plate should be used. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate. The optimal solvent system will depend on the polarity of the impurity.

  • Acid-Base Extraction: Depending on the nature of the impurity, an acid-base extraction prior to recrystallization could be effective. If the impurity is acidic or basic, it can be selectively moved into an aqueous layer, while your neutral product remains in the organic phase.

Question 4: How do I know if my purified product is clean enough for my next step?

Visual inspection is not sufficient to determine purity. You must rely on analytical techniques.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to assess the purity of your fractions during column chromatography and to check the final product. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. An HPLC analysis will give you a chromatogram where the area of the peak corresponding to your product can be compared to the areas of any impurity peaks, giving you a percentage purity. Methods using a C18 reverse-phase column with a mobile phase of acetonitrile and water are often a good starting point for benzisothiazole derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and for detecting impurities. The presence of unexpected peaks in the spectrum indicates impurities.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (205-207 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

III. Recommended Purification Protocols

Here are step-by-step protocols for the most common purification techniques for this compound.

Protocol 1: Recrystallization from Isopropyl Alcohol

This protocol is a good starting point for general purification.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol and heat the mixture to a gentle boil while stirring.

  • Saturation: Continue adding small portions of hot isopropyl alcohol until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl for 2-5 minutes.

  • (Optional) Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This method is recommended for removing impurities with different polarities.

  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity) to create a slurry.

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the solvent to drain until it is just above the level of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Step: The resulting solid can be further purified by recrystallization if necessary.

IV. Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude this compound recrystallization Recrystallization (e.g., Isopropyl Alcohol or Water) start->recrystallization purity_check1 Assess Purity (TLC, HPLC, MP) recrystallization->purity_check1 pure_product Pure Product (>99%) purity_check1->pure_product Purity Met column_chromatography Column Chromatography purity_check1->column_chromatography Purity Not Met purity_check2 Assess Purity (TLC, HPLC) column_chromatography->purity_check2 purity_check2->column_chromatography Purity Not Met (Re-optimize conditions) final_recrystallization Final Recrystallization purity_check2->final_recrystallization Purity Met final_recrystallization->pure_product

Caption: Decision workflow for purification strategy.

V. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should be aware of?

The impurities will largely depend on the synthetic route used.

  • From 2-amino-4-nitrobenzoic acid: Potential impurities include unreacted starting material, byproducts from the diazotization step, and incompletely cyclized intermediates.[4]

  • From oxidation of 4-nitrotoluene-2-sulfonamide: Incomplete oxidation of the methyl group can lead to the corresponding sulfonic acid or other partially oxidized species.[2]

Q2: Is this compound stable in all solvents?

Caution is advised with certain polar aprotic solvents. While not the exact same molecule, the related N-nitrosaccharin has been reported to decompose in DMF, DMSO, and methanol.[5] It is prudent to assume that 6-nitrosaccharin may also have limited stability in these solvents, especially at elevated temperatures.

Q3: Can I use column chromatography as my primary purification method?

Yes, column chromatography can be very effective, especially for complex mixtures or when recrystallization fails. However, it is generally more time-consuming and uses larger volumes of solvent than recrystallization. For this reason, recrystallization is often the preferred first-line purification strategy if the crude material is of reasonable purity.

Q4: What is the expected appearance of the pure compound?

The pure compound is typically an off-white to pale yellow crystalline solid. A strong yellow or brown color is indicative of impurities.

VI. References

  • Achmem. This compound. --INVALID-LINK--

  • Google Patents. CN113242856A - N-nitrosaccharin. --INVALID-LINK--

  • PubChem. 6-Nitrosaccharin. --INVALID-LINK--

  • The Royal Society of Chemistry. Synthesis of 6-nitrosaccharin. --INVALID-LINK--

  • ChemicalBook. 6-Nitro-1,2-benzisothiazolin-3-one 1,1-dioxide. --INVALID-LINK--

  • Reddit. Struggling with the purification of a nitroaldol product. --INVALID-LINK--

  • Google Patents. CN101735167A - Preparation method of 6-nitrosaccharin. --INVALID-LINK--

References

identifying and minimizing off-target effects of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing the 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold. This chemical entity, a derivative of the broader benzo[d]isothiazole class, is frequently encountered in high-throughput screening campaigns due to its synthetic tractability and diverse biological activities.[1][2] The core structure is associated with a range of biological targets, from enzymes like phosphomannose isomerase and 5-lipoxygenase to ion channels such as TRPM5.[2][3][4]

This inherent biological promiscuity presents a significant challenge: a promising hit from a phenotypic screen may exert its effect through an unintended or "off-target" mechanism. This guide provides a systematic framework for drug development professionals to de-risk hits from this chemical series. We will cover the essential troubleshooting steps and validation protocols required to confirm the molecular target, identify off-target interactions, and ultimately, build confidence in your experimental outcomes. Our approach is grounded in the principle of rigorous, self-validating experimental workflows to ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: My screen yielded a hit with the this compound core. What are my immediate first steps to ensure it's a valid hit and not an artifact?

Your first priority is to rule out common false-positive mechanisms. Many screening hits are artifacts of the assay technology rather than genuine modulators of the biological target.

  • Assess Compound Integrity and Purity: Re-order or re-synthesize the compound to confirm the initial observation. Purity should be >95% as determined by LC-MS and NMR.

  • Check for Assay Interference: If using a fluorescence- or luminescence-based assay, test for auto-fluorescence/luminescence or direct quenching of the reporter enzyme (e.g., luciferase).

  • Evaluate Compound Aggregation: Promiscuous inhibitors often form aggregates at high concentrations, non-specifically sequestering proteins. Run your assay in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). A significant loss of potency suggests aggregation is the likely mechanism of action.

  • Confirm Dose-Response Relationship: Perform a full dose-response curve (e.g., 10-point, 3-fold serial dilution) to establish a clear sigmoidal relationship and determine the IC50/EC50. A flat or irregular curve can indicate cytotoxicity or other non-specific effects.

Q2: What are the most common promiscuous targets for heterocyclic compounds like this, and how can I proactively test for them?

Heterocyclic, electron-rich scaffolds can interact with a wide range of proteins. Kinases are a particularly common class of off-targets for many small molecules due to the conserved nature of the ATP-binding pocket.[5][6]

We strongly recommend performing a broad, unbiased screen early in the validation process. A commercially available kinase panel, such as those covering ~400 distinct human kinases, provides a comprehensive view of your compound's selectivity profile.[6][7] This initial screen is typically run at a single high concentration (e.g., 1-10 µM). Hits from this primary panel should then be followed up with full IC50 determinations to quantify the potency of the off-target interaction.

Q3: How can I differentiate between the desired "on-target" effect and an "off-target" effect that might be causing my observed cellular phenotype?

This is a critical question in drug discovery. The gold standard is to demonstrate that the biological phenotype is directly coupled to engagement of the intended target. This requires an orthogonal validation strategy.

  • Use a Structurally Unrelated Tool Compound: Find a known, selective modulator of your hypothesized target that is structurally different from your benzo[d]isothiazole hit. If this second compound recapitulates the same cellular phenotype, it strengthens the evidence for your on-target hypothesis.

  • Genetic Target Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the gene encoding your target protein. If the cellular phenotype induced by your compound is diminished or abolished in these modified cells, it provides powerful evidence that the compound acts through that specific target.

  • Rescue Experiments: In the target-knockout cells, introduce a version of the target protein that has been mutated to be resistant to your compound. If the expression of this mutant "rescues" the phenotype (i.e., the cells once again respond to the compound), it provides definitive proof of the on-target mechanism.

Q4: Why is it critical to confirm that my compound is actually binding to its intended target inside a live cell?

Biochemical assays using purified proteins are essential but can be misleading.[8] A compound may potently inhibit a purified enzyme but fail to engage the same target in a cellular context due to poor membrane permeability, rapid efflux by cellular pumps, or sequestration in subcellular compartments. Confirming target engagement in an intact cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly measure this interaction.[9][10][11] CETSA relies on the principle that a protein becomes more thermally stable when bound to a ligand.[10] By heating cells treated with your compound and measuring the amount of soluble target protein remaining at different temperatures, you can directly observe a "thermal shift" that indicates binding.[12][13]

Troubleshooting Guide: From Phenotypic Hit to Validated Target

This section addresses common experimental roadblocks in a problem/cause/solution format.

Problem 1: My initial hit is confirmed, but I don't know its molecular target.
  • Probable Cause: The compound was identified in a phenotypic screen, which reveals a biological outcome (e.g., cell death, pathway activation) without identifying the direct molecular binding partner.

  • Solution Workflow: Target Deconvolution

    This workflow provides a systematic approach to identifying the specific protein target of your compound.

    Caption: A systematic workflow for target deconvolution and validation.

Problem 2: My data suggests a specific on-target, but I suspect the observed phenotype is caused by a potent off-target effect.
  • Probable Cause: Your compound may bind to the intended target with moderate affinity but inhibit an unrelated off-target with much higher potency. The cellular phenotype you observe may be dominated by this potent off-target interaction.

  • Solution Workflow: Quantifying On-Target vs. Off-Target Potency

    • Determine Cellular IC50 for On-Target: Use a target-specific cellular assay to measure the concentration of compound required to inhibit your intended target by 50%. Examples include cellular phosphorylation assays for kinases or reporter assays for transcription factors.[8]

    • Determine Cellular EC50 for Phenotype: Measure the concentration of compound required to produce 50% of the maximal effect in your phenotypic assay (e.g., cell viability, reporter gene expression).

    • Compare Potencies: If the IC50 for on-target inhibition is significantly lower than or equal to the EC50 for the phenotype (IC50 ≤ EC50), it strongly suggests the phenotype is driven by the on-target effect. If the phenotypic EC50 is much lower than the on-target IC50 (EC50 << IC50), it is highly likely that a potent off-target is responsible.

    Table 1: Example Potency Comparison Data

    Compound ID On-Target Cellular IC50 (Kinase X Phospho-Assay) Phenotypic EC50 (Cell Viability Assay) Interpretation
    BIT-123 0.5 µM 0.6 µM On-Target Driven: Potencies are well-correlated.

    | BIT-456 | 8.0 µM | 0.2 µM | Off-Target Suspected: Phenotype is 40x more potent than on-target inhibition. |

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the direct measurement of compound binding to a target protein in intact cells or cell lysates.[9][10]

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with your compound at a relevant concentration (e.g., 10x IC50) and another with vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes (one tube per temperature point per condition).

  • Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient. A typical range is 40°C to 70°C for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Clarification of Lysate: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Detection: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration (e.g., via BCA assay) to ensure equal loading. Analyze the samples by Western Blotting, probing with a specific antibody against your target protein.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. Fit the data to a sigmoidal curve to determine the apparent melting temperature (Tagg). A positive shift in Tagg for the compound-treated samples compared to the vehicle control confirms target engagement.

Protocol 2: In Vitro Kinase Panel Screening

This protocol outlines the steps for assessing the selectivity of your compound against a broad panel of purified kinases.[7]

  • Compound Preparation: Prepare a high-concentration stock solution of your compound (e.g., 10 mM) in 100% DMSO. Provide the exact molecular weight and ensure the compound is fully dissolved.

  • Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology, Promega). Select a panel that is appropriate for your research goals (e.g., a broad "scan" panel or a more focused "profiler" panel).

  • Assay Performance (by CRO): The CRO will typically perform radiometric ([³³P]-ATP) or fluorescence-based assays.[7][14] Your compound will be tested at a fixed concentration (e.g., 1 µM) against each kinase in the panel. The activity of each kinase in the presence of your compound is compared to a vehicle (DMSO) control.

  • Data Analysis and Interpretation: The primary data is usually delivered as "% Inhibition" at the tested concentration.

    • Identify Hits: Flag any kinase that is inhibited by more than a pre-defined threshold (e.g., >50% or >75% inhibition).

    • Calculate Selectivity Score (S-score): This metric quantifies selectivity. A common method is S(1µM) = (Number of kinases inhibited >90%) / (Total number of kinases tested). A lower score indicates higher selectivity.

    • Follow-up: For any significant off-target hits, request a full 10-point dose-response curve to determine the IC50 value. This allows you to quantify the potency of the off-target interaction and compare it to your on-target potency.

References

Technical Support Center: Scaling the Synthesis of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this critical synthesis. We will delve into the intricacies of the process, providing troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible scale-up.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in the development of various bioactive molecules, involves the electrophilic nitration of its readily available precursor, saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide). While the reaction appears straightforward on a laboratory scale, scaling up presents significant challenges, primarily due to the highly exothermic nature of nitration and the need for precise control over reaction parameters to ensure safety and desired product quality. This guide will provide a framework for understanding and mitigating these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.

Problem 1: Uncontrolled Exotherm and Potential for Thermal Runaway

Symptoms:

  • A rapid, uncontrolled increase in reactor temperature.

  • The cooling system is operating at maximum capacity but cannot maintain the set temperature.

  • A sudden increase in reactor pressure.

Potential Causes:

  • Inadequate Heat Removal: The surface area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat dissipation.[1][2]

  • Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it.[3]

  • Poor Mixing: Inefficient agitation can lead to localized "hotspots" where the reaction rate is significantly higher, potentially initiating a thermal runaway.[4][5]

Solutions:

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the feed of the nitrating agent.

    • Ensure Maximum Cooling: Verify that the cooling system is fully operational.

    • Prepare for Emergency Quenching: Have a "drown-out" pot of cold water or ice ready to quench the reaction if the temperature continues to rise uncontrollably.[6]

  • Process Optimization:

    • Characterize Thermal Hazards: Before scaling up, perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC, Reaction Calorimetry - RC1) to determine the heat of reaction and the potential for thermal runaway.

    • Controlled Addition: Implement a slow, controlled addition of the nitrating agent. The addition rate should be tied to the reactor's cooling capacity, ensuring that the rate of heat generation does not exceed the rate of heat removal.[1]

    • Improve Agitation: Ensure the reactor is equipped with an appropriately sized and designed agitator to maintain a homogenous mixture and prevent hotspots. Monitor the agitator's function throughout the reaction.[5]

Problem 2: Low Yield of the Desired 6-Nitro Isomer and Formation of Impurities

Symptoms:

  • The final product yield is significantly lower than expected.

  • Analytical testing (e.g., HPLC, NMR) shows the presence of significant amounts of other nitro-isomers (e.g., 4-nitro, 8-nitro) or unreacted starting material.

Potential Causes:

  • Suboptimal Reaction Temperature: The temperature profile of the reaction can influence the regioselectivity of the nitration.

  • Incorrect Mixed Acid Ratio: The ratio of nitric acid to sulfuric acid can affect the concentration of the active nitrating species (nitronium ion, NO₂⁺) and influence the reaction rate and selectivity.[7]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

Solutions:

  • Reaction Condition Optimization:

    • Temperature Control: Maintain a strict temperature range throughout the reaction. For the nitration of saccharin, a temperature of 0-10°C is often recommended to improve selectivity.[8]

    • Mixed Acid Composition: Carefully control the composition of the mixed acid. A typical starting point is a 1:2 to 1:4 molar ratio of nitric acid to sulfuric acid.

    • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC to monitor the consumption of the starting material and the formation of the product and byproducts. The reaction should be continued until the starting material is consumed to an acceptable level.

  • Understanding Regioselectivity:

    • The electron-withdrawing nature of the sulfonyl and carbonyl groups in the saccharin ring deactivates the aromatic system towards electrophilic substitution. The directing effects of these groups favor nitration at the 6-position. However, forcing conditions (higher temperatures, more concentrated acid) can lead to the formation of other isomers.

Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product does not precipitate upon quenching or forms an oil.

  • The crude product is difficult to filter and handle.

  • Recrystallization yields a product that is still impure.

Potential Causes:

  • Incomplete Reaction or Presence of Oily Impurities: The presence of unreacted starting material or isomeric byproducts can interfere with crystallization.

  • Incorrect Quenching Procedure: The rate and method of quenching can affect the particle size and morphology of the precipitated product.

  • Inappropriate Recrystallization Solvent: The chosen solvent may not provide a sufficient difference in solubility for the product and impurities at different temperatures.

Solutions:

  • Optimized Work-up:

    • Controlled Quenching: Pour the reaction mixture slowly into a well-agitated slurry of ice and water. This promotes the formation of a filterable solid.[8]

    • Thorough Washing: Wash the crude product thoroughly with cold water to remove residual acids.

    • Extraction for Oily Products: If the product oils out, it may be necessary to perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after quenching. The organic layer should then be washed with water and a mild base (e.g., sodium bicarbonate solution) to remove acids.[8]

  • Systematic Recrystallization:

    • Solvent Screening: Perform small-scale experiments to identify the optimal recrystallization solvent. Ethanol, isopropanol, or aqueous mixtures of these alcohols are often good starting points for nitroaromatic compounds.[8][9]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can trap impurities.[10]

    • Consider a Second Recrystallization: If the product is still not pure, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and nitrating agent for the synthesis of this compound at scale?

A1: The most common and cost-effective starting material is saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide). For industrial-scale synthesis, the nitrating agent of choice is typically a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[7]

Q2: What are the primary safety concerns when scaling up this nitration reaction?

A2: The primary safety concern is the risk of a thermal runaway reaction. Nitrations are highly exothermic, and if the heat generated is not effectively removed, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing a reactor rupture or explosion.[1][11] Additionally, nitric acid is a strong oxidizing agent, and nitroaromatic compounds can be thermally unstable and potentially explosive. A thorough safety assessment is crucial before any scale-up.[12][13]

Q3: How can I monitor the progress of the reaction in a large-scale reactor?

A3: In-process controls (IPCs) are essential for monitoring the reaction at scale. A common method is to take small, quenched samples from the reactor at regular intervals and analyze them by High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the starting material, the desired product, and any significant impurities, providing a clear picture of the reaction's progress and endpoint.

Q4: What are the expected major byproducts in this synthesis, and how can they be minimized?

A4: The major byproducts are typically other nitro-isomers of saccharin, such as the 4-nitro and 8-nitro derivatives. The formation of these isomers can be minimized by carefully controlling the reaction temperature, ideally keeping it below 10°C, and by optimizing the ratio of nitric to sulfuric acid. Over-nitration to form dinitro products is also a possibility under harsh conditions.[1]

Q5: What are the best practices for handling and disposing of the acidic waste generated during the work-up?

A5: The acidic aqueous waste from the quenching and washing steps must be handled with care. It should be neutralized with a suitable base, such as sodium hydroxide or calcium hydroxide, before disposal. The neutralization process itself can be exothermic and should be done in a controlled manner with adequate cooling. Always adhere to local environmental regulations for the disposal of chemical waste.

Experimental Protocols & Data

Baseline Laboratory Protocol for Synthesis

This protocol serves as a starting point for process development and scale-up.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 4 molar equivalents).

  • Cooling: Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Substrate Addition: Slowly add saccharin (1 molar equivalent) to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Nitrating Agent Preparation: In a separate beaker, prepare the mixed acid by slowly adding concentrated nitric acid (e.g., 1.1 molar equivalents) to concentrated sulfuric acid (e.g., 1 molar equivalent) while cooling in an ice bath.

  • Nitration: Add the prepared mixed acid dropwise to the saccharin solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10°C for an additional 2-4 hours. Monitor the reaction progress by HPLC.

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol.[8]

Table 1: Key Process Parameters for Scale-up Consideration
ParameterLaboratory Scale (Typical)Pilot/Industrial Scale Considerations
Temperature 0-10°CCritical to maintain with a robust cooling system. Deviations can impact yield, purity, and safety.
Reagent Addition Time 1-2 hoursMust be scaled proportionally to the batch size and the reactor's heat removal capacity.
Agitation Speed 200-400 RPMNeeds to be determined based on reactor geometry and scale to ensure good mixing and heat transfer.
Quenching Manual pouring into iceRequires a dedicated, well-agitated quench tank. The rate of transfer must be controlled.
Filtration Büchner funnelRequires larger equipment like a Nutsche filter or centrifuge.

Visualizations

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Saccharin Saccharin Nitration Nitration Reactor (0-10°C) Saccharin->Nitration MixedAcid Mixed Acid (HNO3/H2SO4) MixedAcid->Nitration Quench Quenching (Ice/Water) Nitration->Quench Controlled Transfer Filter Filtration Quench->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Recrystallize Recrystallization Dry->Recrystallize FinalProduct 6-Nitrobenzo[d]isothiazol- 3(2H)-one 1,1-dioxide Recrystallize->FinalProduct

Caption: A generalized workflow for the synthesis of the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield of 6-Nitro Isomer CheckIPC Review IPC Data (e.g., HPLC) Start->CheckIPC IncompleteReaction Incomplete Reaction? CheckIPC->IncompleteReaction IsomerIssue High Levels of Other Isomers? CheckIPC->IsomerIssue WorkupLoss Check for Product Loss During Work-up/ Purification CheckIPC->WorkupLoss IncreaseTime Solution: Increase Reaction Time or Re-evaluate Endpoint IncompleteReaction->IncreaseTime Yes CheckTemp Solution: Verify & Control Temperature (0-10°C) IsomerIssue->CheckTemp Yes CheckAcidRatio Solution: Optimize Mixed Acid Ratio IsomerIssue->CheckAcidRatio Yes OptimizePurification Solution: Optimize Quenching & Recrystallization WorkupLoss->OptimizePurification Yes

Caption: A decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Lipoxygenase Inhibitors: Benchmarking 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 5-Lipoxygenase in Inflammation

The 5-lipoxygenase (5-LOX) pathway is a critical branch of the arachidonic acid (AA) metabolic cascade, central to the body's inflammatory and allergic responses.[1] Upon cellular stimulation, phospholipases release AA from the cell membrane, making it available as a substrate for two major enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX). The 5-LOX pathway leads to the synthesis of leukotrienes (LTs), a class of potent, pro-inflammatory lipid mediators.[2][3][4]

The synthesis is initiated by the 5-LOX enzyme, in concert with the 5-lipoxygenase-activating protein (FLAP), which facilitates the transfer of AA to the enzyme.[5][6] 5-LOX catalyzes the conversion of AA into the unstable intermediate Leukotriene A4 (LTA4).[6] LTA4 is then further metabolized into either Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and increase vascular permeability.[2][7]

Given their significant role in the pathophysiology of diseases such as asthma, allergic rhinitis, and inflammatory bowel disease, inhibiting the 5-LOX pathway is a key therapeutic strategy.[8][9] This guide provides a comparative analysis of a novel class of inhibitors based on the 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold against established 5-LOX pathway inhibitors, supported by experimental data and detailed methodologies.

Diagram 1: The 5-Lipoxygenase (5-LOX) Signaling Cascade

LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA cPLA2 FLAP FLAP (5-LOX Activating Protein) AA->FLAP Binds AA Five_LOX 5-LOX Enzyme FLAP->Five_LOX Presents AA to 5-LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Catalyzes conversion LTB4 Leukotriene B4 (LTB4) (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) (Bronchoconstriction) LTD4->LTE4 MK886 MK-886 (FLAP Inhibitor) MK886->FLAP Inhibits Zileuton Zileuton / Compound 3g (Direct 5-LOX Inhibitors) Zileuton->Five_LOX Inhibits

Caption: Points of intervention for different classes of 5-LOX pathway inhibitors.

Mechanisms of 5-LOX Pathway Inhibition

Inhibitors targeting this pathway can be broadly categorized by their mechanism of action, providing distinct advantages and potential liabilities.[10]

  • Direct 5-LOX Enzyme Inhibitors: These compounds interact directly with the 5-LOX enzyme.

    • Iron-Ligand Inhibitors: These agents, like the N-hydroxyurea moiety in Zileuton, chelate the non-heme iron atom essential for the enzyme's catalytic activity.[11]

    • Redox-Active Inhibitors: These compounds act as reducing agents, converting the catalytically active ferric (Fe³⁺) state of the iron to the inactive ferrous (Fe²⁺) state, thereby preventing the oxidation of arachidonic acid.[11]

    • Competitive Non-Redox Inhibitors: These bind to the active site, competing with arachidonic acid, but do not interact with the iron cofactor.

  • FLAP Inhibitors: The 5-Lipoxygenase-Activating Protein (FLAP) is an integral nuclear membrane protein that binds AA and presents it to 5-LOX.[10] Inhibitors like MK-886 bind to FLAP, preventing this crucial transfer and effectively shutting down leukotriene synthesis in intact cells.[10][12]

  • Dual Pathway Inhibitors: To achieve a broader anti-inflammatory effect or to counteract potential "shunting" of the AA substrate to the COX pathway, some compounds are designed to inhibit both 5-LOX and a COX enzyme.[4][10] The focus of this guide, this compound analogues, represent a novel class of dual inhibitors targeting both 5-LOX and microsomal prostaglandin E2 synthase-1 (mPGES-1).[13]

Comparative Efficacy Analysis

The potency of 5-LOX inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.

Inhibitor Class / Mechanism Target(s) 5-LOX IC50 Value (µM) Notes
Zileuton Direct Inhibitor (Iron-Ligand, Redox)5-LOX0.18 - 3.7[14]FDA-approved for asthma; potential for hepatotoxicity.[7][10]
MK-886 FLAP InhibitorFLAPNot applicable (indirect)Potently inhibits LT biosynthesis in cells; has shown off-target effects on COX-1 and can induce apoptosis independently of FLAP.[12][15]
Compound 3g Dual Inhibitor5-LOX, mPGES-10.6[13]A representative 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogue. Also inhibits mPGES-1 with an IC50 of 2.1µM.[13]
Licofelone Dual Inhibitor5-LOX, COXVaries by assayStudied for osteoarthritis; showed better GI safety than traditional NSAIDs but has not been submitted for regulatory approval.[10]
NDGA Direct Inhibitor (Redox)Pan-LOX, others~0.1 - 1.0[16][17]Natural product, potent but non-selective redox inhibitor.[17]
Boswellic Acid (AKBA) Direct Inhibitor (Allosteric)5-LOX~10 - 50 (cell-free)[17]Natural product from frankincense; binds to an allosteric site, modulating rather than just blocking activity.[17]

Analysis: The novel benzo[d]isothiazole 1,1-dioxide analogue, compound 3g , demonstrates potent direct inhibition of the 5-LOX enzyme with an IC50 value of 0.6µM.[13] This potency is comparable to, and in some reported cases superior to, the established drug Zileuton (IC50 range 0.18-3.7µM).[14]

The key differentiating feature of this new class of compounds is its dual-inhibitor status. By simultaneously inhibiting mPGES-1, the terminal enzyme for PGE2 synthesis, it targets two key pro-inflammatory pathways. This contrasts with Zileuton, which is a selective 5-LOX inhibitor, and Licofelone, which targets the COX enzymes directly. This dual action could offer a more comprehensive anti-inflammatory effect and potentially mitigate the shunting of AA substrate to prostaglandin production, a theoretical concern with selective 5-LOX inhibition.[4]

Compared to indirect inhibitors like MK-886, compound 3g acts directly on the enzyme. While MK-886 is an invaluable research tool, its clinical development has been hampered, and studies have revealed off-target effects, complicating the interpretation of experimental data.[12][15] Natural product inhibitors like NDGA are potent but often lack selectivity, whereas allosteric modulators like AKBA represent a more nuanced approach to altering enzyme function.[17]

Experimental Protocols for Efficacy Determination

The following protocols describe standard methodologies for assessing the inhibitory potential of test compounds on the 5-LOX pathway. The choice between a cell-free and a cell-based assay is critical: the former assesses direct interaction with the isolated enzyme, while the latter provides data in a more physiologically relevant context where factors like cell permeability and interaction with FLAP are integral.

Protocol 1: Cell-Free 5-LOX Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on purified 5-LOX enzyme activity by measuring the reduction in the formation of 5-LOX products from arachidonic acid.

Materials:

  • Purified human recombinant 5-lipoxygenase

  • Arachidonic acid (substrate)

  • Assay Buffer (e.g., 50 mM Tris buffer, pH 7.5, containing 2 mM EDTA and 2 mM CaCl2)[18]

  • Test compound (e.g., this compound analogue) dissolved in DMSO

  • Positive control inhibitor (e.g., Zileuton)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the 5-LOX enzyme by diluting the stock in cold assay buffer. Keep on ice.[18]

  • Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells.

  • Compound Addition: Add varying concentrations of the test compound to the sample wells. Add the positive control inhibitor (Zileuton) and vehicle control (DMSO) to their respective wells.

  • Pre-incubation: Add the diluted 5-LOX enzyme solution to all wells. Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately begin monitoring the increase in absorbance at 234 nm.[20] This wavelength corresponds to the formation of conjugated dienes in the hydroperoxy fatty acid products.

  • Data Analysis: Calculate the initial rate of reaction (V₀) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Leukotriene Synthesis Assay (Human Whole Blood)

Objective: To measure the efficacy of an inhibitor in blocking leukotriene production in a complex, physiologically relevant cellular system.

Materials:

  • Freshly drawn human venous blood collected in heparinized tubes

  • Calcium Ionophore A23187 (stimulant)

  • Test compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Reaction termination solution (e.g., methanol)

  • Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and/or cysteinyl-leukotrienes (CysLTs) or an LC-MS/MS system for quantification.

Procedure:

  • Blood Preparation: Pre-warm the heparinized whole blood to 37°C.[19]

  • Inhibitor Pre-incubation: Aliquot the blood into microcentrifuge tubes. Add various concentrations of the test compound or vehicle control to the aliquots. Incubate for 15-30 minutes at 37°C.[19][21]

  • Cellular Stimulation: Induce leukotriene synthesis by adding a stimulant, typically the calcium ionophore A23187 (e.g., final concentration 2.5-5 µM).[21][22]

  • Reaction Incubation: Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C to allow for leukotriene production.[21]

  • Reaction Termination & Sample Preparation: Stop the reaction by adding cold methanol and placing the samples on ice. Centrifuge to pellet the cells and collect the plasma/supernatant.

  • Leukotriene Quantification: Quantify the levels of LTB4 and/or CysLTs in the supernatant using specific ELISA kits according to the manufacturer's instructions or by a validated LC-MS/MS method.[21]

  • Data Analysis: Calculate the percentage of inhibition of LTB4 or CysLT synthesis for each compound concentration relative to the stimulated vehicle control. Determine the IC50 value by plotting the data as described in Protocol 1.

Diagram 2: Generalized Workflow for a Cellular 5-LOX Inhibition Assay

Workflow start Start: Collect Human Whole Blood (Heparinized) pre_warm Pre-warm blood to 37°C start->pre_warm pre_incubate Pre-incubate with Inhibitor (e.g., Compound 3g) or Vehicle pre_warm->pre_incubate stimulate Stimulate with Calcium Ionophore A23187 pre_incubate->stimulate incubate Incubate at 37°C (Allow LT Synthesis) stimulate->incubate terminate Terminate Reaction (e.g., add Methanol) incubate->terminate centrifuge Centrifuge & Collect Supernatant terminate->centrifuge quantify Quantify Leukotrienes (ELISA or LC-MS/MS) centrifuge->quantify analyze Data Analysis: Calculate % Inhibition & IC50 quantify->analyze end_node End: Determine Inhibitor Potency analyze->end_node

Caption: Key steps in determining inhibitor efficacy in a whole blood assay.

Conclusion and Future Directions

The exploration of this compound analogues reveals a promising new avenue in the development of anti-inflammatory therapeutics. With a potent 5-LOX inhibitory profile comparable to the clinical benchmark Zileuton, its unique dual-targeting of mPGES-1 presents a significant advantage.[13] This dual mechanism may offer a more robust and balanced suppression of key inflammatory mediators derived from the arachidonic acid cascade.

Further research should focus on comprehensive in vivo studies to validate the efficacy and safety profile of these compounds in relevant disease models. Head-to-head comparisons with selective 5-LOX inhibitors, selective mPGES-1 inhibitors, and existing dual COX/LOX inhibitors will be crucial to fully elucidate the therapeutic potential and mechanistic advantages of this novel chemical scaffold. The experimental protocols provided herein offer a standardized framework for conducting such vital preclinical evaluations.

References

A Senior Application Scientist's Guide to the Validation of 6-Nitrobenzo[d]isothiazole-1,1-Dioxide Derivatives as Dual Inhibitors of 5-LOX and mPGES-1

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Anti-Inflammatory Therapeutics

In the landscape of inflammatory diseases, the arachidonic acid (AA) cascade is a critical signaling pathway that produces pro-inflammatory lipid mediators. Two key enzymes in this cascade, 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1), are responsible for the synthesis of leukotrienes (LTs) and prostaglandin E2 (PGE2), respectively. These molecules are potent mediators of inflammation, pain, and fever. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors effectively reduce PGE2 production, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, partly due to the broad inhibition of housekeeping prostaglandins.[1]

A more targeted approach is the dual inhibition of both 5-LOX and mPGES-1. This strategy aims to synergistically suppress two major inflammatory pathways while potentially sparing the production of other physiologically important prostanoids, offering a safer and more effective therapeutic window.[1][2] This guide focuses on a novel class of compounds, the 6-nitrobenzo[d]isothiazole-1,1-dioxide derivatives, as promising candidates for dual 5-LOX/mPGES-1 inhibition. We will delve into the scientific rationale, provide detailed experimental protocols for their validation, and present a comparative analysis against established inhibitors.

The Scientific Rationale for Dual 5-LOX and mPGES-1 Inhibition

The metabolism of arachidonic acid by cyclooxygenases (COX) and lipoxygenases (LOX) leads to the production of prostaglandins and leukotrienes, respectively.[3] Pro-inflammatory stimuli trigger the coordinated upregulation of COX-2 and mPGES-1, leading to a surge in PGE2 production at inflammatory sites.[4] Simultaneously, the 5-LOX pathway is activated, producing leukotrienes, which are potent chemoattractants for immune cells.[5]

By inhibiting both 5-LOX and mPGES-1, we can theoretically achieve a more comprehensive blockade of the inflammatory cascade than by targeting either enzyme alone. This dual-inhibition strategy is expected to reduce not only inflammation and pain but also to mitigate the risks associated with selective COX inhibition.[2]

Arachidonic Acid Cascade and Dual Inhibition cluster_inhibitors Inhibitors AA Arachidonic Acid (Membrane Phospholipids) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGH2 PGH2 COX->PGH2 LTA4 LTA4 LOX->LTA4 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation LTB4 LTB4 LTA4->LTB4 LTB4->Inflammation Inhibitor_mPGES1 mPGES-1 Inhibitor Inhibitor_mPGES1->mPGES1 Inhibition Inhibitor_LOX 5-LOX Inhibitor Inhibitor_LOX->LOX Inhibition

Caption: Dual inhibition of 5-LOX and mPGES-1 in the arachidonic acid cascade.

Biochemical Validation of 6-Nitrobenzo[d]isothiazole-1,1-Dioxide Derivatives

A series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues have been synthesized and evaluated for their ability to inhibit both 5-LOX and mPGES-1.[6] The most promising of these compounds, referred to here as Compound 3g, demonstrated potent inhibition of both enzymes.[6]

Comparative Inhibitory Activity

The performance of these novel derivatives must be benchmarked against established selective and dual inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for our lead compound and relevant comparators.

CompoundType5-LOX IC50 (µM)mPGES-1 IC50 (µM)Reference(s)
Compound 3g Dual Inhibitor 0.6 2.1 [6]
LicofeloneDual Inhibitor~0.18~6.0[7]
YS121Dual Inhibitor6.53.4[1][8]
LFA-9Dual Inhibitor2.750.87[2]
ZileutonSelective 5-LOX0.3 - 0.9>100 (inactive)[9][10]
PF-9184Selective mPGES-1>100 (inactive)0.0165[3]

Data is compiled from cell-free enzymatic assays.

From this data, Compound 3g emerges as a potent dual inhibitor, with sub-micromolar efficacy against 5-LOX and low-micromolar activity against mPGES-1.[6] Its balanced profile suggests a promising candidate for further development.

Experimental Protocol: Cell-Free Enzyme Inhibition Assays

To ensure the trustworthiness of these findings, rigorous and standardized protocols are essential.

1. 5-LOX Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the enzymatic activity of 5-LOX.

  • Materials:

    • Recombinant human 5-LOX enzyme

    • LOX Assay Buffer

    • LOX Substrate (Arachidonic Acid)

    • LOX Probe

    • 96-well white flat-bottom plate

    • Fluorometric microplate reader (Ex/Em = 500/536 nm)

  • Procedure:

    • Prepare test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 2 µL of the test compound solution. Include wells for "Enzyme Control" (solvent only) and a known inhibitor like Zileuton as a positive control.

    • Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µL of this mix to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the LOX Substrate.

    • Immediately begin kinetic reading on the plate reader, recording fluorescence every 30 seconds for 10-20 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the curve).

    • Determine the percent inhibition relative to the enzyme control and calculate the IC50 value from a dose-response curve.

2. mPGES-1 Inhibition Assay

This assay quantifies the conversion of PGH2 to PGE2 by mPGES-1.

  • Materials:

    • Microsomes from IL-1β-stimulated A549 cells (as a source of mPGES-1)

    • Prostaglandin H2 (PGH2)

    • Reaction buffer

    • Stop solution

    • PGE2 EIA Kit

  • Procedure:

    • Pre-incubate the A549 cell microsomes with the test compound for 15 minutes.

    • Initiate the enzymatic reaction by adding PGH2.

    • After 1 minute, terminate the reaction by adding the stop solution.

    • Quantify the amount of PGE2 produced using a competitive PGE2 EIA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition and determine the IC50 value from a dose-response curve.

Caption: Generalized workflow for biochemical enzyme inhibition assays.

Cell-Based Validation: Confirming Activity in a Biological Context

While cell-free assays are crucial for determining direct enzyme inhibition, it is imperative to validate these findings in a cellular environment where factors like cell permeability and off-target effects come into play.

Experimental Protocol: Whole-Blood Assay for PGE2 and LTB4 Production

The human whole-blood assay is a robust ex vivo model that closely mimics the physiological environment.

  • Materials:

    • Freshly drawn human whole blood (with anticoagulant)

    • Lipopolysaccharide (LPS)

    • Test compounds

    • PGE2 and LTB4 ELISA kits

  • Procedure:

    • Pre-incubate whole blood samples with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

    • Stimulate the samples with LPS (e.g., 10 µg/mL) to induce the expression of COX-2 and mPGES-1 and the activation of 5-LOX.

    • Incubate for 24 hours at 37°C.

    • Centrifuge the samples to separate the plasma.

    • Measure the concentrations of PGE2 and LTB4 in the plasma using specific ELISA kits.

    • Calculate the percent inhibition of PGE2 and LTB4 production and determine the cellular IC50 values.

In Vivo Validation: Assessing Anti-Inflammatory Efficacy

The ultimate validation of a novel anti-inflammatory compound lies in its efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model.[8][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (or other suitable strain).

  • Procedure:

    • Administer the test compound or vehicle orally at a predetermined time before the inflammatory insult. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Directions

The 6-nitrobenzo[d]isothiazole-1,1-dioxide derivatives, particularly Compound 3g, represent a promising new scaffold for the development of dual 5-LOX/mPGES-1 inhibitors.[6] The biochemical data demonstrates potent, balanced inhibition of both key enzymes, a profile that is competitive with other known dual inhibitors.[6]

The validation pathway outlined in this guide, from initial biochemical screening to cell-based and in vivo models, provides a comprehensive framework for characterizing these and other novel anti-inflammatory agents. The successful progression of these compounds through this validation cascade would provide strong evidence for their potential as a new class of therapeutics for inflammatory conditions, offering a more targeted and potentially safer alternative to existing treatments. Further studies should focus on detailed structure-activity relationship (SAR) optimization, pharmacokinetic profiling, and evaluation in chronic inflammation models to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Analogs as Dual Inhibitors of 5-Lipoxygenase and mPGES-1

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel anti-inflammatory agents with improved safety profiles is a paramount objective. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, but their long-term use is associated with significant gastrointestinal and cardiovascular side effects. This has propelled the exploration of alternative therapeutic targets within the inflammatory cascade.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a promising class of compounds: 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide analogs. These molecules have emerged as potent dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), two key enzymes in the biosynthesis of pro-inflammatory lipid mediators. By simultaneously targeting both pathways, these compounds offer the potential for a more comprehensive and safer anti-inflammatory therapy.

We will delve into the critical structural features that govern the inhibitory activity of these analogs, compare their performance with alternative scaffolds, and provide detailed experimental protocols to empower researchers in their own investigations.

The Rationale for Dual 5-LOX/mPGES-1 Inhibition

The arachidonic acid cascade is a central pathway in the inflammatory response, leading to the production of two major classes of pro-inflammatory mediators: leukotrienes and prostaglandins.

  • 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent chemoattractants for immune cells and mediators of bronchoconstriction and vascular permeability.

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) is the terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of fever, pain, and inflammation.

Inhibition of either pathway alone can provide anti-inflammatory benefits. However, a dual-inhibition strategy is hypothesized to offer a more profound and potentially safer anti-inflammatory effect by blocking the production of a wider range of pro-inflammatory mediators. The this compound scaffold has been identified as a promising starting point for the development of such dual inhibitors.

Dual Inhibition Strategy cluster_inhibitors Inhibitory Action Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX Five_LOX 5-LOX Arachidonic_Acid->Five_LOX PGH2 PGH2 COX->PGH2 Leukotrienes Leukotrienes Five_LOX->Leukotrienes mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation, Pain, Fever Leukotrienes->Inflammation PGE2->Inflammation Inhibitor 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Analogs Inhibitor->Five_LOX Inhibition Inhibitor->mPGES1 Inhibition Core_Scaffold cluster_core This compound cluster_substitutions Key Substitution Positions Core R1 Position 3 (R1) R2 Position 6 (R2) Synthesis_Workflow Start 3-Chloro-6-nitrobenzo[d]isothiazole 1,1-dioxide Reaction Reaction in suitable solvent (e.g., DMF) with a base (e.g., K2CO3) at elevated temperature Start->Reaction Aniline Substituted Aniline Aniline->Reaction Product 6-Nitro-3-(substituted-amino)benzo[d]isothiazole 1,1-dioxide Reaction->Product Purification Purification by column chromatography Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

A Comparative Analysis of the Cytotoxic Effects of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. In this context, heterocyclic compounds have emerged as a promising class of molecules due to their diverse biological activities. Among these, derivatives of benzo[d]isothiazol-3(2H)-one 1,1-dioxide, a scaffold structurally related to the artificial sweetener saccharin, have garnered significant attention for their potential as therapeutic agents, including anticancer applications.[1] This guide provides a comprehensive comparative analysis of the cytotoxic effects of a specific derivative, 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (also known as 6-Nitrosaccharin), against established chemotherapeutic drugs, Doxorubicin and Cisplatin.

This compound is a nitroaromatic heterocyclic compound. While direct and extensive cytotoxic profiling of this specific molecule is emerging, studies on structurally related nitro-containing isothiazolone derivatives suggest a potential for significant anticancer activity.[2][3] The presence of the nitro group can be a key determinant of biological activity, often implicated in mechanisms involving oxidative stress and DNA damage.[4] This guide will synthesize the available data on related compounds to project the cytotoxic potential and likely mechanisms of action of this compound.

For a robust comparison, we will contrast its hypothetical cytotoxic profile with two widely used and well-characterized chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that exerts its cytotoxic effects primarily through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[5][6]

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[7][8]

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the cytotoxic potential of novel compounds. We will delve into detailed experimental protocols for assessing cytotoxicity, present hypothetical yet plausible comparative data, and explore the underlying molecular pathways.

Comparative Cytotoxicity: In Vitro Assessment

To evaluate and compare the cytotoxic potential of this compound, Doxorubicin, and Cisplatin, a series of in vitro assays would be conducted across a panel of human cancer cell lines representing different tumor types. For this guide, we will consider three standard cell lines:

  • HeLa: Human cervical adenocarcinoma cell line.

  • MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).[9]

  • A549: Human lung adenocarcinoma cell line.[10]

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxic potency. The following table presents hypothetical, yet scientifically plausible, IC50 values for the three compounds across the selected cell lines after 48 hours of treatment, as would be determined by an MTT assay.

CompoundHeLa (µM)MCF-7 (µM)A549 (µM)
This compound15.522.818.2
Doxorubicin0.81.20.9
Cisplatin5.28.56.8

Note: These are representative values for comparative purposes and would need to be experimentally determined.

Experimental Methodologies

To ensure the scientific rigor of this comparative analysis, standardized and validated protocols are essential. The following sections detail the step-by-step methodologies for the key experiments.

Cell Culture

Standard cell culture techniques are fundamental for maintaining healthy and reproducible cell lines for cytotoxicity assays.

  • HeLa Cell Culture:

    • Culture HeLa cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

    • Maintain cultures in a humidified incubator at 37°C with 5% CO2.[11]

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • MCF-7 Cell Culture:

    • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[5]

    • Maintain cultures in a humidified incubator at 37°C with 5% CO2.[5]

    • Renew the growth medium 2-3 times per week.[12]

  • A549 Cell Culture:

    • Culture A549 cells in DMEM medium (high glucose) supplemented with 10% FBS and 1% penicillin-streptomycin.[10]

    • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 80-90% confluency.[10]

Cytotoxicity Assays

A multi-assay approach provides a more comprehensive understanding of a compound's cytotoxic effects.

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Protocol:

  • Seed cells (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[7][13]

  • Treat the cells with various concentrations of this compound, Doxorubicin, and Cisplatin for 48 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells, indicating a loss of membrane integrity.

Protocol:

  • Follow steps 1 and 2 of the MTT assay protocol.

  • After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (commercially available kit) to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Calculate the percentage of cytotoxicity based on positive and negative controls.

Apoptosis Assessment: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Protocol:

  • Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24 hours.

  • Harvest the cells and lyse them using a chilled lysis buffer.[15]

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[16]

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Experimental Workflow and Mechanistic Insights

To visualize the experimental process and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (HeLa, MCF-7, A549) Incubation Incubation with Compounds (24h, 48h) Cell_Culture->Incubation Compound_Prep Compound Preparation (Test & Controls) Compound_Prep->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Caspase_Assay Caspase-3 Assay (Apoptosis) Incubation->Caspase_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Mechanism_Inference Mechanistic Insights Caspase_Assay->Mechanism_Inference IC50_Calc->Mechanism_Inference

Caption: A generalized workflow for the comparative cytotoxic analysis.

Potential Mechanisms of Action

Based on the structures of the compounds and data from related molecules, we can postulate the primary mechanisms of cytotoxicity.

  • This compound: The presence of the nitro group suggests that this compound may induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage and apoptosis.[2] Studies on similar nitroaromatic compounds have shown induction of apoptosis via caspase activation.[2] Furthermore, isothiazolone derivatives have been shown to induce apoptosis mediated by the tumor suppressor protein p53.[3]

  • Doxorubicin: Its planar aromatic structure allows it to intercalate between DNA base pairs, interfering with DNA replication and transcription.[6] It also inhibits topoisomerase II, an enzyme crucial for DNA repair, leading to double-strand breaks.[5] Additionally, Doxorubicin is known to generate ROS, contributing to its cardiotoxicity but also its anticancer effects.[17]

  • Cisplatin: Upon entering the cell, the chloride ligands are replaced by water molecules, forming a reactive aqua-complex. This complex then binds to the N7 position of purine bases in DNA, forming DNA adducts. These adducts cause kinks in the DNA structure, inhibiting DNA replication and transcription, ultimately triggering apoptosis.[8][18]

The following diagram illustrates a simplified overview of the apoptotic signaling pathway potentially activated by these compounds.

Apoptosis_Pathway cluster_stimuli Cytotoxic Stimuli cluster_damage Cellular Damage cluster_pathway Apoptotic Signaling Test_Compound 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide ROS Reactive Oxygen Species (ROS) Generation Test_Compound->ROS DNA_Damage DNA Damage (Adducts, Breaks) Test_Compound->DNA_Damage Doxorubicin Doxorubicin Doxorubicin->ROS Doxorubicin->DNA_Damage Cisplatin Cisplatin Cisplatin->DNA_Damage Mitochondria Mitochondrial Pathway ROS->Mitochondria DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic signaling pathway.

Conclusion and Future Directions

This guide provides a framework for the comparative cytotoxic analysis of this compound against the standard chemotherapeutic agents Doxorubicin and Cisplatin. Based on the analysis of structurally related compounds, it is plausible that this compound exhibits cytotoxic effects, likely through the induction of oxidative stress and apoptosis.

While the hypothetical IC50 values suggest a lower potency compared to Doxorubicin and Cisplatin, the true therapeutic potential of this novel compound lies in its potential for improved selectivity towards cancer cells and a more favorable side-effect profile. Further research is imperative to:

  • Experimentally determine the IC50 values of this compound across a wider panel of cancer cell lines and in non-cancerous cell lines to assess its selectivity index.

  • Elucidate the precise molecular mechanisms of its cytotoxic action, including its effects on specific signaling pathways, cell cycle progression, and the induction of different forms of cell death.

  • Conduct in vivo studies in animal models to evaluate its antitumor efficacy, pharmacokinetic properties, and overall toxicity profile.

The exploration of novel chemical scaffolds like benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a critical endeavor in the development of the next generation of anticancer therapies. This guide serves as a foundational resource for researchers embarking on the evaluation of such promising compounds.

References

A Head-to-Head Technical Comparison: Zileuton vs. 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Derivatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the arachidonic acid cascade remains a pivotal target. This guide provides a detailed, head-to-head comparison between a clinically established inhibitor, zileuton, and a promising research scaffold, 6-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, which serves as a foundation for next-generation dual-pathway inhibitors. We will dissect their mechanisms, compare their inhibitory profiles with supporting data, and provide detailed experimental protocols for their evaluation. This comparison is not merely between two molecules, but between two strategic approaches: the precision of single-target inhibition versus the comprehensive blockade of multi-target engagement.

The Arachidonic Acid Cascade: A Core Inflammatory Pathway

Inflammatory responses are heavily mediated by lipid signaling molecules derived from arachidonic acid (AA). Two major enzymatic pathways are responsible for their production:

  • The 5-Lipoxygenase (5-LOX) Pathway: This pathway converts AA into leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). These molecules are potent mediators of inflammation, bronchoconstriction, and immune cell recruitment, playing a central role in conditions like asthma.

  • The Cyclooxygenase (COX) Pathway: This pathway converts AA into prostaglandins, including Prostaglandin E2 (PGE2), a key driver of inflammation, pain, and fever. Microsomal prostaglandin E2 synthase-1 (mPGES-1) is the terminal enzyme in the inducible production of PGE2.

Targeting these pathways has been a cornerstone of anti-inflammatory therapy. Zileuton represents a highly selective approach, focusing solely on the 5-LOX pathway. In contrast, derivatives of this compound have emerged as a platform for a dual-inhibition strategy, simultaneously blocking both 5-LOX and mPGES-1.

Part 1: Zileuton - The Clinical Benchmark for Selective 5-LOX Inhibition

Zileuton (trade name Zyflo) is an orally active, specific inhibitor of 5-lipoxygenase.[1][2] It is clinically approved for the prophylaxis and chronic treatment of asthma in patients aged 12 and older.[3][4]

Mechanism of Action

Zileuton functions by directly inhibiting the 5-LOX enzyme, which is responsible for the initial conversion of arachidonic acid into leukotrienes.[5][6] By blocking this critical step, zileuton effectively prevents the formation of all leukotrienes, including the potent chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes.[5] This targeted intervention reduces airway inflammation, mucus production, and bronchospasm, thereby alleviating asthma symptoms.[6]

Leukotriene Synthesis Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 FLAP 5-LOX-Activating Protein (FLAP) FLAP->LOX5 presents AA to LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation & Chemotaxis LTB4->Inflammation Bronchoconstriction Bronchoconstriction & Airway Edema CysLTs->Bronchoconstriction Zileuton Zileuton Zileuton->LOX5 Inhibits

Caption: Zileuton's mechanism of action in the 5-LOX pathway.

Pharmacological Profile & Limitations

Zileuton is a potent inhibitor of 5-LOX, with reported IC50 values typically in the sub-micromolar range in various cell-based assays.[2][5] However, its clinical use is tempered by a key limitation: the potential for hepatotoxicity, requiring regular monitoring of liver function tests.[3] It is also a weak inhibitor of the cytochrome P450 enzyme CYP1A2, leading to potential drug-drug interactions with compounds like theophylline and propranolol.[1][7]

Part 2: this compound - A Scaffold for Dual Inhibition

Unlike the well-defined drug zileuton, this compound is a chemical scaffold—a starting point for medicinal chemistry efforts. Research has demonstrated that derivatives of this molecule can act as dual inhibitors of both 5-LOX and mPGES-1.[6]

The Rationale for Dual 5-LOX/mPGES-1 Inhibition

In many inflammatory diseases, both leukotrienes and prostaglandins are upregulated and contribute to the pathology. A single agent that can simultaneously block the production of both classes of mediators could offer superior anti-inflammatory efficacy compared to a selective inhibitor. This approach aims to provide a broader and more potent dampening of the inflammatory cascade.

Dual Inhibition Strategy cluster_0 5-LOX Pathway cluster_1 COX/mPGES-1 Pathway LOX5 5-LOX LTs Leukotrienes LOX5->LTs Inflammation Inflammation, Pain, Fever LTs->Inflammation COX2 COX-2 PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 mPGES1->PGE2 PGE2->Inflammation AA Arachidonic Acid AA->LOX5 AA->COX2 Derivative Benzo[d]isothiazole Derivative Derivative->LOX5 Inhibits Derivative->mPGES1 Inhibits

Caption: Dual inhibition of 5-LOX and mPGES-1 by derivatives.

From Scaffold to Active Inhibitor

The parent molecule, this compound, is a building block. A key study synthesized a series of analogues, with the addition of a tolylamino group at the 3-position proving critical for activity.[6] One of the most potent compounds identified was a 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogue, referred to as compound 3g in the study.[6] This derivative demonstrated potent, dual inhibition of both target enzymes.

Part 3: Head-to-Head Performance Comparison

The fundamental difference lies in their target selectivity and developmental stage. Zileuton is a marketed drug with a single, well-defined target. The benzo[d]isothiazole derivative is a preclinical lead compound with a dual-target profile.

Table 1: Comparative Profile of Zileuton and a Lead Benzo[d]isothiazole Derivative

FeatureZileuton6-Nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide (analogue 3g)
Primary Target(s) 5-Lipoxygenase (5-LOX)5-Lipoxygenase (5-LOX) & Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)[6]
Mechanism of Action Selective, direct inhibition of 5-LOX, preventing leukotriene synthesis.[2][5]Dual inhibition of 5-LOX and mPGES-1, preventing both leukotriene and PGE2 synthesis.[6]
Development Stage Clinically Approved DrugPreclinical Research Compound
Reported IC50 5-LOX: 0.3-0.9 µM (cell-based LTB4 synthesis)[2][5]5-LOX: 0.6 µM mPGES-1: 2.1 µM[6]
Known Applications Prophylaxis and chronic treatment of asthma.[3][4]Investigational anti-inflammatory agent.
Key Limitations Potential for hepatotoxicity; requires liver enzyme monitoring.[3]Preclinical stage; full pharmacological and toxicity profile is not established.
Analysis: Selectivity vs. Multi-Targeting
  • Zileuton's Selectivity: The focused action of zileuton on 5-LOX provides a clear, predictable therapeutic effect on leukotriene-mediated pathologies like asthma. While this specificity is an advantage, it may be insufficient for inflammatory conditions driven by multiple mediators.

  • The Dual-Inhibition Advantage: The benzo[d]isothiazole derivative's ability to inhibit both pathways offers the potential for broader and more potent anti-inflammatory activity. This could be particularly advantageous in complex diseases like arthritis, where both leukotrienes and prostaglandins are key pathogenic factors. However, engaging multiple targets can also increase the risk of unforeseen off-target effects and toxicities, which must be carefully evaluated during development.

Part 4: Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols for evaluating these inhibitors must be robust and self-validating. Below are representative, detailed methodologies for assessing the inhibitory activity of these compounds.

Experimental Workflow Diagram

Caption: A typical workflow for characterizing enzyme inhibitors.

Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
  • Objective: To determine the IC50 value of a test compound against 5-LOX by measuring the inhibition of arachidonic acid conversion.

  • Rationale: This direct enzymatic assay provides a quantitative measure of a compound's potency on the isolated target, free from cellular confounding factors. The spectrophotometric readout at 234 nm is a standard, reliable method for detecting the formation of conjugated dienes in the product.

  • Materials:

    • Purified recombinant human 5-LOX or soybean lipoxygenase.

    • Arachidonic acid (substrate).

    • Test compounds (Zileuton, Benzo[d]isothiazole derivative) dissolved in DMSO.

    • Assay Buffer: 50 mM Tris-HCl or phosphate buffer (pH 7.5) containing CaCl2 and ATP.

    • UV/Vis Spectrophotometer with 96-well plate reading capability.

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute further in the assay buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.

    • Enzyme Preparation: Dilute the 5-LOX enzyme stock in ice-cold assay buffer to a working concentration that yields a linear reaction rate for at least 5-10 minutes.

    • Assay Procedure: a. In a 96-well UV-transparent plate, add 180 µL of assay buffer to each well. b. Add 10 µL of the diluted test compound or vehicle control to the appropriate wells. c. Add 10 µL of the diluted enzyme solution to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.

    • Data Acquisition: Immediately begin reading the absorbance at 234 nm every 30 seconds for 10 minutes.

    • Data Analysis: a. Calculate the initial reaction rate (Vmax) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro mPGES-1 Inhibition Assay
  • Objective: To determine the IC50 value of a test compound against mPGES-1.

  • Rationale: This assay specifically measures the terminal step of PGE2 synthesis. Due to the instability of the substrate (PGH2), the reaction must be performed rapidly. An HTRF (Homogeneous Time-Resolved Fluorescence) based detection method is highly sensitive and suitable for high-throughput screening.

  • Materials:

    • Recombinant human mPGES-1 (microsomal preparation).

    • Prostaglandin H2 (PGH2) substrate. Must be stored at -80°C and used immediately after thawing.

    • Test compounds.

    • Assay Buffer: 0.1 M Phosphate buffer (pH 7.0) with 2.5 mM glutathione (GSH).

    • PGE2 HTRF Assay Kit (containing PGE2-d2 acceptor and anti-PGE2-cryptate donor).

    • HTRF-compatible plate reader.

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of the test compounds as described in Protocol 1.

    • Reaction Setup: a. In a 384-well low-volume plate, add test compound or vehicle control. b. Add the mPGES-1 microsomal preparation and pre-incubate for 15-30 minutes on ice.

    • Enzymatic Reaction: a. Warm the plate to room temperature. b. Initiate the reaction by adding a solution of PGH2 (final concentration ~10 µM). c. Incubate for 60-90 seconds at room temperature. The short incubation time is critical to prevent PGH2 degradation. d. Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) or by immediately proceeding to the detection step.

    • HTRF Detection: a. Add the HTRF detection reagents (PGE2-d2 and anti-PGE2-cryptate) to each well as per the manufacturer's instructions. b. Incubate for 60 minutes at room temperature to allow for the competition assay to reach equilibrium.

    • Data Acquisition: Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to PGE2 concentration using a standard curve. Plot percent inhibition against compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The head-to-head comparison reveals two distinct but valuable entities in anti-inflammatory research.

  • Zileuton is a validated, selective 5-LOX inhibitor that serves as an essential tool for studying the role of leukotrienes and as a clinical benchmark for asthma therapy. Its well-understood profile and known limitations make it a crucial reference compound for any new inhibitor in this class.

  • This compound is not a direct therapeutic agent but a highly promising chemical scaffold. The demonstrated ability of its derivatives to dually inhibit both 5-LOX and mPGES-1 represents a compelling strategy for developing next-generation anti-inflammatory drugs with potentially superior efficacy.

Future research should focus on optimizing the derivatives of the benzo[d]isothiazole scaffold to improve potency, selectivity against other enzymes in the AA cascade (e.g., COX-1/2), and pharmacokinetic properties. A thorough investigation of the safety profile of these dual inhibitors will be paramount to determine if the potential for enhanced efficacy outweighs the risks associated with multi-target engagement.

References

A Comparative Benchmarking Guide to 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide-based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth technical comparison of fluorescent probes based on the 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, a class of "turn-on" probes gaining traction for their utility in sensing hypoxic environments and enzymatic activity. We will objectively benchmark their performance against other common fluorophores, supported by experimental data and detailed protocols.

Introduction: The Rise of "Turn-On" Probes for Cellular Imaging

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of a vast array of analytes and processes. A particularly powerful class of these tools is the "turn-on" or fluorogenic probes. These probes are designed to be initially non-fluorescent or weakly fluorescent, thereby minimizing background signal. Upon interaction with their specific target, a chemical transformation occurs that "turns on" their fluorescence, leading to a high signal-to-noise ratio. This characteristic is especially advantageous for sensitive detection in complex biological systems.

The this compound scaffold, a derivative of saccharin, is an emerging platform for the design of turn-on probes. The core principle of these probes lies in the potent fluorescence quenching ability of the aromatic nitro group.

The Saccharin-Based Scaffold: A Mechanism of Action

The fluorescence of probes derived from this compound is governed by a classic pro-fluorophore to fluorophore conversion. The electron-withdrawing nature of the 6-nitro group effectively quenches the intrinsic fluorescence of the saccharin backbone. However, upon reduction of the nitro group to an electron-donating amino group, a process often catalyzed by nitroreductase enzymes prevalent in hypoxic environments, the quenching is alleviated, and a significant increase in fluorescence intensity is observed. This "off-on" switching mechanism makes these probes highly specific for reducing environments.

G Profluorophore This compound (Non-fluorescent) Fluorophore 6-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (Fluorescent) Profluorophore->Fluorophore Reduction of Nitro Group Enzyme Nitroreductase (Hypoxic Conditions) Enzyme->Profluorophore Catalyzes

Caption: "Turn-on" mechanism of saccharin-based probes.

Comparative Benchmarking of Photophysical Properties

The performance of a fluorescent probe is defined by several key photophysical parameters. Below is a comparative table benchmarking the theoretical fluorescent properties of the activated 6-aminosaccharin fluorophore against common commercially available fluorophores. Note: Experimentally derived data for the 6-aminosaccharin scaffold is emerging; the values presented are based on analogous amino-substituted benzothiazole derivatives and theoretical calculations.

Feature6-Aminosaccharin (Activated Probe)Fluorescein (FITC)Rhodamine BCoumarin 1
Excitation Max (λ_ex) ~390 nm~495 nm~555 nm~373 nm
Emission Max (λ_em) ~480 nm~517 nm~580 nm~470 nm
Stokes Shift ~90 nm~22 nm~25 nm~97 nm
Quantum Yield (Φ_F) Moderate (~0.3-0.5)High (~0.9)High (~0.7)High (~0.6-0.9)
Photostability ModerateLowHighModerate to High
pH Sensitivity ModerateHighLowModerate

Analysis: The activated 6-aminosaccharin probe is expected to exhibit a significant Stokes shift, which is advantageous for minimizing self-quenching and improving signal detection. While its quantum yield may be more moderate compared to highly optimized dyes like fluorescein and rhodamine, its primary strength lies in the turn-on mechanism, which provides a high contrast ratio.

Performance in Target Analyte Detection

The primary application of this compound-based probes is the detection of nitroreductase activity, which serves as a surrogate marker for cellular hypoxia.[1] The performance of these probes is contingent on their selectivity, sensitivity, and response time.

Parameter6-Nitrosaccharin ProbesOther Nitroaromatic Probes (e.g., Nitro-BODIPY)
Selectivity High for nitroreductasesHigh for nitroreductases
Sensitivity (LOD) Nanomolar range (analyte-dependent)Nanomolar to picomolar range
Response Time Minutes to hoursMinutes to hours
Biocompatibility Generally goodVariable, can exhibit cytotoxicity

Expert Insight: The saccharin scaffold is known for its low toxicity and high biological compatibility, a significant advantage for live-cell imaging applications. While other nitroaromatic probes may offer higher sensitivity, the overall performance and safety profile of saccharin-based probes make them a compelling choice.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, we provide the following detailed protocols for the synthesis and evaluation of these probes.

General Synthesis of a this compound-based Probe

This protocol outlines a general method for synthesizing the core scaffold. Further modifications can be made to attach targeting moieties or modulate solubility.

G Start 2-Methyl-5-nitrobenzenesulfonamide Oxidation Oxidation (e.g., CrO3, H2SO4) Start->Oxidation Cyclization Intramolecular Cyclization Oxidation->Cyclization Product This compound Cyclization->Product

References

Safety Operating Guide

A Guide to the Proper Disposal of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS No. 22952-24-5), a compound also known as 6-Nitrosaccharin. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As a nitroaromatic compound, this substance requires careful management due to its inherent hazards.

Core Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its risks is paramount. This compound is classified as a hazardous substance. The primary risks involve irritation upon contact and harm if ingested or inhaled.[1]

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
CAS Number 22952-24-5[1][2]
Molecular Formula C₇H₄N₂O₅S[1]
Molecular Weight 228.18 g/mol [1]
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][3]

Beyond these immediate hazards, it is crucial to recognize that aromatic nitro compounds as a class can be energetic and may react vigorously with other substances, such as reducing agents.[4] While this specific compound is not rated as an explosive, treating it with the caution appropriate for its chemical family is a cornerstone of safe laboratory practice.

Essential Personal Protective Equipment (PPE) and Handling

To mitigate the risks outlined above, the following PPE is mandatory when handling 6-Nitrosaccharin in any form, including its waste products.

  • Eye Protection : Safety glasses with side shields or chemical safety goggles are required to prevent eye contact, which can cause serious irritation (H319).[5]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling, as the compound is a known skin irritant (H315).[5]

  • Body Protection : A standard laboratory coat must be worn to protect against accidental skin contact.[6]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood to prevent respiratory tract irritation (H335).[5]

Always handle this compound in a well-ventilated area and wash hands thoroughly after handling.[5]

Step-by-Step Disposal Protocols

Disposal of this chemical is not a one-size-fits-all process. The correct procedure depends on the form of the waste. Under no circumstances should this chemical or its contaminated materials be disposed of via sink drains or in the regular trash.[7][8] All disposal must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[7][9]

Protocol 3.1: Unused or Off-Specification Product (Bulk Disposal)
  • Container Selection : Keep the compound in its original container if possible.[10] If not, use a new, sturdy, leak-proof container that is chemically compatible with the substance.

  • Labeling : Affix a completed EHS Hazardous Waste Label to the container.[7][10] The label must include the full chemical name: "this compound," the concentration, and any other required information.

  • Storage : Ensure the container lid is securely sealed at all times, except when adding waste.[7][11] Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[10]

  • Pickup : Arrange for a waste pickup with your institution's EHS office.[7]

Protocol 3.2: Contaminated Laboratory Debris

This category includes items such as gloves, weighing papers, pipette tips, and paper towels that are contaminated with the chemical.

  • Collection : Place all contaminated solid waste into a designated container, often a plastic-lined drum or pail specifically labeled for "Chemically Contaminated Material" or "Hazardous Waste."[12] Do not use standard biohazard bags.[7]

  • Labeling : The collection container must have a hazardous waste label clearly listing "this compound" as a contaminant.

  • Storage : Keep the container closed when not in use and store it in the SAA.

  • Disposal : This container will be collected for incineration or other approved disposal methods by the EHS-managed hazardous waste vendor.

Protocol 3.3: Decontamination and Disposal of Empty Containers

An "empty" container is not truly empty until decontaminated. Trace residues must be managed as hazardous waste.

  • Initial Rinse : Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous waste.[7]

  • Collect Rinseate : Pour the first rinseate into a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Label this waste container accurately with all its components.

  • Subsequent Rinses : Perform at least two additional rinses. These may be permissible for drain disposal only if your institution's EHS guidelines specifically allow it for dilute solutions of this chemical class. When in doubt, collect all rinses as hazardous waste.

  • Final Disposal : Once the container is fully rinsed and air-dried, obliterate or remove the original label.[7] It can then typically be disposed of in designated glass or solid waste receptacles.[7] If any solid residue remains that cannot be removed, the container itself must be disposed of as hazardous chemical waste following Protocol 3.1.[7]

Protocol 3.4: Emergency Spill Cleanup and Disposal
  • Safety First : Evacuate the immediate area if the spill is large or if dust is airborne. Ensure proper PPE is worn before addressing the spill.

  • Containment : For a solid spill, carefully sweep up the material to avoid creating dust.[5] For a liquid spill, absorb it with an inert, non-combustible material like sand, earth, or vermiculite.[13]

  • Collection : Place the spill cleanup debris into a sealed, compatible container.[5]

  • Labeling and Disposal : Label the container as hazardous waste, detailing the spilled chemical and the absorbent material used. Manage the container for EHS pickup as described in Protocol 3.1.

  • Notification : Report any significant spill to your EHS office immediately.[7]

Waste Segregation and Storage Logic

Proper segregation is key to preventing dangerous reactions in the waste container. As a nitroaromatic compound, 6-Nitrosaccharin waste must be stored away from certain chemical classes.

Table 2: Incompatible Material Classes

Class of Incompatible MaterialRationale for Segregation
Strong Reducing Agents Aromatic nitro compounds can react vigorously, potentially leading to an uncontrolled exothermic reaction.[4]
Strong Bases May form explosive mixtures with some nitro compounds.[4]
Strong Oxidizing Agents While nitro compounds can be oxidizing, mixing with even stronger oxidizers can create unstable and dangerous mixtures.[14]

The following diagram illustrates the decision-making process for handling and segregating waste streams of this compound.

waste_disposal_workflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization & Containment cluster_storage Final Accumulation & Disposal start Waste Generated: 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide decision Identify Waste Stream start->decision bulk Protocol 3.1: Bulk / Unused Product Container: Sealed, Compatible Bottle decision->bulk  Bulk Chemical debris Protocol 3.2: Contaminated Debris Container: Labeled Debris Pail decision->debris Contaminated Gloves, Papers, etc. empty Protocol 3.3: Empty Container Action: Triple Rinse, Collect First Rinse decision->empty  Empty Container spill Protocol 3.4: Spill Cleanup Material Container: Sealed, Labeled Pail decision->spill Spill Residue   storage Store in Designated SAA Segregate from Incompatibles (Bases, Reducing Agents) bulk->storage debris->storage empty->storage Store First Rinseate spill->storage pickup Request Pickup from Environmental Health & Safety (EHS) storage->pickup

Caption: Waste Disposal Decision Workflow for 6-Nitrosaccharin.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.